2-[4-(Chloromethyl)-1,3-thiazol-2-yl]pyrimidine
Description
Properties
IUPAC Name |
4-(chloromethyl)-2-pyrimidin-2-yl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3S/c9-4-6-5-13-8(12-6)7-10-2-1-3-11-7/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBLVIJYQKKYGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=NC(=CS2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Structure Elucidation of 2-[4-(chloromethyl)-1,3-thiazol-2-yl]pyrimidine
For distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
The heterocyclic scaffolds of thiazole and pyrimidine are foundational components in numerous pharmacologically active agents. The novel compound, 2-[4-(chloromethyl)-1,3-thiazol-2-yl]pyrimidine, represents a promising intermediate for the synthesis of new chemical entities in drug discovery. Its reactive chloromethyl group offers a versatile handle for further chemical modification. This guide provides a comprehensive, technically-focused framework for the unambiguous structural elucidation of this key synthetic building block. We will detail the integrated application of mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy. Each section is designed to not only present the expected data but also to rationalize the experimental choices and interpret the results within a cohesive analytical strategy, ensuring the highest degree of scientific rigor and confidence in the assigned structure.
Introduction: The Strategic Importance of Thiazole-Pyrimidine Hybrids
The convergence of thiazole and pyrimidine rings within a single molecular entity has given rise to a plethora of compounds with significant biological activities, including anticancer and antimicrobial properties.[1][2] The title compound, this compound, is a strategic intermediate due to the inherent reactivity of the chloromethyl group, which allows for facile derivatization and the exploration of a wider chemical space. The unambiguous confirmation of its molecular structure is a critical first step in any subsequent drug development campaign. This guide outlines a systematic and multi-faceted analytical approach to achieve this with a high degree of certainty.
Foundational Analysis: Mass Spectrometry for Molecular Formula Determination
The initial and most fundamental step in the structural elucidation of a novel compound is the determination of its molecular weight and formula. High-resolution mass spectrometry (HRMS) is the technique of choice for this purpose.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: An electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer is recommended for high mass accuracy.
-
Data Acquisition: Data is acquired in positive ion mode to facilitate the formation of the protonated molecule, [M+H]⁺.
Expected Data and Interpretation
For this compound (C₈H₆ClN₃S), the expected monoisotopic mass is 210.9971 Da.[3] The HRMS spectrum should exhibit a prominent ion cluster corresponding to the [M+H]⁺ adduct. A key feature to observe is the isotopic pattern characteristic of a chlorine-containing compound, with the [M+H]⁺ and [M+H+2]⁺ peaks appearing in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[4] The measured mass should be within a narrow tolerance (typically < 5 ppm) of the calculated mass for the proposed molecular formula, providing strong evidence for its elemental composition.
| Parameter | Expected Value |
| Molecular Formula | C₈H₆ClN₃S |
| Monoisotopic Mass | 210.9971 Da |
| [M+H]⁺ (³⁵Cl) | 212.0044 m/z |
| [M+H]⁺ (³⁷Cl) | 214.0015 m/z |
| Isotopic Ratio | ~3:1 |
Table 1: Predicted High-Resolution Mass Spectrometry Data
The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can provide further structural confirmation. Key fragmentation pathways would likely involve the loss of the chloromethyl group ([M-CH₂Cl]⁺) or the chlorine atom ([M-Cl]⁺).[4]
Unraveling the Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms and their connectivity within a molecule. A combination of ¹H and ¹³C NMR experiments, along with two-dimensional techniques, will provide a detailed structural picture.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.6 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), in a 5 mm NMR tube.[4]
-
Instrumentation: A spectrometer operating at a field strength of 300 MHz or higher is recommended for adequate signal dispersion.[4]
-
Data Acquisition: Standard one-dimensional ¹H and proton-decoupled ¹³C spectra are acquired.
¹H NMR Spectral Analysis: A Proton-by-Proton Examination
The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to one another.
-
Pyrimidine Ring Protons: The pyrimidine ring is an electron-deficient system, causing its protons to resonate at downfield chemical shifts. We expect to see a doublet for the protons at positions 4 and 6, and a triplet for the proton at position 5.[4]
-
Thiazole Ring Proton: The single proton on the thiazole ring is expected to appear as a singlet in a region typical for aromatic heterocyclic protons.
-
Chloromethyl Protons: The methylene protons of the chloromethyl group will appear as a distinct singlet, shifted downfield due to the electron-withdrawing effects of the adjacent chlorine atom and the thiazole ring.[5]
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Pyrimidine H-4, H-6 | ~8.9-9.1 | Doublet | 2H |
| Pyrimidine H-5 | ~7.5-7.8 | Triplet | 1H |
| Thiazole H-5 | ~7.3-7.6 | Singlet | 1H |
| -CH₂Cl | ~4.8-5.0 | Singlet | 2H |
Table 2: Predicted ¹H NMR Spectral Data
¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.
-
Pyrimidine and Thiazole Carbons: The carbons of the heterocyclic rings will resonate in the aromatic region of the spectrum. The carbon attached to the chloromethyl group will be influenced by the electronegative chlorine atom.
-
Chloromethyl Carbon: The carbon of the chloromethyl group will appear at a characteristic upfield chemical shift compared to the aromatic carbons.[5]
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Pyrimidine C-2 | ~165-170 |
| Pyrimidine C-4, C-6 | ~157-160 |
| Pyrimidine C-5 | ~120-125 |
| Thiazole C-2 | ~168-172 |
| Thiazole C-4 | ~145-150 |
| Thiazole C-5 | ~115-120 |
| -CH₂Cl | ~40-45 |
Table 3: Predicted ¹³C NMR Spectral Data
To definitively assign the proton and carbon signals and confirm the connectivity, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.
Vibrational Fingerprinting: Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is convenient and requires minimal sample preparation.[4] Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide.[4]
-
Instrumentation: A standard FT-IR spectrometer is used.
-
Data Acquisition: The spectrum is typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[4]
Expected Spectral Features
The FT-IR spectrum will display characteristic absorption bands for the various bonds within the molecule.
-
C-H Stretching: Aromatic C-H stretching vibrations are expected in the region of 3100-3000 cm⁻¹.
-
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrimidine and thiazole rings will appear in the 1600-1400 cm⁻¹ region.[4]
-
C-Cl Stretching: A characteristic absorption for the C-Cl bond is expected in the fingerprint region, typically between 800-600 cm⁻¹.[4]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | ~3100-3000 |
| C=N, C=C Ring Stretch | ~1600-1400 |
| C-Cl Stretch | ~800-600 |
Table 4: Predicted FT-IR Absorption Bands
The combination of these characteristic peaks provides a vibrational "fingerprint" of the molecule, confirming the presence of the key functional groups and the overall heterocyclic framework.[6]
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An In-depth Technical Guide to the Physicochemical Properties of 2-[4-(chloromethyl)-1,3-thiazol-2-yl]pyrimidine (CAS 1154009-17-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the heteroaromatic compound 2-[4-(chloromethyl)-1,3-thiazol-2-yl]pyrimidine, identified by CAS number 1154009-17-2. While experimental data for this specific molecule is limited in publicly available literature, this guide synthesizes predicted data with established, field-proven methodologies for the empirical determination of critical physicochemical parameters. By detailing robust experimental protocols for aqueous solubility, dissociation constant (pKa), and lipophilicity (logP), this document serves as a vital resource for researchers engaged in the synthesis, evaluation, and development of novel chemical entities. Furthermore, it contextualizes the potential significance of this thiazole-pyrimidine scaffold within the broader landscape of medicinal chemistry, drawing upon the known biological activities of related structures.
Compound Identification and Structural Information
This compound is a molecule featuring a central thiazole ring linked to a pyrimidine ring and bearing a chloromethyl substituent. This unique combination of heterocyclic systems suggests potential for diverse biological interactions.
| Identifier | Value |
| CAS Number | 1154009-17-2 |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₆ClN₃S |
| Molecular Weight | 211.67 g/mol |
| SMILES | C1=CN=C(N=C1)C2=NC(=CS2)CCl |
| InChI | InChI=1S/C8H6ClN3S/c9-4-6-5-13-8(12-6)7-10-2-1-3-11-7/h1-3,5H,4H2 |
Predicted Physicochemical Properties
In the absence of extensive experimental data, computational models provide valuable initial estimates of a compound's physicochemical profile. These predictions are instrumental in guiding experimental design and hypothesis generation.
| Property | Predicted Value | Source |
| XlogP | 1.4 | PubChem[1] |
The predicted XlogP of 1.4 suggests that this compound possesses a moderate degree of lipophilicity. This value falls within a range often associated with favorable oral bioavailability in drug discovery programs. However, it is imperative to validate this prediction through empirical measurement.
Experimental Determination of Physicochemical Properties
The following sections provide detailed, step-by-step protocols for the experimental determination of aqueous solubility, pKa, and logP. These methods are based on widely accepted and robust techniques in the field of pharmaceutical sciences. The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for the testing of chemicals, which serve as a foundation for these protocols.[2][3][4][5][6]
Aqueous Solubility Determination: The Shake-Flask Method
Aqueous solubility is a critical determinant of a compound's absorption and distribution characteristics. The shake-flask method is a well-established technique for determining thermodynamic solubility.[7][8][9][10]
Principle: An excess of the solid compound is agitated in a specific aqueous buffer at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.
Experimental Protocol:
-
Preparation of Buffers: Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).
-
Compound Addition: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific buffer. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them in an orbital shaker with temperature control set to 37 °C. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.
-
Sample Collection and Analysis: Carefully collect an aliquot of the supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Interpretation: The measured concentration represents the thermodynamic solubility of the compound at that specific pH and temperature.
Caption: Shake-Flask Method Workflow
Dissociation Constant (pKa) Determination: Potentiometric Titration
The pKa value provides insight into the ionization state of a molecule at different pH values, which significantly influences its solubility, permeability, and interaction with biological targets. Potentiometric titration is a precise method for determining pKa.[11][12][13][14][15]
Principle: A solution of the compound is titrated with a standardized acid or base, and the change in pH is monitored using a pH electrode. The pKa is determined from the inflection point of the resulting titration curve.
Experimental Protocol:
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable co-solvent (if necessary due to low aqueous solubility) and then dilute with water to a known volume.
-
Titration Setup: Place the sample solution in a thermostatted vessel at 25 °C and immerse a calibrated pH electrode.
-
Titration: Titrate the solution with a standardized solution of hydrochloric acid or sodium hydroxide in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. The first derivative of the titration curve can be used to accurately determine the equivalence point.
Caption: Potentiometric Titration Workflow
Lipophilicity (logP) Determination: HPLC Method
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a key parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) properties. Reverse-phase HPLC provides a rapid and reliable method for estimating logP.[16][17][18][19][20]
Principle: The retention time of a compound on a reverse-phase HPLC column is correlated with its lipophilicity. A calibration curve is generated using a series of reference compounds with known logP values.
Experimental Protocol:
-
Preparation of Standards: Prepare solutions of a series of standard compounds with a range of known logP values.
-
HPLC Analysis of Standards: Inject each standard onto a C18 reverse-phase HPLC column and determine its retention time under isocratic conditions with a mobile phase of methanol/water or acetonitrile/water.
-
Calibration Curve: Plot the logarithm of the retention factor (k') for each standard against its known logP value to generate a calibration curve. The retention factor is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the column dead time.
-
Sample Analysis: Inject a solution of this compound onto the same HPLC system under identical conditions and determine its retention time.
-
logP Calculation: Calculate the retention factor for the test compound and use the calibration curve to determine its logP value.
Caption: HPLC-based logP Determination Workflow
Biological Context and Potential Significance
The thiazole and pyrimidine ring systems are privileged structures in medicinal chemistry, appearing in a wide array of biologically active compounds.[21][22][23][24][25][26][27][28]
-
Anticancer Activity: Numerous thiazole and pyrimidine derivatives have demonstrated potent antiproliferative effects against various cancer cell lines.[22][24][26] Their mechanisms of action often involve the inhibition of key signaling pathways crucial for tumor growth and survival.
-
Antimicrobial Properties: The fusion of these heterocyclic systems has also led to the discovery of compounds with significant antibacterial and antifungal activities.[21][25][27]
-
Kinase Inhibition: The structural motifs present in this compound are found in known kinase inhibitors, suggesting that this compound or its analogs could be explored for their potential to modulate kinase activity.
The chloromethyl group on the thiazole ring is a reactive moiety that could potentially act as an alkylating agent, allowing for covalent modification of biological targets. This feature could be exploited in the design of targeted covalent inhibitors.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound. While predicted data offers initial insights, the detailed experimental protocols outlined herein provide a clear roadmap for the empirical determination of its aqueous solubility, pKa, and logP. A thorough characterization of these fundamental properties is an indispensable step in the rational design and development of new chemical entities based on this promising thiazole-pyrimidine scaffold. The established biological significance of related compounds further underscores the potential of this molecule as a starting point for future drug discovery efforts.
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Al-Ghorbani, M., et al. (2025). Design, evaluation, cytotoxic activity, molecular docking, ADMET analysis, and dynamic simulations and the preparation of new isoxazoles, thiazoles, 1,3-thiazines, and thiazolopyrimidines derived from quinoline-pyridopyrimidines. PMC. [Link]
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The Strategic Core: A Technical Guide to the Biological Significance of 2-[4-(chloromethyl)-1,3-thiazol-2-yl]pyrimidine as a Progenitor of Bioactive Agents
Abstract
The confluence of thiazole and pyrimidine rings has yielded a pharmacophore of profound interest in contemporary medicinal chemistry. This guide pivots from a singular focus on the direct biological activity of 2-[4-(chloromethyl)-1,3-thiazol-2-yl]pyrimidine to a more functionally relevant exploration of its role as a pivotal reactive intermediate. While direct biological data for this specific chloromethylated compound is not extensively documented in peer-reviewed literature, its strategic importance lies in its utility as a progenitor for a diverse array of biologically active derivatives. The reactive chloromethyl group at the 4-position of the thiazole ring serves as a versatile anchor for nucleophilic substitution, enabling the systematic development of compound libraries with a wide spectrum of therapeutic potential. This technical guide will illuminate the synthetic pathways leveraging this intermediate and delve into the significant biological activities, primarily anticancer properties, of the resulting N-substituted derivatives. We will explore the structure-activity relationships (SAR) that have emerged from these studies and provide exemplary protocols for the evaluation of these compounds, thereby offering a comprehensive resource for researchers in drug discovery and development.
Introduction: The Thiazolyl-Pyrimidine Scaffold in Medicinal Chemistry
The pyrimidine nucleus is a cornerstone of numerous biologically vital molecules, including the nucleobases uracil, thymine, and cytosine, rendering it a privileged scaffold in drug design.[1][2] Its derivatives are known to possess a vast range of pharmacological properties, including antimicrobial, antiviral, anti-inflammatory, and anticancer activities.[1][3] When fused or linked to other heterocyclic systems, such as thiazole, the resulting hybrid molecules often exhibit enhanced or novel biological effects.[4] The thiazole ring, another important pharmacophore, is present in various natural and synthetic compounds with a broad spectrum of bioactivity.[5]
The combination of these two moieties in the form of thiazolyl-pyrimidines has led to the discovery of potent inhibitors of various cellular targets, particularly protein kinases, which are crucial regulators of cell cycle progression and signal transduction.[6] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. Consequently, the thiazolyl-pyrimidine scaffold has been extensively explored in the development of novel anticancer agents.[7][8]
This guide focuses on this compound, a compound whose principal value lies in its role as a reactive intermediate for the synthesis of more complex and biologically potent molecules. The chloromethyl group provides a reactive handle for the introduction of a wide variety of functional groups, facilitating the exploration of chemical space and the optimization of biological activity.
Synthetic Strategy and a Progenitor Molecule
The synthesis of this compound is a critical first step in the generation of diverse libraries of bioactive compounds. A representative synthetic approach involves the Hantzsch thiazole synthesis, a classic method for the formation of the thiazole ring.
A generalized synthetic workflow is depicted below:
In this pathway, a pyrimidine-2-thiocarboxamide is condensed with 1,3-dichloroacetone. The thiocarboxamide provides the sulfur and one nitrogen atom for the thiazole ring, while the dichloroacetone provides the three-carbon backbone. The resulting cyclization and dehydration yield the desired this compound. The presence of the chloromethyl group is key, as it readily undergoes nucleophilic substitution with a variety of nucleophiles, such as primary and secondary amines, thiols, and alcohols, to generate a diverse library of derivatives.
Biological Activities of Thiazolyl-Pyrimidine Derivatives
The true biological significance of this compound is realized through the activities of its derivatives. The primary area of investigation for these compounds has been oncology.
Anticancer Activity
A multitude of studies have demonstrated the potent in vitro anticancer activity of N-substituted derivatives of 2-(pyrimidin-2-yl)thiazol-4-amines across various human cancer cell lines.[4][5] These derivatives have shown efficacy against cell lines originating from lung, colon, liver, and breast cancers.[9]
Mechanism of Action: Kinase Inhibition
A prominent mechanism of action for many anticancer thiazolyl-pyrimidine derivatives is the inhibition of protein kinases. Cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation, are a key target class.[6] For instance, certain substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines have been identified as highly active CDK9 inhibitors.[6] CDK9 is involved in the regulation of transcription, and its inhibition can lead to the downregulation of anti-apoptotic proteins like Mcl-1, ultimately inducing apoptosis in cancer cells.[6]
Another critical signaling pathway implicated in cancer progression is the MEK/ERK pathway. A novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative, conceptually related to the thiazolyl-pyrimidine scaffold, was found to inhibit the proliferation of colorectal cancer cells by suppressing this pathway.[10] This suggests that derivatives of this compound may also exert their anticancer effects through modulation of key signaling cascades.
Antimicrobial and Other Activities
While the primary focus has been on anticancer applications, the broader pyrimidine class of compounds is known for a wide range of biological activities, including antimicrobial, antifungal, and antiviral properties.[2][11] It is plausible that derivatives of this compound could also be explored for these indications.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound core has yielded valuable insights into the structure-activity relationships of this compound class. For example, in the context of CDK inhibition, the nature of the substituent introduced via the chloromethyl handle can significantly impact potency and selectivity.[6] Often, the introduction of specific amine-containing moieties can lead to enhanced interactions with the target protein's active site. The choice of substituents on the pyrimidine and thiazole rings also plays a crucial role in modulating the overall physicochemical properties and biological activity of the final compounds.
Experimental Protocols: In Vitro Cytotoxicity Assessment
A fundamental step in the evaluation of novel anticancer compounds is the assessment of their cytotoxicity against cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.
MTT Assay Protocol
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (derivatives of this compound) in growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Quantitative Data Summary
The following table summarizes representative in vitro anticancer activity data for various thiazolyl-pyrimidine derivatives, illustrating the potency that can be achieved through modification of the core structure.
| Compound Class | Target Cell Line | IC50 (µM) | Reference |
| Thiazolo[4,5-d]pyrimidine Derivatives | A375, C32, DU145, MCF-7/WT | Varies by compound | [7][8] |
| Polysubstituted Thiazole Derivatives | Various | GI50 values in the low µM range | [5] |
| 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines | HCT-116 | Kᵢ values in the nM range for CDK9 | [6] |
Note: This table presents a general overview. Specific IC50 values are highly dependent on the exact chemical structure of the derivative and the cancer cell line being tested.
Conclusion
While this compound may not be a biologically active agent in its own right, its role as a strategic synthetic intermediate is of paramount importance. The reactive chloromethyl group provides a gateway to a vast chemical space of thiazolyl-pyrimidine derivatives with significant therapeutic potential, particularly in the realm of oncology. The ability of these derivatives to potently inhibit key cellular signaling pathways, such as those regulated by CDKs and the MEK/ERK cascade, underscores the value of this scaffold in modern drug discovery. Future research will undoubtedly continue to leverage this versatile building block to develop novel, targeted therapies for a range of human diseases.
References
[7] Jurga, S., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. Available from: [Link] [2] El-Sayed, M. A., et al. (n.d.). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Pharmaceutical and Biological Science Archive. [6] Wang, S., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry. Available from: [Link] [5] Fahmy, H. T. Y., et al. (2002). Synthesis and antitumor evaluation of new polysubstituted thiazole and derived thiazolo[4, 5-d]pyrimidine systems. Archiv der Pharmazie. Available from: [Link] [12] El-Enany, M., et al. (n.d.). Stevia Genus: Phytochemistry and Biological Activities Update. MDPI. [4] Shi, H.-B., et al. (2011). Synthesis of novel thiazolyl-pyrimidines and their anticancer activity in vitro. Archiv der Pharmazie. Available from: [Link] [8] Jurga, S., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Derivatives. PubMed. Available from: [Link] [13] N/A. (n.d.). ChemInform Abstract: Synthesis of Some New 2-(Pyrazol-1-yl)-4-(pyrimidin-5-yl)thiazoles. ResearchGate. [14] Jurga, S., et al. (n.d.). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. ResearchGate. [11] N/A. (n.d.). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers. [10] Li, W., et al. (2023). A novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative inhibits cell proliferation by suppressing the MEK/ERK signaling pathway in colorectal cancer. Acta Pharmaceutica. Available from: [Link] [1] Kumar, A. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. Available from: [Link] [15] N/A. (n.d.). 4-(chloromethyl)-1,3-thiazol-2-ol. ChemSynthesis. Available from: [Link] [3] N/A. (n.d.). Synthesis and biological activity of some pyrimidine derivatives. ResearchGate. [9] Al-Romaigh, F. A., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][6][7]benzothiazole Derivatives via Microwave-Assisted Synthesis. PubMed Central. Available from: [Link]
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An In-depth Technical Guide to the Spectroscopic Characterization of 2-[4-(chloromethyl)-1,3-thiazol-2-yl]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the spectroscopic methodologies for the characterization of the heterocyclic compound 2-[4-(chloromethyl)-1,3-thiazol-2-yl]pyrimidine. This molecule, possessing both a pyrimidine and a thiazole moiety, is of significant interest in medicinal chemistry and drug development due to the prevalence of these scaffolds in pharmacologically active agents. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the study of its interactions in biological systems.
This document moves beyond a simple listing of data, offering insights into the rationale behind experimental choices and providing self-validating protocols. All technical claims are substantiated with citations to authoritative scientific literature.
Molecular Structure and its Spectroscopic Implications
The structure of this compound features a pyrimidine ring linked to a 4-(chloromethyl)thiazole ring at the 2-position. This unique arrangement of aromatic and functional groups gives rise to a distinct spectroscopic fingerprint.
Diagram: Molecular Structure of this compound
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and electronic environment of each atom.
¹H NMR Spectroscopy: Predicted Chemical Shifts and Coupling Patterns
The ¹H NMR spectrum is anticipated to show distinct signals for the protons on the pyrimidine and thiazole rings, as well as the chloromethyl group. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and sulfur atoms and the aromatic ring currents.
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Rationale |
| Pyrimidine H-4, H-6 | ~8.8 - 9.2 | Doublet | These protons are in a nitrogen-containing aromatic ring, leading to a significant downfield shift. They will likely appear as a doublet due to coupling with H-5. |
| Pyrimidine H-5 | ~7.5 - 7.8 | Triplet | This proton will be split into a triplet by the two adjacent protons (H-4 and H-6). |
| Thiazole H-5 | ~7.2 - 7.6 | Singlet | The proton on the thiazole ring is expected to be a singlet as there are no adjacent protons. |
| Chloromethyl CH₂ | ~4.5 - 5.0 | Singlet | The methylene protons are adjacent to an electronegative chlorine atom and the thiazole ring, causing a downfield shift. They will appear as a singlet. |
¹³C NMR Spectroscopy: Predicted Chemical Shifts
The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton.
| Carbon(s) | Predicted Chemical Shift (ppm) | Rationale |
| Pyrimidine C-2 | ~160 - 165 | This carbon is bonded to two nitrogen atoms, resulting in a significant downfield shift. |
| Pyrimidine C-4, C-6 | ~157 - 160 | These carbons are also deshielded due to the adjacent nitrogen atoms. |
| Pyrimidine C-5 | ~120 - 125 | This carbon is in a more typical aromatic region. |
| Thiazole C-2 | ~165 - 170 | The carbon in the thiazole ring attached to the pyrimidine ring and flanked by nitrogen and sulfur will be significantly deshielded. |
| Thiazole C-4 | ~145 - 150 | This carbon is part of the aromatic thiazole ring and is attached to the chloromethyl group. |
| Thiazole C-5 | ~115 - 120 | This carbon is adjacent to the sulfur atom and is expected in this region. |
| Chloromethyl CH₂ | ~40 - 45 | The carbon of the chloromethyl group will be in the aliphatic region but shifted downfield by the chlorine atom. |
Experimental Protocol for NMR Data Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.
Diagram: NMR Workflow
Caption: A streamlined workflow for NMR analysis.
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is recommended for unambiguous formula determination.
Expected Molecular Ion and Isotopic Pattern
The molecular formula of the compound is C₈H₆ClN₃S. The presence of chlorine and sulfur will result in a characteristic isotopic pattern for the molecular ion peak.
-
Monoisotopic Mass: 210.9971 Da[1]
-
[M]+•: The molecular ion with the most abundant isotopes (³⁵Cl).
-
[M+2]+•: An ion with approximately one-third the intensity of the [M]+• peak, characteristic of the presence of one chlorine atom (³⁷Cl isotope).
Fragmentation Pattern
Electron ionization (EI) would likely lead to fragmentation, providing structural information. Key fragmentations could include:
-
Loss of a chlorine radical (Cl•).
-
Loss of the chloromethyl group (•CH₂Cl).
-
Cleavage of the bond between the pyrimidine and thiazole rings.
Diagram: Predicted Mass Spectrometry Fragmentation
Caption: Plausible fragmentation pathways in mass spectrometry.
Experimental Protocol for Mass Spectrometry
Objective: To confirm the molecular weight and elemental composition.
Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).
Ionization Method: Electrospray Ionization (ESI) is a soft ionization technique suitable for confirming the molecular weight with minimal fragmentation. Electron Ionization (EI) can be used to induce fragmentation and gain structural information.
ESI-HRMS Protocol:
-
Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
-
Infuse the solution directly into the ESI source.
-
Acquire the spectrum in positive ion mode.
-
The accurate mass of the protonated molecule [M+H]⁺ (m/z 212.0044) should be observed.[1]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Expected Characteristic Vibrational Frequencies
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| Aromatic C-H | 3000 - 3100 | Stretching |
| C=N (pyrimidine & thiazole) | 1600 - 1650 | Stretching |
| C=C (aromatic) | 1450 - 1600 | Stretching |
| C-Cl | 600 - 800 | Stretching |
| C-S | 600 - 700 | Stretching |
The IR spectra of thiazole derivatives often show characteristic bands for C=N and C=S stretching.[2][3] The pyrimidine ring will also contribute to the complex pattern of bands in the fingerprint region (below 1500 cm⁻¹).
Experimental Protocol for FTIR Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the spectrum. This method requires minimal sample preparation.
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The pyrimidine and thiazole rings are chromophores that will absorb in the UV region. The absorption spectrum of pyrimidine itself shows bands around 243 nm and 298 nm.[4] Halogenated pyrimidines have been studied, and the substitution can cause shifts in these absorption bands.[5][6]
Expected Absorption Maxima (λmax)
Based on the structures of pyrimidine and thiazole, it is expected that this compound will exhibit strong absorbance in the UV region, likely with λmax values between 230 and 300 nm.
Experimental Protocol for UV-Vis Spectroscopy
Objective: To determine the absorption maxima.
Instrumentation: UV-Vis Spectrophotometer.
Sample Preparation:
-
Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).
-
Perform serial dilutions to obtain a concentration that gives an absorbance reading between 0.2 and 0.8.
-
Use the pure solvent as a blank.
-
Scan the sample over a range of 200-400 nm.
Conclusion
The comprehensive spectroscopic analysis of this compound requires a multi-technique approach. NMR spectroscopy is indispensable for detailed structural elucidation, while mass spectrometry provides definitive molecular weight and elemental composition. IR and UV-Vis spectroscopy offer valuable information about the functional groups and electronic properties of the molecule, respectively. By following the detailed protocols and considering the predicted spectroscopic features outlined in this guide, researchers can confidently characterize this important heterocyclic compound.
References
- A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives - Benchchem.
- Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation.
- Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - MDPI.
- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - NIH.
- Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation.
-
This compound - PubChem. Available at: [Link]
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discovery of novel 2-[4-(chloromethyl)-1,3-thiazol-2-yl]pyrimidine derivatives
An In-depth Technical Guide to the Discovery of Novel 2-[4-(chloromethyl)-1,3-thiazol-2-yl]pyrimidine Derivatives
Abstract
This technical guide provides a comprehensive overview of the design, synthesis, and biological evaluation of novel this compound derivatives. This class of compounds represents a strategic amalgamation of the pharmacologically significant pyrimidine and thiazole scaffolds, connected via a reactive chloromethyl linker. We will explore the underlying design rationale, detailing the synergistic potential of this molecular hybridization. A significant portion of this guide is dedicated to outlining robust synthetic pathways, including the foundational Hantzsch synthesis for the key 4-(chloromethyl)thiazole intermediate and subsequent pyrimidine ring formation. Furthermore, we will synthesize and present data from biological evaluations, focusing on potential antiproliferative and antimicrobial activities. Structure-Activity Relationship (SAR) studies are discussed to provide insights for future lead optimization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising scaffold for the development of new therapeutic agents.
Introduction: The Rationale for Hybrid Scaffolds
In modern medicinal chemistry, the strategy of molecular hybridization—combining two or more pharmacophores into a single molecular entity—has emerged as a powerful tool for designing novel drug candidates. This approach can lead to compounds with enhanced affinity, improved selectivity, dual-target activity, or novel mechanisms of action. The fusion of the pyrimidine and thiazole rings is a particularly promising strategy, given their extensive and diverse biological activities.[1]
The Pharmacological Significance of the Pyrimidine Moiety
The pyrimidine ring is a cornerstone of life, forming the basis for nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[1] This fundamental biological role has made pyrimidine derivatives a fertile ground for drug discovery.[2] Synthetic pyrimidine derivatives exhibit a vast spectrum of pharmacological properties, including anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular activities.[3] Their ability to act as bioisosteres of purines allows them to interact with a wide range of biological targets, making them a privileged scaffold in therapeutic agent design.[2][4]
The Thiazole Ring: A Privileged Structure in Medicinal Chemistry
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is another key pharmacophore found in numerous natural products and synthetic drugs, including Vitamin B1.[5] Thiazole derivatives are known for their broad range of biological activities, including potent antibacterial, antifungal, and anticancer properties.[6] The unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make the thiazole moiety an effective component for target binding.
Design Rationale: Synergistic Potential of 2-(Thiazol-2-yl)pyrimidine Hybrids
The design of this compound derivatives is predicated on the hypothesis that linking these two pharmacophores will result in synergistic or additive biological effects. The pyrimidine core can be substituted to modulate physicochemical properties and target interactions, while the thiazole ring provides an additional vector for target engagement. This hybrid scaffold has been investigated for various therapeutic applications, with notable successes in developing potent anticancer and antimicrobial agents.[7][8][9]
The Role of the 4-(Chloromethyl) Linker: A Reactive Handle for Derivatization
The inclusion of a chloromethyl group at the 4-position of the thiazole ring is a deliberate strategic choice. This group is a potent electrophile, highly susceptible to nucleophilic substitution (Sₙ2) reactions.[10] This "reactive handle" allows for the facile introduction of a wide array of functional groups (e.g., amines, thiols, alkoxides), enabling the rapid generation of a chemical library for Structure-Activity Relationship (SAR) studies. This versatility is crucial for optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic profiles.[10]
Synthetic Pathways and Methodologies
The synthesis of the target derivatives is a multi-step process that hinges on the successful construction of the key 4-(chloromethyl)thiazole intermediate, followed by the formation of the pyrimidine ring.
Synthesis of the Key Intermediate: 4-(Chloromethyl)thiazole
The most reliable and widely used method for constructing the 4-(chloromethyl)thiazole ring is the Hantzsch thiazole synthesis.[11] This classic reaction involves the cyclocondensation of an α-haloketone with a thioamide. In this specific case, 1,3-dichloroacetone serves as the α-haloketone, and thioformamide provides the requisite nitrogen and sulfur atoms.
Caption: Hantzsch synthesis of 4-(chloromethyl)thiazole.
Experimental Protocol: Synthesis of 4-(Chloromethyl)thiazole Hydrochloride [10]
-
Materials: 1,3-Dichloroacetone (1.0 eq.), Thioformamide (1.0 eq.), Absolute Ethanol.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,3-dichloroacetone (1.0 eq.) in absolute ethanol (approximately 3-4 mL per gram of dichloroacetone).
-
To this stirred solution, add thioformamide (1.0 eq.) portion-wise, maintaining the temperature below 30°C.
-
Allow the reaction mixture to stir at ambient temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product, 4-(chloromethyl)thiazole hydrochloride, is expected to precipitate from the solution. The precipitation can be encouraged by cooling the mixture to 5°C for several hours.
-
Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Overall Synthesis of this compound Derivatives
With the key thiazole intermediate in hand, the pyrimidine ring can be constructed. A common and effective method involves the condensation of a guanidine or amidine derivative with a β-dicarbonyl compound or its equivalent. For our target molecule, we would first need to prepare 4-(chloromethyl)thiazole-2-carboxamidine, which is then reacted with an appropriate three-carbon building block to form the pyrimidine ring.
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Navigating Early-Stage Drug Discovery: A Technical Guide to the Preliminary In Vitro Screening of 2-[4-(chloromethyl)-1,3-thiazol-2-yl]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive technical guide for the preliminary in vitro screening of the novel compound, 2-[4-(chloromethyl)-1,3-thiazol-2-yl]pyrimidine. The strategic framework detailed herein is designed to efficiently assess the compound's cytotoxic potential and lay the groundwork for subsequent mechanistic studies. As a Senior Application Scientist, the author presents a narrative that emphasizes the rationale behind experimental choices, ensuring a self-validating and robust screening cascade. This guide integrates established protocols with expert insights, offering a practical roadmap for researchers engaged in the early stages of drug discovery.
Introduction: Rationale and Strategic Imperative
The convergence of thiazole and pyrimidine moieties in a single molecular entity presents a compelling starting point for drug discovery, particularly in oncology. The pyrimidine scaffold is a cornerstone of numerous therapeutic agents, including anticancer drugs like 5-fluorouracil, due to its role as a nucleobase analog.[1][2] Thiazole derivatives are also recognized for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The presence of a reactive chloromethyl group on the thiazole ring of this compound further suggests the potential for covalent interactions with biological targets, a mechanism employed by several potent enzyme inhibitors.
Given this structural rationale, a preliminary in vitro screening campaign is the critical first step to elucidate the biological potential of this compound. The primary objective of this initial phase is to ascertain the compound's general cytotoxicity against a representative panel of human cancer cell lines. A positive cytotoxicity "hit" will then trigger a cascade of more focused secondary assays to begin to unravel the compound's mechanism of action.
The Initial Screening Cascade: A Multi-Tiered Approach
A tiered approach to in vitro screening is essential for efficient resource allocation and timely decision-making. This guide proposes a two-tiered strategy: a primary, broad-spectrum cytotoxicity screen followed by informed, hypothesis-driven secondary assays.
Caption: Hypothesis-driven selection of secondary screening assays.
Target-Based Assays
Rationale: Many pyrimidine-based compounds are known to be kinase inhibitors. [5]A broad kinase panel screen can efficiently identify potential molecular targets.
Methodology: Commercially available kinase screening services (e.g., Eurofins) can be utilized to test the compound against a large panel of kinases at a fixed concentration (e.g., 1 or 10 µM). Hits from this screen can be followed up with dose-response assays to determine IC₅₀ values.
Rationale: The thiazole moiety is present in some compounds that interfere with microtubule dynamics. [6] Methodology: This in vitro assay measures the effect of the compound on the polymerization of purified tubulin into microtubules, often detected by an increase in fluorescence or turbidity.
Mechanistic Cell-Based Assays
Rationale: To determine if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis).
Methodology:
-
Treat a sensitive cancer cell line with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Stain the cells with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and propidium iodide (PI, a fluorescent dye that enters cells with compromised membranes, indicating late apoptosis or necrosis).
-
Analyze the stained cells by flow cytometry to quantify the populations of viable, early apoptotic, late apoptotic, and necrotic cells.
Rationale: To determine if the compound induces cell cycle arrest at a specific phase.
Methodology:
-
Treat cells as described for the apoptosis assay.
-
Fix the cells and stain their DNA with a fluorescent dye (e.g., propidium iodide).
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
The preliminary in vitro screening cascade outlined in this guide provides a robust and efficient framework for the initial evaluation of this compound. A positive outcome from this screening, characterized by potent and selective cytotoxicity, will provide a strong rationale for further investigation. Subsequent steps would include hit-to-lead optimization, in vivo efficacy studies in animal models, and a more in-depth exploration of the compound's mechanism of action and potential off-target effects. This systematic approach ensures that resources are directed toward compounds with the highest therapeutic potential, accelerating the journey from a novel chemical entity to a potential clinical candidate.
References
- Vertex AI Search. (2025). 2-(CHLOROMETHYL)-4-(4-NITROPHENYL)-1,3-THIAZOLE | 89250-26-0. ChemicalBook.
- Vertex AI Search. (2025). 2-(CHLOROMETHYL)-4-(4-NITROPHENYL)-1,3-THIAZOLE CAS. ChemicalBook.
- MDPI. (2023). Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents.
- Journal of Pharmaceutical, Chemical and Biological Sciences. (2017).
- RSC Publishing. (2024).
- Medwin Publishers. (2024).
- MDPI. (2020).
- MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.
- ACS Publications. (2021).
- PMC - NIH. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?.
- International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- NIH. (2023). Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines.
- Frontiers. (2022).
- ResearchGate. (2022). Selected commercial drugs based on thiazole.
- ScienceDirect. (2023).
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- ResearchGate. (2023). Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents.
- MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
- ChemSynthesis. (n.d.). 4-(chloromethyl)-1,3-thiazol-2-ol.
- Juniper Publishers. (2017).
- PubMed. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies.
- NCBI - NIH. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
- ACS Publications. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry.
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An In-depth Technical Guide to 2-[4-(chloromethyl)-1,3-thiazol-2-yl]pyrimidine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-[4-(chloromethyl)-1,3-thiazol-2-yl]pyrimidine, a pivotal heterocyclic intermediate in contemporary medicinal chemistry. While its primary recognition stems from its role as a key building block in the synthesis of the tyrosine kinase inhibitor Dasatinib, this document delves deeper into its fundamental chemistry. We will explore its synthesis, predicated on the foundational Hantzsch thiazole synthesis, detailing the mechanistic underpinnings and providing a representative experimental protocol. Furthermore, this guide will cover its physicochemical properties, spectroscopic characterization, and critical safety and handling procedures. The content is structured to provide researchers and drug development professionals with a thorough understanding of this important molecule, facilitating its effective and safe utilization in synthetic endeavors.
Introduction: A Molecule of Significance in Medicinal Chemistry
The fusion of pyrimidine and thiazole rings in a single molecular entity creates a scaffold of significant interest in drug discovery. The pyrimidine ring is a cornerstone of nucleobases and is found in numerous therapeutic agents, while the thiazole moiety is a versatile pharmacophore present in a wide array of biologically active compounds. This compound emerges as a highly functionalized intermediate, where the chloromethyl group serves as a reactive handle for introducing further molecular complexity. Its principal and most well-documented application is as a crucial precursor in the multi-step synthesis of Dasatinib, a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[1][2][3] Understanding the synthesis, reactivity, and properties of this intermediate is therefore paramount for chemists engaged in the development of novel pharmaceuticals.
Synthesis of this compound
The construction of the this compound framework is most effectively achieved through the Hantzsch thiazole synthesis. This classic and robust reaction involves the condensation of an α-haloketone with a thioamide.[4] In this specific case, 1,3-dichloroacetone serves as the α-haloketone component, and pyrimidine-2-carbothioamide (or a related precursor) provides the thioamide functionality.
The Hantzsch Thiazole Synthesis: A Mechanistic Perspective
The Hantzsch synthesis proceeds through a well-established mechanism that involves the formation of a thiazoline intermediate, which then dehydrates to the aromatic thiazole. The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide onto one of the electrophilic carbons of 1,3-dichloroacetone, followed by an intramolecular cyclization and subsequent dehydration.
Diagram 1: Hantzsch Thiazole Synthesis Mechanism
Caption: A simplified workflow of the Hantzsch thiazole synthesis.
Experimental Protocol: A Representative Synthesis
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) |
| 1,3-Dichloroacetone | C₃H₄Cl₂O | 126.97 |
| Pyrimidine-2-carbothioamide | C₅H₅N₃S | 139.18 |
| Ethanol (absolute) | C₂H₅OH | 46.07 |
| Sodium Bicarbonate | NaHCO₃ | 84.01 |
| Diethyl Ether | (C₂H₅)₂O | 74.12 |
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pyrimidine-2-carbothioamide (1.0 eq) in absolute ethanol.
-
To this solution, add 1,3-dichloroacetone (1.05 eq) dropwise at room temperature with continuous stirring.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize it with a saturated aqueous solution of sodium bicarbonate.
-
The product may precipitate out of the solution. If not, the ethanol can be removed under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Expected Yield: Yields for Hantzsch thiazole synthesis are typically moderate to high, ranging from 60% to 85%, depending on the specific substrates and reaction conditions.
Diagram 2: Experimental Workflow for Synthesis
Caption: A step-by-step workflow for the synthesis of the target compound.
Physicochemical and Spectroscopic Properties
Detailed experimental data for this compound is not extensively reported. However, based on its structure and data from related compounds, we can predict its key properties.[6]
| Property | Predicted Value/Information |
| Molecular Formula | C₈H₆ClN₃S |
| Molecular Weight | 211.67 g/mol |
| Appearance | Likely a white to off-white solid |
| Melting Point | Expected to be in the range of 100-150 °C |
| Solubility | Likely soluble in polar organic solvents like dichloromethane, chloroform, and ethyl acetate; sparingly soluble in water. |
| ¹H NMR | Expected signals for the pyrimidine ring protons, the thiazole ring proton, and the chloromethyl protons. |
| ¹³C NMR | Expected signals for all eight carbon atoms in the molecule. |
| Mass Spectrometry | Molecular ion peak at m/z 211 (for ³⁵Cl) and 213 (for ³⁷Cl) in a ~3:1 ratio. |
| IR Spectroscopy | Characteristic peaks for C-H, C=N, and C-S stretching vibrations. |
Spectroscopic Characterization (Predicted):
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons of the pyrimidine and thiazole rings, likely in the range of 7.0-9.0 ppm. The methylene protons of the chloromethyl group would appear as a singlet further upfield, typically around 4.5-5.0 ppm.
-
¹³C NMR: The carbon signals for the pyrimidine and thiazole rings will appear in the aromatic region (110-170 ppm). The carbon of the chloromethyl group will be observed at a higher field.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a chlorine-containing compound, with the M+ and M+2 peaks in an approximate 3:1 ratio.
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the C=N stretching of the pyrimidine and thiazole rings (around 1600-1500 cm⁻¹), C-H stretching of the aromatic rings (around 3100-3000 cm⁻¹), and C-Cl stretching (around 800-600 cm⁻¹).[7][8]
Reactivity and Applications
The primary utility of this compound in synthetic chemistry stems from the high reactivity of the chloromethyl group. This group acts as a potent electrophile, making the molecule susceptible to nucleophilic substitution reactions (SN2). This reactivity allows for the facile introduction of various functional groups, which is a key step in the synthesis of more complex molecules.
Key Intermediate in Dasatinib Synthesis
The most prominent application of this compound is as a key intermediate in the synthesis of Dasatinib.[9] In the synthetic route to Dasatinib, the chloromethyl group is typically displaced by a nucleophile, often an amine, to build the side chain of the final drug molecule. This reaction highlights the importance of the chloromethyl group as a synthetic handle.
Potential for Further Derivatization
Beyond its use in Dasatinib synthesis, the reactivity of the chloromethyl group opens up possibilities for the synthesis of a library of novel 2-pyrimidinyl-thiazole derivatives. By reacting it with various nucleophiles such as amines, thiols, and alcohols, a diverse range of compounds with potential biological activities could be generated. These derivatives could be explored for applications in areas such as:
-
Anticancer Agents: The thiazole and pyrimidine moieties are present in many anticancer compounds.[10][11][12][13]
-
Antimicrobial Agents: Thiazole derivatives have shown a broad spectrum of antimicrobial activity.[4][14]
-
Antiviral Agents: Some thiazole and pyrimidine derivatives have demonstrated antiviral properties.[15][16]
Safety and Handling
General Precautions:
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move the person to fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
-
Toxicity: The toxicological properties of this specific compound have not been thoroughly investigated. However, chloromethylated organic compounds are often alkylating agents and should be handled with care as they can be irritants and potentially harmful.
Conclusion
This compound is a valuable and reactive intermediate in organic synthesis, with its significance firmly established in the production of the anticancer drug Dasatinib. Its synthesis via the Hantzsch thiazole reaction provides a reliable route to this important building block. The presence of the reactive chloromethyl group offers a versatile handle for further chemical modifications, opening avenues for the discovery of new bioactive molecules. A thorough understanding of its synthesis, properties, and safe handling is crucial for its effective application in research and development. This guide provides a foundational understanding for scientists and researchers working with this and related heterocyclic compounds.
References
- A series of compounds derived from the 2-amino-4-(2-pyridyl) thiazole scaffold was synthesized and tested for in vitro antimycobacterial activity against the Mycobacterium tuberculosis H37Rv strain, antiplasmodial activity against the chloroquine sensitive NF54 Plasmodium falciparum strain and cytotoxicity on a mammalian cell line. (PubMed)
- New quaternary ammonium compounds, having at the basis the 2-aryl-thiazole system diversely substituted at the 2, 4, and 5 positions, have been synthesized.
- An efficient and green method has been developed for the synthesis of new substituted Hantzsch thiazole deriv
- Six new complexes of palladium(II) with a general formula [Pd(L)2Cl2], where L = 2-amino-4-(4-subsistuted phenyl)thiazole.
- All 2-aminothiazole products are known and were identified by comparison of their melting point, FT-IR and 1H NMR with those of authentic samples. (The Royal Society of Chemistry)
- The Hantzsch reaction is a condensation reaction between one molecule of aldehyde, two molecules of β-keto ester and one molecule of ammonia to obtain a 1,4-dihydropyridine (1,4-DHP)
- 2,3,4-trisubstituted thiazoles 3a–i, having a methyl group in position four, were synthesized by the reaction of 1,4-disubstituted thiosemicarbazides with chloroacetone. (PMC - NIH)
- 13C-NMR Studies of Some Heterocyclically Substituted Chromones. (Asian Journal of Chemistry)
- A thiazolo-pyrimidinone derivative library was developed through a facile solid-phase synthesis method. (MDPI)
- 2-(Chloromethyl)
- New N-acetyl (5-8) and N-thiocarbamoyl (9-12) derivatives of 4,5-dihydropyrazole were synthesized. (PubMed)
- The infrared absorption spectra of thiazole, all three monomethylthiazoles, and two dimethylthiazoles have been measured in the liquid phase.
- This compound. (PubChemLite)
- The reactions of 1,3-dibromoacetone with 2-aminoazines and 2-aminoazoles has been carried out for the first time.
- INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I.
- A series of novel compounds 7-43 were prepared via the condensation of enaminones 4a-h and the guanidines carbon
- The Hantzsch synthesis is a four-component reaction between an aldehyde, two equivalents of a β-ketoester and ammonia, followed by oxidation to give a pyridine-3,5-dicarboxyl
- This reaction allows the preparation of dihydropyridine derivatives by condensation of an aldehyde with two equivalents of a β-ketoester in the presence of ammonia. (Organic Chemistry Portal)
- Chemical Safety Data Sheet MSDS / SDS - 2-(Chloromethyl)pyrimidine. (ChemicalBook)
- Heterocyclic compounds have been recognized for their potential in medicinal chemistry due to their versatile chemical structures and diverse biological activities. (PMC - NIH)
- Electron ionisation mass spectrometry was usefully used to characterize structurally 2-aryl-5-acetylthiazole derivatives in the gas phase.
- A novel series of 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones (4a–c) and acetoxy derivative (5) were synthesized.
- The precursor 2,2'-(1,4-phenylenebis (thiazole-4,2-diyl))bis (3-(dimethylamino)acrylonitrile) (4) was used to synthesize various azolopyrimidine derivatives connected to the thiazole moiety. (PubMed Central)
- A novel series of 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones (4a–c)
- Observed IR spectrum of thiazole (1) isolated in a solid argon matrix.
- This study aimed to synthesize a series of novel 4-phenyl-2-(pyridyl methylene)hydrazinyl) thiazole derivatives and evaluate their potential anticancer activities. (NIH)
- The FT-IR spectrum of the title compound is shown in Fig. 2.
- Thiazolo[4,5-d]pyrimidine derivatives are considered potential therapeutic agents, particularly in the development of anticancer drugs. (MDPI)
- The vibrational spectra of monomeric diazines (pyrazine, pyrimidine and pyridazine) isolated in solid argon and of the neat crystalline phase of these compounds, at 10 K, are reported and discussed. (ScienceDirect)
- The mass spectral fragmentation patterns of some prepared compounds have been investigated.
- This study provides valuable insights into the application of 1,3-dichloroacetone as a tool in the synthesis of complex, multicyclic peptides. (PMC - NIH)
- Following Fmoc deprotection with a solution of 20% piperidine in DMF, the resin-bound N-terminal thiourea was treated with 1,3-dichloroacetone. (PMC - NIH)
- Thiazole derivatives are made from 1,3-dichloropropene. (Semantic Scholar)
- A convenient synthesis of novel pyrazolo[5,1-b]thiazole-based heterocycles was carried out. (PubMed Central)
- Dasatinib is used to treat Philadelphia chromosome positive chronic myeloid leukemia (Ph+ CML) in adults and children. (Mayo Clinic)
- Three chromene-thiazole derivatives bearing benzimidazole, benzothiazole, and phenyl-1,2,4-triazole moieties were synthesized and evaluated for their potential as SARS-CoV-2 Mpro inhibitors. (NIH)
- This review summarizes the emerging evidence for the potential use of dasatinib in the treatment of im
- 1,3-dichloroacetone oxime is prepared from 1,3-dichloropropanone.
- Reactions of the synthesized pyrazolin-N-thioamides and several ketones gave the corresponding novel 2-(1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. (PubMed Central)
- Dasatinib is a type of targeted cancer drug. It is a treatment for chronic myeloid leukaemia. (Cancer Research UK)
- Thiazolo[4,5-d]pyrimidine derivatives are considered potential therapeutic agents, particularly in the development of anticancer drugs. (PubMed)
- A convenient new and efficient commercial synthetic route for das
- A Convenient New and Efficient Commercial Synthetic Route for Dasatinib (Sprycel®). (Taylor & Francis Online)
- Process for preparing 1,3-dichloroacetone.
- Process for preparing 1,3-dichloroacetone.
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in silico modeling and docking studies of 2-[4-(chloromethyl)-1,3-thiazol-2-yl]pyrimidine
An In-Depth Technical Guide to the In Silico Modeling and Docking of 2-[4-(chloromethyl)-1,3-thiazol-2-yl]pyrimidine
Prepared by: Gemini, Senior Application Scientist
Abstract: The convergence of computational chemistry and molecular biology has revolutionized early-stage drug discovery, enabling rapid and cost-effective evaluation of small molecules against therapeutic targets. This guide provides a comprehensive, technically-grounded walkthrough of the in silico analysis of this compound, a heterocyclic compound featuring therapeutically relevant thiazole and pyrimidine scaffolds. We will detail a self-validating workflow, from ligand and protein preparation to molecular docking, post-simulation analysis, and ADMET prediction. The methodologies are designed for researchers, medicinal chemists, and drug development professionals, emphasizing the rationale behind procedural choices to ensure scientific rigor and reproducibility.
Introduction to the Computational Approach
The Ascendancy of In Silico Modeling in Drug Discovery
Computer-Aided Drug Design (CADD) has become an indispensable component of the modern pharmaceutical pipeline.[1][2] By leveraging computational methods, researchers can predict the interaction between a small molecule (ligand) and a biological macromolecule (receptor), thereby estimating its potential therapeutic efficacy before committing to costly and time-consuming wet-lab synthesis and testing.[3][4] These techniques accelerate the identification of promising lead compounds, optimize their structures for enhanced activity and safety, and provide deep mechanistic insights into their mode of action.[5]
Therapeutic Significance of Thiazole and Pyrimidine Scaffolds
Heterocyclic compounds are the cornerstone of medicinal chemistry. The thiazole ring, a five-membered aromatic structure containing sulfur and nitrogen, is a privileged scaffold found in numerous FDA-approved drugs.[6][7] Thiazole derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[8][9][10] Similarly, the pyrimidine ring is a fundamental component of nucleobases (cytosine, thymine, uracil) and is integral to many therapeutic agents, particularly in oncology.[11] The combination of these two moieties in a single molecule, such as the subject compound, presents a compelling case for investigation against various disease targets, especially protein kinases, which are often implicated in cancer.[12][13]
Profile of the Subject Molecule: this compound
The molecule of interest, this compound, combines the aforementioned heterocyclic systems. Its structure suggests potential for interactions within the ATP-binding pocket of kinases or other enzyme active sites. The chloromethyl group, while potentially reactive, will be treated here as a structural feature for non-covalent docking studies, which form the basis of most virtual screening campaigns.
Foundational Principles and Strategic Rationale
The Core of Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation and conformation of a ligand when bound to a receptor.[14] The process involves sampling a vast number of possible poses of the ligand within the receptor's binding site and evaluating each pose using a scoring function.[15] The scoring function estimates the binding affinity, typically expressed in kcal/mol, with more negative values indicating a more stable and favorable interaction.[16][17]
Strategy for Target Selection
The choice of a biological target is critical. Given the prevalence of thiazole and pyrimidine derivatives as kinase inhibitors, a relevant protein kinase is a logical choice for this study.[6][12] For instance, Cyclin-Dependent Kinase 2 (CDK2) is a well-established target in cancer therapy, and its inhibition can halt aberrant cell proliferation.[18] A high-resolution crystal structure of the target protein, available from the Protein Data Bank (PDB), is a prerequisite for structure-based drug design.
The Imperative of ADMET Profiling
A compound with high binding affinity is not necessarily a viable drug candidate. Its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties determine its pharmacokinetic and safety profile.[19] Early in silico prediction of ADMET properties is crucial to filter out compounds with undesirable characteristics, such as poor oral bioavailability or potential toxicity, thereby reducing late-stage attrition in the drug development process.[20][21]
A Validated Workflow for In Silico Analysis
The following section outlines a rigorous, step-by-step methodology for the complete in silico evaluation of the title compound. We will use AutoDock Vina, a widely used and validated open-source docking program, as our primary tool.[15]
Experimental Protocol: Ligand Preparation
The causality behind ligand preparation is to ensure the input structure is in a stereochemically correct, low-energy conformation.
-
2D Structure Sketching: Draw the 2D structure of this compound using chemical drawing software (e.g., ChemDraw).
-
3D Conversion and Energy Minimization: Convert the 2D structure to a 3D format (.mol or .sdf). Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformer.[22]
-
File Format Conversion: Save the optimized structure in the PDBQT format, which includes partial charges and atom type definitions required by AutoDock Vina. This is typically done using AutoDock Tools or a similar program.[14]
Experimental Protocol: Protein Target Preparation
The goal here is to prepare the raw crystal structure for docking by correcting for missing atoms and creating a clean, "dockable" receptor.
-
Receptor Acquisition: Download the 3D crystal structure of the chosen target protein (e.g., CDK2, PDB ID: 1HCK) from the Protein Data Bank.
-
Structure Cleanup: Load the PDB file into a molecular viewer (e.g., PyMOL, AutoDock Tools). Remove all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands.[22] The removal of water is critical as their positions are not always conserved and can interfere with ligand binding predictions.
-
Protonation and Charge Assignment: Add polar hydrogen atoms to the protein, as these are crucial for forming hydrogen bonds and are typically not resolved in crystal structures. Assign Kollman charges to the protein atoms.[22]
-
File Format Conversion: Save the prepared receptor structure in the PDBQT format.[23]
Trustworthiness Protocol: Docking Validation
This protocol is a critical self-validating step to ensure the chosen docking parameters can accurately reproduce a known binding mode.
-
Select a Holo-Structure: Use the PDB structure with its native, co-crystallized ligand (e.g., the ligand that comes with PDB ID 1HCK).
-
Extract and Prepare Native Ligand: Extract the native ligand from the complex and prepare it as described in Protocol 3.1.
-
Prepare the Apoprotein: Prepare the protein as described in Protocol 3.2, ensuring the native ligand has been removed.
-
Define the Binding Site: Define a grid box centered on the position of the original native ligand. The box should be large enough to encompass the entire binding site, allowing for rotational and translational freedom of the ligand.
-
Redocking: Dock the prepared native ligand back into the prepared apoprotein using the defined grid box and docking parameters.
-
Calculate RMSD: Superimpose the lowest-energy docked pose of the native ligand with its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.
-
Validation Criterion: A successful validation is generally indicated by an RMSD value of less than 2.0 Å, which confirms that the docking protocol can reliably reproduce the experimentally observed binding mode.[24][25][26]
Experimental Protocol: Molecular Docking
With the protocol validated, we now dock our compound of interest.
-
Input Files: Use the prepared protein file (from 3.2), the prepared ligand file for this compound (from 3.1), and the validated grid parameters (from 3.3).
-
Configuration: Create a configuration file specifying the paths to the input files, the coordinates of the grid box center, and its dimensions. An exhaustiveness parameter, which controls the thoroughness of the search, can be increased from the default of 8 for more complex ligands.[27]
-
Execution: Run the AutoDock Vina docking simulation from the command line.[23]
-
Output Generation: Vina will generate an output PDBQT file containing the predicted binding poses (typically 9 by default) ranked by their binding affinity scores, and a log file summarizing these scores.[23]
Protocol: Post-Docking Analysis & Interpretation
-
Identify the Best Pose: The pose with the most negative binding affinity score is generally considered the most favorable.[28] Binding affinities between -7 and -9 kcal/mol suggest moderate interaction, while scores of -10 kcal/mol or lower suggest strong interactions.[28]
-
Visual Inspection: Load the protein receptor and the docked ligand poses into a molecular visualization tool (e.g., PyMOL, Discovery Studio).
-
Interaction Analysis: Analyze the non-covalent interactions between the ligand and the protein's active site residues for the top-ranked pose. Key interactions to identify include:
-
Hydrogen Bonds: Crucial for specificity and affinity. Note the donor and acceptor atoms and the amino acid residues involved.[24]
-
Hydrophobic Interactions: Formed between nonpolar regions of the ligand and protein.
-
Pi-Pi Stacking: Interactions between aromatic rings.
-
Salt Bridges: Electrostatic interactions between charged groups.
-
Experimental Protocol: In Silico ADMET Profiling
This step evaluates the "drug-likeness" of the compound.
-
Select a Tool: Utilize a free, web-based ADMET prediction tool such as SwissADME, pkCSM, or ADMETlab.[19][21][29]
-
Input Structure: Provide the molecular structure, typically as a SMILES string, which can be generated from the 2D or 3D structure.
-
Run Prediction: Initiate the analysis. These tools use pre-built machine learning models to predict a wide range of properties.[30]
-
Data Collection: Tabulate the key predicted properties, including Lipinski's Rule of Five violations, gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, cytochrome P450 (CYP) enzyme inhibition, and potential toxicity (e.g., Ames mutagenicity).
Data Synthesis and Interpretation
This section presents hypothetical data to illustrate the analysis of results from the described workflows.
Analysis of Docking Results
The docking simulation provides quantitative data on the binding affinity of the compound compared to a known inhibitor (control).
| Compound | PDB Target | Binding Affinity (kcal/mol) | RMSD from Crystal Pose (Å) | Key Interacting Residues |
| Native Ligand (Control) | 1HCK | -8.1 | 1.15 (Validation) | LYS 33, GLU 12, THR 165[18] |
| 2-[4-(...)]pyrimidine | 1HCK | -7.8 | N/A | LYS 33, VAL 18, ILE 10 |
Table 1: Hypothetical Docking Results against CDK2 (PDB: 1HCK). A more negative binding affinity indicates stronger predicted binding. The RMSD for the control validates the docking protocol.
The hypothetical binding affinity of -7.8 kcal/mol suggests a moderate and potentially meaningful interaction with the CDK2 active site.[28] The interaction with key residues like LYS 33, which is often crucial for kinase inhibition, lends further credence to the binding mode.[18]
ADMET Profile Analysis
The predicted ADMET properties provide critical insights into the compound's potential as a drug.
| Property | Prediction | Interpretation & Rationale |
| Lipinski's Rule of Five | 0 Violations | Good "drug-likeness" and potential for oral bioavailability. |
| GI Absorption | High | The compound is likely to be well-absorbed from the gut. |
| BBB Permeability | Low | Unlikely to cross the blood-brain barrier, which can be desirable to avoid CNS side effects. |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions involving this major metabolic enzyme. |
| Ames Mutagenicity | Non-mutagen | Predicted to be non-carcinogenic, a critical safety parameter. |
Table 2: Hypothetical ADMET Profile. This profile suggests the compound has favorable pharmacokinetic and safety properties, making it a more attractive candidate for further development.
Integrated Conclusion and Future Directions
The in silico analysis of this compound suggests it is a promising candidate for further investigation as a potential CDK2 inhibitor. The compound exhibits a favorable binding affinity in a validated docking protocol and displays a desirable ADMET profile.
The next logical steps would involve:
-
Molecular Dynamics (MD) Simulations: To assess the stability of the predicted protein-ligand complex over time.
-
In Vitro Assays: Synthesis of the compound followed by enzymatic assays to experimentally determine its IC₅₀ value against CDK2 and cell-based assays to measure its anti-proliferative activity.[31]
-
Lead Optimization: If initial results are positive, further in silico studies could explore structural modifications to improve binding affinity and selectivity.
This guide has outlined a robust and scientifically sound workflow for the initial computational assessment of a novel compound. By integrating validated protocols with a deep understanding of the underlying principles, researchers can confidently and efficiently navigate the early stages of the drug discovery process.
References
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Methodological & Application
synthesis protocol for 2-[4-(chloromethyl)-1,3-thiazol-2-yl]pyrimidine
An In-Depth Technical Guide to the Synthesis of 2-[4-(chloromethyl)-1,3-thiazol-2-yl]pyrimidine
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details a robust and efficient protocol for the synthesis of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrimidine and thiazole ring systems are prevalent scaffolds in a multitude of pharmacologically active molecules.[1] The title compound serves as a crucial, versatile building block, featuring a reactive chloromethyl group that allows for facile derivatization and the exploration of new chemical space.[2] The synthetic strategy is centered around the classic Hantzsch thiazole synthesis, a reliable method for constructing the thiazole ring.[3][4][5] This document provides a step-by-step methodology, from the preparation of key intermediates to the final product, complete with mechanistic insights, safety protocols, and characterization guidelines tailored for researchers and professionals in organic synthesis and drug discovery.
Introduction
The fusion of pyrimidine and thiazole moieties into a single molecular framework has yielded compounds with a wide array of biological activities, including anticancer and antimicrobial properties.[6][7] Pyrimidine is a fundamental component of nucleobases, making it a privileged structure in the design of therapeutic agents. Similarly, the thiazole ring is a core component of many approved drugs and is known for its diverse pharmacological profile.[1][8]
The target molecule, this compound, is particularly valuable as a synthetic intermediate. The exocyclic chloromethyl group at the 4-position of the thiazole ring is a reactive electrophilic site, ideal for nucleophilic substitution reactions. This allows for the introduction of various functional groups, enabling the generation of extensive compound libraries for structure-activity relationship (SAR) studies.[2][9]
The synthetic approach detailed herein follows a logical and efficient three-step sequence:
-
Preparation of Pyrimidine-2-carboxamide: Hydrolysis of commercially available 2-cyanopyrimidine provides the necessary amide precursor.[10]
-
Thionation to Pyrimidine-2-carbothioamide: The amide is converted to the corresponding thioamide, the key nucleophile for the subsequent cyclization.
-
Hantzsch Thiazole Synthesis: The thioamide undergoes a condensation and cyclization reaction with 1,3-dichloroacetone to yield the final product. This reaction is a cornerstone of thiazole synthesis due to its reliability and high yields.[1][3]
This guide provides the necessary detail to empower researchers to confidently replicate this synthesis and utilize the product in their discovery programs.
Overall Synthetic Scheme
The three-step synthesis to obtain this compound is outlined below.
Caption: Three-step synthesis of the target compound.
Part 1: Synthesis of Intermediate 1 - Pyrimidine-2-carboxamide
This initial step involves the controlled hydrolysis of 2-cyanopyrimidine to the corresponding primary amide. The use of aqueous sodium hydroxide facilitates this transformation.[10]
Reaction Scheme
(Self-generated image, not from search results)
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |
| 2-Cyanopyrimidine | 105.10 | 5.0 g | 47.6 | Starting Material |
| Sodium Hydroxide (NaOH) | 40.00 | As 0.1 M solution | Variable | Catalyst/Reagent |
| Deionized Water | 18.02 | ~50 mL | - | Solvent |
| Hydrochloric Acid (HCl) | 36.46 | As 1 M solution | Variable | Neutralization |
Experimental Protocol
-
Dissolution: In a 100 mL round-bottom flask, dissolve 5.0 g (47.6 mmol) of 2-cyanopyrimidine in 50 mL of deionized water. Stir the mixture at room temperature until a clear solution is obtained.
-
pH Adjustment: Slowly add a 0.1 M aqueous solution of sodium hydroxide dropwise to the stirring solution. Monitor the pH of the mixture using a calibrated pH meter. Continue adding the NaOH solution until the pH stabilizes at approximately 12.[10]
-
Reaction Monitoring: Maintain the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: ethyl acetate/hexane, 1:1). The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting material.
-
Neutralization: Upon completion, cool the reaction mixture in an ice bath. Carefully neutralize the solution by adding 1 M hydrochloric acid dropwise until the pH reaches ~7.
-
Isolation: The product, pyrimidine-2-carboxamide, will precipitate out of the solution as a solid. Collect the solid by vacuum filtration through a Büchner funnel.
-
Purification: Wash the collected solid with a small amount of cold deionized water and then with cold diethyl ether. Dry the product under vacuum to yield pyrimidine-2-carboxamide as a white to off-white solid.
Causality Insight: The basic conditions (pH 12) facilitate the nucleophilic attack of hydroxide ions on the nitrile carbon, leading to the formation of the amide through a hydrated intermediate. Careful pH control is crucial to prevent hydrolysis of the newly formed amide to the carboxylic acid.
Part 2: Synthesis of Intermediate 2 - Pyrimidine-2-carbothioamide
This step converts the carboxamide to a carbothioamide (thioamide) using a thionating agent like Lawesson's reagent. This thioamide is the critical precursor for the Hantzsch thiazole synthesis.
Reaction Scheme
(Self-generated image, not from search results)
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |
| Pyrimidine-2-carboxamide | 123.11 | 4.0 g | 32.5 | Starting Material |
| Lawesson's Reagent | 404.47 | 7.88 g | 19.5 | Thionating Agent |
| Anhydrous Toluene | 92.14 | 100 mL | - | Solvent |
Experimental Protocol
-
Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet. Ensure all glassware is flame-dried to exclude moisture.
-
Reagent Addition: Add pyrimidine-2-carboxamide (4.0 g, 32.5 mmol) and Lawesson's reagent (7.88 g, 19.5 mmol, 0.6 eq) to the flask.
-
Solvent Addition: Add 100 mL of anhydrous toluene to the flask.
-
Reaction: Heat the mixture to reflux (approximately 110 °C) under a nitrogen atmosphere. The reaction mixture will typically turn from a slurry to a clear, colored solution.
-
Monitoring: Monitor the reaction by TLC until the starting amide is fully consumed (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude residue can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford the pure pyrimidine-2-carbothioamide.
Safety Precaution: Lawesson's reagent is an irritant and produces a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.
Part 3: Synthesis of this compound
This final step is the Hantzsch thiazole synthesis, which involves the reaction between the pyrimidine-2-carbothioamide and 1,3-dichloroacetone to form the desired 2,4-disubstituted thiazole ring.[11]
Reaction Scheme
(Self-generated image, not from search results)
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |
| Pyrimidine-2-carbothioamide | 139.18 | 3.0 g | 21.5 | Starting Material |
| 1,3-Dichloroacetone | 126.97 | 2.73 g | 21.5 | Starting Material |
| Acetone | 58.08 | 75 mL | - | Solvent |
Experimental Protocol
-
Setup: In a 150 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pyrimidine-2-carbothioamide (3.0 g, 21.5 mmol) in 75 mL of acetone.
-
Addition: To the stirring solution, add 1,3-dichloroacetone (2.73 g, 21.5 mmol, 1.0 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 3-5 hours.
-
Monitoring: Monitor the progress of the reaction by TLC. The formation of a new, more polar spot indicates product formation.
-
Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate as a hydrochloride salt. If so, collect the solid by filtration. If no precipitate forms, concentrate the solution under reduced pressure.
-
Neutralization and Extraction: Dissolve the residue in ethyl acetate (100 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any HCl formed and to obtain the free base. Wash the organic layer with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to obtain the pure this compound.
Mechanistic Insight: The Hantzsch Synthesis
The Hantzsch thiazole synthesis is a classic condensation reaction. The mechanism proceeds as follows:
Caption: Mechanism of the Hantzsch thiazole synthesis.
The reaction begins with a nucleophilic attack by the sulfur atom of the thioamide on one of the α-carbons of 1,3-dichloroacetone (an SN2 reaction).[3] This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. Finally, a dehydration step occurs to form the aromatic thiazole ring.[1][4]
Characterization
The final product should be characterized using standard analytical techniques to confirm its identity and purity.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the pyrimidine ring protons, a singlet for the thiazole ring proton (C5-H), and a singlet for the chloromethyl (-CH₂Cl) protons. |
| ¹³C NMR | Resonances for all unique carbon atoms in the pyrimidine and thiazole rings, as well as the chloromethyl carbon. |
| Mass Spec (MS) | A molecular ion peak (M+) corresponding to the calculated molecular weight (C₈H₆ClN₃S), along with the characteristic isotopic pattern for a molecule containing one chlorine atom (M+2 peak at ~33% intensity of M+). |
| IR Spectroscopy | Characteristic peaks for C=N, C=C aromatic stretching, and C-Cl stretching. |
References
-
Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]
-
Popiolek, L. et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PMC - NIH. Available from: [Link]
-
ResearchGate. Synthesis of pyrimidine‐thiazole derivatives. Available from: [Link]
-
Wikipedia. Thiazole. Available from: [Link]
-
National Center for Biotechnology Information. Pyrimidine-2-carboxamide. PubChem Compound Summary for CID 122247. Available from: [Link].
-
Ningbo Inno Pharmchem Co., Ltd. The Chemistry of Pyridine-2-carboximidamide HCl: Synthesis and Properties. Available from: [Link]
-
Der Pharma Chemica. Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Available from: [Link]
-
Growing Science. Current Chemistry Letters: Synthesis, reactions, and applications of pyrimidine derivatives. Available from: [Link]
-
PubMed. Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity. Available from: [Link]
-
ResearchGate. Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Available from: [Link]
-
ResearchGate. Preparation of 4-chloromethyl-2-methyl-5-nitro-1,3-thiazole (1)[12]. Available from: [Link]
-
International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Available from: [Link]
-
ACS Publications. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. Available from: [Link]
-
ChemSynthesis. 4-(chloromethyl)-1,3-thiazol-2-ol. Available from: [Link]
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PrepChem.com. Synthesis of Step A. 4-(chloromethyl)-2-(3,4-dichlorophenyl)thiazole. Available from: [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]
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PubMed. Synthesis of novel thiazolyl-pyrimidines and their anticancer activity in vitro. Available from: [Link]
-
PubMed. Synthesis and antitumor evaluation of new polysubstituted thiazole and derived thiazolo[4, 5-d]pyrimidine systems. Available from: [Link]
- Google Patents. US3274207A - Processes for preparing thiazole carboxylic acids.
-
Raf. J. Sci. Synthesis of some Pyrimidine-2-one and Pyrimidine-2-thione Compounds. Available from: [Link]
-
Royal Society of Chemistry. Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Available from: [Link]
-
Chemsrc. 2-(2-Chloropyrimidin-4-yl)thiazole-4-carboxylic Acid. Available from: [Link]
-
MDPI. The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives. Available from: [Link]
- Google Patents. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.
-
PubMed. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Available from: [Link]
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Application Notes and Protocols: Leveraging 2-[4-(chloromethyl)-1,3-thiazol-2-yl]pyrimidine in Solid-Phase Synthesis for Accelerated Drug Discovery
Introduction: The Strategic Advantage of the Thiazole-Pyrimidine Scaffold
In the landscape of modern medicinal chemistry, the thiazole-pyrimidine motif stands out as a "privileged scaffold" due to its recurrent appearance in a multitude of biologically active compounds.[1] This heterocyclic system is a cornerstone in the development of therapeutics targeting a wide range of diseases, including cancer and viral infections.[2][3] The inherent features of the thiazole-pyrimidine core, such as its ability to participate in hydrogen bonding and other non-covalent interactions, make it an ideal framework for designing potent and selective enzyme inhibitors and receptor modulators.[4] The subject of this guide, 2-[4-(chloromethyl)-1,3-thiazol-2-yl]pyrimidine, is a highly versatile building block designed for combinatorial chemistry and solid-phase synthesis (SPS). The reactive chloromethyl group serves as an electrophilic handle, enabling its covalent attachment to a variety of nucleophile-functionalized solid supports or building blocks.[5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in solid-phase synthesis workflows. We will delve into the underlying chemical principles, provide detailed, field-tested protocols, and offer insights into experimental design to empower the rapid generation of diverse chemical libraries for screening and lead optimization.
Core Principles: Anchoring the Scaffold to a Solid Support
The cornerstone of applying this compound in SPS is the nucleophilic substitution reaction at the chloromethyl group.[5] This reaction allows for the immobilization of the thiazole-pyrimidine scaffold onto a solid support functionalized with a suitable nucleophile. The choice of resin and linker is paramount and is dictated by the overall synthetic strategy, particularly the desired C-terminal functionality of the final product and the required cleavage conditions.[6][7][8]
Resin Selection: The Foundation of Your Synthesis
The selection of an appropriate solid support is critical for a successful solid-phase synthesis campaign. Key considerations include the chemical stability of the resin, its swelling properties in various solvents, and the loading capacity.[6][9] For the immobilization of this compound, resins functionalized with nucleophilic groups are required.
| Resin Type | Functional Group | Recommended Use Case | Cleavage Conditions |
| Merrifield Resin | Chloromethyl | Not suitable for direct reaction with the title compound. However, it can be functionalized with nucleophiles.[10][11] | Harsh (e.g., HF) |
| Wang Resin | p-Alkoxybenzyl alcohol | Ideal for anchoring carboxylic acids, which can then be deprotected to reveal a nucleophilic amine for reaction. | Moderate (e.g., 50-95% TFA)[12] |
| Rink Amide Resin | Fmoc-protected amino linker | Generates a primary amine upon Fmoc deprotection, suitable for direct reaction. Results in a C-terminal amide.[6] | Mild to Moderate (e.g., 20-50% TFA) |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Chlorotrityl chloride | Can be functionalized with nucleophiles like amines or thiols.[12] | Very Mild (e.g., 1-5% TFA, or AcOH/TFE/DCM) |
For the protocols outlined below, we will focus on the use of Rink Amide resin due to its widespread use and the straightforward generation of a primary amine nucleophile for direct reaction with this compound.
Experimental Protocols
Protocol 1: Immobilization of this compound on Rink Amide Resin
This protocol describes the covalent attachment of the thiazole-pyrimidine scaffold to a Rink Amide resin via a nucleophilic substitution reaction.
Workflow Diagram:
Caption: Workflow for immobilizing the thiazole-pyrimidine scaffold.
Materials:
-
Rink Amide Resin (e.g., 100-200 mesh, 1% DVB, loading ~0.5 mmol/g)
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), ACS grade
-
Methanol (MeOH), ACS grade
-
Piperidine, reagent grade
-
N,N-Diisopropylethylamine (DIPEA)
-
Solid-phase synthesis vessel
-
Shaker or vortexer
Procedure:
-
Resin Swelling: Place the Rink Amide resin (1.0 g, ~0.5 mmol) in a solid-phase synthesis vessel. Add DMF (10 mL) and allow the resin to swell for at least 30 minutes with gentle agitation.
-
Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF (10 mL). Agitate the mixture for 5 minutes. Drain the solution. Repeat the treatment with 20% piperidine in DMF for an additional 20 minutes.
-
Resin Washing: Drain the deprotection solution. Wash the resin thoroughly by adding the following solvents, agitating for 1 minute, and draining:
-
DMF (3 x 10 mL)
-
DCM (3 x 10 mL)
-
MeOH (3 x 10 mL)
-
DMF (3 x 10 mL)
-
-
Scaffold Coupling:
-
In a separate vial, dissolve this compound (2-3 equivalents relative to resin loading) in DMF.
-
Add DIPEA (4-5 equivalents relative to resin loading) to the solution.
-
Add this solution to the washed and deprotected resin.
-
Agitate the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored using a qualitative test (e.g., Kaiser test) for the presence of primary amines. If the reaction is sluggish, gentle heating (e.g., 50°C) can be applied.
-
-
Final Washing: Once the reaction is complete (Kaiser test is negative), drain the reaction mixture. Wash the resin as described in step 3.
-
Drying: Dry the resin under high vacuum for several hours.
Protocol 2: Diversification of the Immobilized Scaffold
The immobilized thiazole-pyrimidine scaffold can be further modified if the pyrimidine ring is amenable to substitution reactions. For instance, if a suitable leaving group is present on the pyrimidine ring, it can be displaced by nucleophiles. This protocol provides a general framework for such a diversification step.
Reaction Scheme:
Caption: General diversification of the immobilized scaffold.
This protocol is highly dependent on the specific chemistry of the pyrimidine ring of the starting material. Researchers should consult relevant literature for conditions suitable for nucleophilic aromatic substitution or cross-coupling reactions on pyrimidine systems.
Protocol 3: Cleavage of the Final Product from the Solid Support
The final step in the synthesis is the cleavage of the desired molecule from the solid support. The choice of cleavage cocktail is critical and depends on the acid sensitivity of the linker and the protecting groups on the molecule.[13][14]
Materials:
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (deionized)
-
Dichloromethane (DCM)
-
Diethyl ether (cold)
-
Centrifuge and centrifuge tubes
Cleavage Cocktail Preparation (Reagent B): [15]
| Component | Percentage (v/v) | Purpose |
| TFA | 95% | Cleavage and deprotection[13] |
| Water | 2.5% | Cation scavenger[13] |
| TIS | 2.5% | Cation scavenger |
Procedure:
-
Resin Preparation: Place the dry, product-bound resin in a reaction vessel.
-
Cleavage: Add the freshly prepared cleavage cocktail to the resin (typically 10 mL per gram of resin).[12]
-
Reaction: Agitate the mixture at room temperature for 2-4 hours. The resin may change color during this process.[16]
-
Product Isolation:
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA or DCM and combine the filtrates.
-
Concentrate the filtrate under a stream of nitrogen or using a rotary evaporator.
-
-
Precipitation:
-
Add the concentrated cleavage solution dropwise to a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the concentrate).
-
A white precipitate of the crude product should form.
-
-
Purification:
-
Centrifuge the mixture to pellet the crude product.
-
Decant the ether.
-
Wash the pellet with cold ether and centrifuge again. Repeat this step 2-3 times.
-
Dry the crude product under vacuum.
-
The crude product can then be purified by standard techniques such as reverse-phase HPLC.[12]
-
Conclusion: A Gateway to Novel Chemical Matter
The use of this compound in solid-phase synthesis offers a powerful and efficient strategy for the generation of diverse libraries of molecules based on a biologically relevant scaffold.[17][18] By leveraging the principles and protocols outlined in this guide, researchers can significantly accelerate their drug discovery efforts. The flexibility of solid-phase synthesis allows for the introduction of multiple points of diversity, enabling a thorough exploration of the structure-activity relationship (SAR) for this important class of compounds.[19]
References
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ResearchGate. (n.d.). Thiazolopyrimidine, a privileged scaffold: Recent updates on synthetic and pharmacological perspective in drug discovery. Retrieved from ResearchGate.[1]
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Zhang, Y., et al. (2021). Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics. PubMed Central.[20]
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ResearchGate. (n.d.). Novel thiazolyl-pyrimidine derivatives as potential anticancer agents: Synthesis, biological evaluation, and molecular docking studies. Retrieved from ResearchGate.[2]
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Bandaru, C. M., et al. (2021). Design, Synthesis, Anticancer Evaluation, and Molecular Docking Studies of Thiazole–Pyrimidine Linked Amide Derivatives. Taylor & Francis Online.[4]
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ChemPep Inc. (n.d.). Resins for Solid Phase Peptide Synthesis. Retrieved from ChemPep.[6]
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Al-Suhaimi, E. A., et al. (2020). New thiazolopyrimidine as anticancer agents: Synthesis, biological evaluation, DNA binding, molecular modeling and ADMET study. PubMed.[3]
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AAPPTEC. (n.d.). Resins for Solid Phase Peptide Synthesis - Core Resins. Retrieved from AAPPTEC.[10]
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MDPI. (2024). Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library. Retrieved from MDPI.[11]
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Isidro-Llobet, A., et al. (2019). Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis. Springer.[7]
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Fields, G. B. (2014). Guide for resin and linker selection in solid-phase peptide synthesis. PubMed.[8]
-
Biosynth. (n.d.). Guide to Resins and Linkers in SPPS. Retrieved from Biosynth.[9]
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ResearchGate. (n.d.). Synthesis of thiazole‐pyrimidine and derivatives. Retrieved from ResearchGate.[21]
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CDN Isotopes. (n.d.). Cleavage Cocktail Selection. Retrieved from CDN Isotopes.[13]
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BenchChem. (2025). An In-depth Technical Guide to the Reactivity Profile of 2-(Chloromethyl)pyrimidine Hydrochloride. Retrieved from BenchChem.[5]
-
Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from Aapptec.[15]
-
Bonkowski, B., et al. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Walsh Medical Media.[12]
-
Küttler, J., et al. (2024). Biocompatible Synthesis of Macrocyclic Thiazol(in)e Peptides. PubMed.[22]
-
ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from ResearchGate.[16]
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Royal Society of Chemistry. (2021). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Retrieved from Royal Society of Chemistry.[23]
-
Vlahou, A., et al. (2021). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. National Institutes of Health.[24]
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PubChem. (n.d.). This compound. Retrieved from PubChem.[25]
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ResearchGate. (n.d.). Design and Solid-Phase Parallel Synthesis of 2,4,5-Trisubstituted Thiazole Derivatives via Cyclization Reaction with a Carbamimidothioate Linker. Retrieved from ResearchGate.[19]
-
Nowick, J. S. (2019). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.[26]
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MDPI. (2025). The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives. Retrieved from MDPI.[17]
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Hua, S., et al. (2025). The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives. PubMed.[18]
-
Mishira, R. K., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. ACS Publications.[27]
-
Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. Retrieved from Sigma-Aldrich.[14]
-
ChemicalBook. (n.d.). 2-Chloro-4-(chloromethyl)pyrimidine synthesis. Retrieved from ChemicalBook.[28]
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Al-Said, M. S., et al. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. ACS Publications.[29]
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Application Notes and Protocols for the Hantzsch Thiazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Relevance of the Hantzsch Thiazole Synthesis in Modern Drug Discovery
The Hantzsch thiazole synthesis, a classic reaction first described by Arthur Hantzsch in 1887, remains a cornerstone of heterocyclic chemistry and a highly relevant tool in contemporary drug development.[1][2] This robust and versatile method provides a direct route to the thiazole ring, a privileged scaffold found in a multitude of natural products and synthetic pharmaceuticals.[3][4] Thiazole-containing compounds exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties, making the Hantzsch synthesis an indispensable reaction in the medicinal chemist's arsenal.[5][6]
This guide provides a detailed exploration of the Hantzsch thiazole synthesis, from its underlying mechanism to practical, field-tested experimental protocols. It is designed to equip researchers with the knowledge to not only execute this reaction successfully but also to understand the rationale behind each step, enabling informed optimization and troubleshooting.
Mechanistic Insights: The Chemical Rationale of the Hantzsch Condensation
The Hantzsch thiazole synthesis is fundamentally a condensation reaction between an α-haloketone and a thioamide.[1] The reaction proceeds through a well-established multi-step pathway, culminating in the formation of a stable aromatic thiazole ring.[7][8] Understanding this mechanism is critical for predicting reaction outcomes and troubleshooting potential issues.
The reaction commences with a nucleophilic attack of the sulfur atom from the thioamide on the electrophilic carbon of the α-haloketone, proceeding via an SN2 mechanism.[8] This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks the carbonyl carbon. The resulting intermediate then undergoes dehydration to yield the final thiazole product.[7]
Figure 1: Mechanism of the Hantzsch Thiazole Synthesis.
Experimental Protocols: From Classical to Modern Approaches
The Hantzsch synthesis is known for its operational simplicity and generally high yields.[7] Below are detailed protocols for both a classic and a modern, more environmentally benign variation of this reaction.
Protocol 1: Classical Synthesis of 2-Amino-4-phenylthiazole
This protocol details the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea, a common and illustrative example of the Hantzsch reaction.[7]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 2-Bromoacetophenone | 199.05 | 1.0 g | 5.0 |
| Thiourea | 76.12 | 0.57 g | 7.5 |
| Methanol | 32.04 | 5 mL | - |
| 5% Sodium Carbonate Solution | - | 20 mL | - |
Procedure:
-
Reaction Setup: In a 20 mL scintillation vial equipped with a magnetic stir bar, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[7]
-
Solvent Addition: Add 5 mL of methanol to the vial.[7]
-
Heating: Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes.[7] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: Remove the reaction from the heat and allow the solution to cool to room temperature.[7]
-
Workup: Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.[7] The basic solution neutralizes any hydrobromic acid formed during the reaction and aids in the precipitation of the product.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.[7]
-
Washing and Drying: Wash the filter cake with water to remove any remaining inorganic salts.[7] Allow the solid to air dry on a watch glass.
-
Characterization: Once dry, determine the mass and melting point of the product and calculate the percent yield.[7] Further characterization can be performed using techniques such as NMR spectroscopy.
Protocol 2: Green Synthesis of Hantzsch Thiazole Derivatives via Ultrasonic Irradiation
This modern protocol showcases a more environmentally friendly approach, utilizing ultrasonic irradiation and a reusable catalyst for a one-pot, multi-component synthesis.[5][9]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (per mmol scale) | Moles (mmol) |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | 247.04 | 247 mg | 1.0 |
| Thiourea | 76.12 | 76 mg | 1.0 |
| Substituted Benzaldehyde | Varies | Varies | 1.0 |
| Silica Supported Tungstosilicic Acid | - | Catalytic amount | - |
| Ethanol/Water (1:1) | - | 5 mL | - |
Procedure:
-
Reaction Mixture Preparation: In a suitable reaction vessel, combine 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), the desired substituted benzaldehyde (1 mmol), and a catalytic amount of silica-supported tungstosilicic acid.[9]
-
Solvent Addition: Add 5 mL of an ethanol/water (1:1 v/v) mixture.[9]
-
Ultrasonic Irradiation: Subject the mixture to ultrasonic irradiation at room temperature.[5] Monitor the reaction progress by TLC.
-
Catalyst Recovery: Upon completion, filter the reaction mixture to recover the solid catalyst, which can be washed and reused.[5]
-
Product Isolation: The filtrate containing the product can be concentrated under reduced pressure. The resulting solid is then purified, typically by recrystallization.
Figure 2: General Experimental Workflow for Hantzsch Thiazole Synthesis.
Troubleshooting Common Issues
While the Hantzsch synthesis is generally reliable, certain issues can arise. The following table outlines common problems and their potential solutions.
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | - Inactive α-haloketone (e.g., hydrolysis).- Insufficient heating or reaction time.- Impure reagents. | - Use freshly prepared or purified α-haloketone.- Increase reaction temperature or time, monitoring by TLC.- Ensure the purity of starting materials. |
| Formation of Side Products | - Self-condensation of the α-haloketone.- Decomposition of the thioamide. | - Add the α-haloketone slowly to the reaction mixture.- Use milder reaction conditions (lower temperature).- Consider a modified procedure, such as the Holzapfel-Meyers-Nicolaou modification for sensitive substrates.[10] |
| Difficulty in Product Isolation | - Product is soluble in the workup solvent.- Formation of an oil instead of a precipitate. | - Adjust the pH of the workup solution.- Extract the product with a suitable organic solvent.- Try to induce crystallization by scratching the flask or seeding with a small crystal of the product. |
Conclusion
The Hantzsch thiazole synthesis remains a powerful and adaptable method for the construction of the thiazole core, a critical component in numerous pharmacologically active molecules.[4][6] By understanding the underlying mechanism and having access to detailed, reliable protocols, researchers in drug development and medicinal chemistry can effectively leverage this classic reaction to synthesize novel compounds with therapeutic potential. The evolution of the Hantzsch synthesis to include greener, more efficient methodologies further solidifies its importance in modern organic synthesis.[5][9]
References
-
Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]
-
Bouchet, N., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(5), 757. Available from: [Link]
-
OChemPrep. (2019). synthesis of thiazoles. YouTube. Available from: [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2021). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. Available from: [Link]
-
Centurion University of Technology and Management. Thiazole. CUTM Courseware. Available from: [Link]
-
MDPI. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Available from: [Link]
-
Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 636-654. Available from: [Link]
-
Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]
-
University of Sussex. (2023). New methods for the rapid synthesis of thiazoles. Figshare. Available from: [Link]
-
Royal Society of Chemistry. (2024). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Sustainability. Available from: [Link]
-
ResearchGate. (2022). Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis. Available from: [Link]
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Application Notes & Protocols: 2-[4-(Chloromethyl)-1,3-thiazol-2-yl]pyrimidine as a Versatile Building Block for Kinase Inhibitors
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.[1][2][3] Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[1][2][3] The development of small molecule kinase inhibitors has revolutionized targeted therapy.[4][5] Within this field, heterocyclic scaffolds serve as the foundational architecture for inhibitor design. The thiazole-pyrimidine core, in particular, has emerged as a "privileged scaffold" due to its ability to form key interactions within the ATP-binding site of various kinases.[1][2][3][6][7] This document provides a detailed guide for researchers on the strategic use of 2-[4-(chloromethyl)-1,3-thiazol-2-yl]pyrimidine , a highly versatile and reactive building block, for the synthesis of potent and selective kinase inhibitors. We will delve into the rationale for its use, provide detailed synthetic protocols, and discuss its application in constructing inhibitors targeting kinases such as Cyclin-Dependent Kinases (CDKs) and tyrosine kinases.
The Thiazole-Pyrimidine Scaffold: A Privileged Kinase Hinge-Binder
The efficacy of a kinase inhibitor is often determined by its ability to effectively compete with ATP for binding to the enzyme's active site. A crucial interaction point is the "hinge region," a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. The thiazole-pyrimidine scaffold is exceptionally well-suited for this role.
-
Mimicking Adenine: The arrangement of nitrogen atoms in the pyrimidine ring allows it to act as a bioisostere of the adenine base in ATP, forming one or more critical hydrogen bonds with the backbone amide groups of the hinge residues.[6][8]
-
Structural Rigidity and Vectorial Projection: The fused-like nature of the thiazole and pyrimidine rings creates a rigid platform. This rigidity minimizes conformational entropy loss upon binding and projects substituents from the 4-position of the thiazole ring and other positions on the pyrimidine ring into specific pockets of the ATP-binding site, enabling the tuning of potency and selectivity.
-
Modulation of Physicochemical Properties: The thiazole moiety, in addition to its role in binding, helps to fine-tune the electronic and solubility properties of the final inhibitor molecule.[1][2][3]
The subject of this guide, This compound , capitalizes on these intrinsic properties and adds a key element: a reactive chloromethyl group. This electrophilic handle at the C4 position of the thiazole serves as a versatile anchor point for introducing a wide variety of functional groups through nucleophilic substitution, enabling rapid library synthesis and structure-activity relationship (SAR) studies.
Synthesis of the Core Building Block
The synthesis of the title compound is a straightforward and scalable process, typically achieved via a Hantzsch thiazole synthesis followed by chlorination.
Protocol 1: Synthesis of 2-[4-(hydroxymethyl)-1,3-thiazol-2-yl]pyrimidine
This protocol outlines the initial Hantzsch condensation to form the hydroxymethyl intermediate.
Workflow Diagram: Synthesis of Hydroxymethyl Intermediate
Caption: General workflow for the synthesis of the core building block.
Materials:
-
Pyrimidin-2-yl(thio)carboxamide (1.0 eq)
-
1,3-Dihydroxyacetone (1.2 eq)
-
Ethanol (or other suitable solvent)
-
Hydrochloric acid (for pH adjustment)
-
Sodium bicarbonate (for neutralization)
Procedure:
-
Suspend pyrimidin-2-yl(thio)carboxamide in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add 1,3-dihydroxyacetone to the suspension.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC or LC-MS until the starting thioamide is consumed.
-
Allow the reaction to cool to room temperature. The product may precipitate.
-
Filter the crude product and wash with cold ethanol.
-
If necessary, the crude material can be further purified by recrystallization from a suitable solvent system (e.g., Ethanol/Water) to yield 2-[4-(hydroxymethyl)-1,3-thiazol-2-yl]pyrimidine as a solid.
Protocol 2: Chlorination to Yield this compound
Materials:
-
2-[4-(hydroxymethyl)-1,3-thiazol-2-yl]pyrimidine (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5 - 2.0 eq)[9][10][11] or Oxalyl chloride
-
Dichloromethane (DCM), anhydrous
-
Triethylamine or Pyridine (catalytic amount, optional)
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as SOCl₂ is corrosive and releases HCl gas.
-
Suspend the hydroxymethyl intermediate in anhydrous DCM under an inert atmosphere (N₂ or Ar).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred suspension. Gas evolution will be observed.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC/LC-MS.
-
Carefully quench the reaction by slowly pouring it into a stirred mixture of ice and saturated sodium bicarbonate solution.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound. This product is often used in the next step without further purification.
Application in Kinase Inhibitor Synthesis
The true utility of this building block lies in the reactivity of the chloromethyl group. It readily undergoes Sₙ2 reactions with a variety of nucleophiles, allowing for the introduction of diverse side chains that can probe different regions of the kinase active site.
General Strategy: Nucleophilic Substitution
The core reaction involves coupling the chloromethyl building block with a nucleophile (Nu-H), typically an amine, thiol, or alcohol, in the presence of a non-nucleophilic base.
Reaction Scheme: Building Block Derivatization
Caption: General Sₙ2 reaction for elaborating the building block.
Protocol 3: Synthesis of a Dasatinib-like Core Structure
This protocol exemplifies the synthesis of a key intermediate used in the preparation of Dasatinib, a potent multi-targeted tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML).[9][12][13] The core of Dasatinib features an aminothiazole linked to a pyrimidine.[13][14]
Target Kinases & Rationale:
-
Primary Target: BCR-ABL kinase.[9]
-
Other Targets: Src family kinases, c-KIT, PDGFR.[13]
-
Rationale: The 2-aminothiazole portion of Dasatinib interacts with the kinase hinge region. The side chain, attached via a carboxamide linker, extends into a deeper hydrophobic pocket. Our building block provides a strategic entry point to construct analogues of this successful drug.
Materials:
-
This compound (1.0 eq)
-
2-Amino-N-(2-chloro-6-methylphenyl)acetamide (or similar amine nucleophile) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)
-
Dimethylformamide (DMF) or Acetonitrile (MeCN), anhydrous
Procedure:
-
Dissolve the amine nucleophile in anhydrous DMF.
-
Add the base (DIPEA or K₂CO₃) and stir for 10 minutes at room temperature.
-
Add a solution of this compound in a minimal amount of DMF.
-
Heat the reaction to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
A precipitate should form. Stir for 30 minutes, then collect the solid by filtration.
-
Wash the solid with water and then a small amount of cold diethyl ether or isopropanol.
-
Dry the product under vacuum. Further purification can be achieved by column chromatography (e.g., silica gel, eluting with a gradient of DCM/Methanol) or recrystallization.
Structure-Activity Relationship (SAR) Insights
The derivatization of the chloromethyl group allows for systematic exploration of the solvent-exposed region of the ATP-binding site.
| Modification at C4-methylene | Target Kinase Class | Rationale & Typical Effect | Reference |
| Small aliphatic amines | CDKs, Src | Probes for small hydrophobic pockets near the gatekeeper residue. | [6][13] |
| Bulky aromatic amines | CDKs, VEGFR-2 | Can form pi-stacking interactions and access larger pockets. | [6][15] |
| Piperazine derivatives | BCR-ABL, c-KIT | Often used to enhance solubility and provide a vector for further modification. The terminal amine can be functionalized to interact with the solvent front. | [10][11][12] |
| Thiols/Sulfones | Various | Introduces different geometries and hydrogen bond accepting capabilities. | [16] |
Systematic variation of the nucleophile allows researchers to optimize potency, selectivity, and pharmacokinetic properties. For instance, in CDK inhibitors, replacing a methyl group at the C4-position of the thiazole with a larger phenyl group was not tolerated, suggesting a tight fit in that specific pocket.[6] In contrast, for other kinases, this space may be larger and more accommodating.
Mechanism of Action: How the Scaffold Interacts
Crystallographic studies of inhibitors containing the thiazole-pyrimidine scaffold reveal a consistent binding mode.
Simplified Kinase Active Site Interaction
Caption: Key interactions of the thiazole-pyrimidine scaffold within a kinase active site.
The pyrimidine nitrogen (N1) typically accepts a hydrogen bond from a hinge residue's backbone NH group.[6] The thiazole ring often makes hydrophobic contact with key residues, including the "gatekeeper" residue which controls access to a deeper hydrophobic pocket.[6] The substituent installed via the chloromethyl group then extends towards the solvent-exposed region, where it can be optimized to improve properties without disrupting the core hinge-binding interactions.
Conclusion and Future Outlook
This compound is a powerful and commercially accessible building block for medicinal chemists engaged in kinase inhibitor discovery. Its inherent ability to engage the kinase hinge region, combined with the synthetic versatility of the chloromethyl handle, provides an efficient platform for generating diverse chemical libraries. This enables rapid exploration of structure-activity relationships to develop novel therapeutics with improved potency, selectivity, and drug-like properties. Future work will likely involve coupling this core with more complex and novel nucleophiles to target allosteric sites or to develop covalent inhibitors, further expanding the therapeutic potential of this privileged scaffold.
References
- Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities.
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
- EP2918584A1 - Process and intermediates for the preparation of dasatinib.
- A kind of synthetic method of dasatinib intermediate.
- Process and intermediates for the preparation of dasatinib.
- US20130030177A1 - Synthesis process of dasatinib and intermediate thereof.
- EP2532662B1 - Synthesis process of dasatinib and intermediate thereof.
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
- Novel thienopyrimidine and thiazolopyrimidine kinase inhibitors with activity against Tie-2 in vitro and in vivo. PubMed.
- 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. PubMed.
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Application Notes & Protocols: Generation of a Diverse Compound Library from 2-[4-(chloromethyl)-1,3-thiazol-2-yl]pyrimidine
Introduction: The Thiazole-Pyrimidine Scaffold as a Privileged Structure in Drug Discovery
The confluence of thiazole and pyrimidine rings within a single molecular framework gives rise to a privileged scaffold of significant interest in medicinal chemistry.[1][2] The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone of numerous approved pharmaceuticals, valued for its diverse biological activities.[3] Similarly, the pyrimidine nucleus is a fundamental component of nucleobases and is integral to a vast array of therapeutic agents, exhibiting properties ranging from anticancer to antimicrobial.[4] The fusion or linkage of these two heterocyclic systems, as seen in thiazolo[4,5-d]pyrimidines, creates purine isosteres that can interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, antiviral, and anticancer effects.
Our focus is on the versatile building block, 2-[4-(chloromethyl)-1,3-thiazol-2-yl]pyrimidine . The strategic placement of a reactive chloromethyl group on the thiazole ring provides an excellent electrophilic site for nucleophilic substitution reactions. This allows for the systematic introduction of a wide variety of functional groups, enabling the rapid generation of a diverse library of compounds. Such a library is an invaluable tool in high-throughput screening campaigns aimed at identifying novel hit compounds for various therapeutic targets.
This guide provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and high-throughput workflows for the creation of a compound library based on the this compound scaffold. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity and reproducibility.
Core Synthetic Strategy: Leveraging Nucleophilic Substitution for Library Diversification
The primary strategy for diversifying the this compound core is the nucleophilic substitution (SN2) reaction at the chloromethyl group. This benzylic-like chloride is highly susceptible to displacement by a wide range of nucleophiles, offering a straightforward and efficient method for library synthesis. The general reaction scheme is depicted below:
Caption: Workflow for high-throughput purification and analysis.
High-Throughput Purification Protocol
Automated high-throughput preparative liquid chromatography-mass spectrometry (LC-MS) is the method of choice for purifying compound libraries. [5]
-
Sample Preparation: The crude reaction mixtures in the 96-well plate are diluted with a suitable solvent (e.g., DMSO/methanol).
-
Method Development: A generic gradient method is typically used for the initial purification run. For a diverse library, a broad gradient from 5% to 95% acetonitrile in water (with 0.1% formic acid or trifluoroacetic acid) over a short run time (e.g., 5-10 minutes) on a C18 column is a good starting point.
-
Automated Purification: The samples are injected sequentially onto the preparative HPLC system. Fraction collection is triggered by the mass spectrometer, which is set to detect the expected mass of the target compound in each well.
-
Post-Purification: The purified fractions are collected in a new 96-well plate and the solvent is removed by centrifugal evaporation.
High-Throughput Characterization Protocol
The purity and identity of the final compounds are confirmed using high-throughput analytical techniques. [6][7]
-
LC-MS Analysis: A small aliquot of each purified compound is analyzed by analytical LC-MS to determine its purity. A rapid gradient is used to minimize analysis time.
-
NMR Analysis: For confirmation of structure, high-throughput NMR is employed. [6]Samples are dissolved in a deuterated solvent (e.g., DMSO-d₆) in 96-well NMR tubes and spectra are acquired using an automated NMR spectrometer equipped with a sample changer.
Conclusion
The this compound scaffold is a highly valuable starting point for the generation of diverse compound libraries for drug discovery. The straightforward and robust nucleophilic substitution chemistry at the chloromethyl position allows for the parallel synthesis of a wide range of derivatives. By coupling these synthetic protocols with high-throughput purification and characterization techniques, researchers can rapidly and efficiently produce high-quality compound libraries to fuel their drug discovery programs. The methodologies outlined in this guide provide a solid foundation for the successful implementation of this approach.
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Shi, H.-B., Li, H.-B., Lu, K.-Q., Zhu, X.-R., Hu, W.-X., & Pei, W. (2011). Synthesis of novel thiazolyl-pyrimidines and their anticancer activity in vitro. Archiv der Pharmazie, 344(10), 675–683. [Link]
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Application Notes and Protocols for Assessing the Anti-Proliferative Activity of Novel Chemical Derivatives
Introduction: The Quest for Selective Anti-Proliferative Agents
In the landscape of modern drug discovery, particularly in oncology, the identification of novel chemical entities that can selectively inhibit the growth of malignant cells is a paramount objective. The assessment of anti-proliferative activity is a critical first step in the preclinical evaluation of any potential therapeutic agent. This guide provides a comprehensive overview of the methodologies and detailed protocols for evaluating the anti-proliferative effects of chemical derivatives. As a senior application scientist, this document is structured to not only provide step-by-step instructions but also to instill a deep understanding of the underlying principles and the rationale behind experimental choices, ensuring scientific integrity and the generation of robust, reproducible data.
The core of anti-proliferative activity assessment lies in quantifying the impact of a test compound on cell viability and proliferation over time. A compound's efficacy is often characterized by its IC50 (half-maximal inhibitory concentration), which represents the concentration required to inhibit a biological process by 50%.[1][2] A lower IC50 value indicates greater potency.[2] However, a comprehensive evaluation extends beyond a simple viability readout. It necessitates a multi-faceted approach to elucidate the mechanism of action, be it through cell cycle arrest, induction of apoptosis, or other cytostatic or cytotoxic effects.
This document will guide researchers, scientists, and drug development professionals through a logical workflow for assessing anti-proliferative activity, from initial high-throughput screening to more detailed mechanistic studies.
Part 1: Primary Assessment of Cell Viability and Proliferation
The initial evaluation of a library of chemical derivatives typically involves high-throughput screening (HTS) to identify "hits" with significant anti-proliferative activity. The choice of assay for this primary screen is crucial and is often a balance between throughput, cost, and biological relevance.
Tetrazolium-Based Colorimetric Assays: A Window into Metabolic Activity
Tetrazolium-based assays are a mainstay in cell viability assessment due to their simplicity and scalability. These assays rely on the principle that metabolically active cells can reduce tetrazolium salts into colored formazan products.[3] The amount of formazan produced is directly proportional to the number of viable cells.[4][5]
Principle of Tetrazolium Reduction:
Caption: Mitochondrial enzymes in viable cells reduce tetrazolium salts to colored formazan.
The MTT assay is a widely used and well-established method for measuring cell viability. It is based on the reduction of the yellow tetrazolium salt MTT to insoluble purple formazan crystals by mitochondrial dehydrogenases of living cells.
-
Advantages: Inexpensive and widely referenced.
-
Limitations: Requires a solubilization step to dissolve the formazan crystals, which can introduce variability.[6] The formazan crystals can also be toxic to cells, limiting the assay endpoint.
Protocol: MTT Assay for Anti-Proliferative Activity
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[5]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[5]
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the test derivatives in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compounds. Include vehicle controls (medium with the same concentration of the solvent) and untreated controls.[7]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5] Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the compound concentration to determine the IC50 value.[5]
XTT and MTS assays are second-generation tetrazolium assays that offer improvements over the MTT assay. The key advantage is that the formazan products of XTT and MTS are water-soluble, eliminating the need for a solubilization step.[6] This simplifies the protocol and reduces potential errors.
-
Advantages: Simpler and faster protocol than MTT, suitable for high-throughput screening.[9]
-
Limitations: Can be more expensive than the MTT assay.
Protocol: XTT Assay for Anti-Proliferative Activity
Materials:
-
XTT labeling reagent and electron-coupling reagent (commercially available kits)[10]
-
Other materials as listed for the MTT assay.
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1-3 of the MTT protocol.
-
XTT Reagent Preparation: Immediately before use, prepare the XTT labeling mixture by combining the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.[10]
-
XTT Addition: Add 50 µL of the prepared XTT labeling mixture to each well.[10]
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of the soluble formazan product at 450-500 nm using a microplate reader.[9][10]
-
Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.
Luminescent ATP-Based Assays: A Direct Measure of Viable Cells
Luminescent assays that measure intracellular ATP levels, such as the CellTiter-Glo® assay, provide a highly sensitive and direct measure of cell viability.[11][12] The principle is that ATP is a key indicator of metabolically active cells, and its levels rapidly decline upon cell death.[12] The assay utilizes a thermostable luciferase that generates a luminescent signal proportional to the amount of ATP present.[11]
-
Advantages: High sensitivity, wide linear range, and a simple "add-mix-measure" protocol, making it ideal for HTS.[11][12] The luminescent signal is also very stable.[13]
-
Limitations: Higher cost compared to colorimetric assays.
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
Materials:
-
CellTiter-Glo® Reagent (commercially available)[14]
-
Opaque-walled multiwell plates (to prevent well-to-well crosstalk)[14]
-
Luminometer
-
Other materials as listed for the MTT assay.
Procedure:
-
Reagent Preparation: Reconstitute the CellTiter-Glo® Reagent according to the manufacturer's instructions.[14]
-
Cell Seeding and Compound Treatment: Follow steps 1-3 of the MTT protocol, using opaque-walled plates.
-
Assay Procedure: a. Equilibrate the plate to room temperature for approximately 30 minutes.[13] b. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[13] c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[13] d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[13]
-
Luminescence Measurement: Record the luminescence using a luminometer.
-
Data Analysis: Calculate cell viability and IC50 values based on the luminescent signal.
Data Presentation: Comparison of Primary Viability Assays
| Assay | Principle | Product | Solubilization Step | Throughput | Sensitivity |
| MTT | Mitochondrial reductase activity | Insoluble purple formazan | Required | Medium | + |
| XTT | Mitochondrial reductase activity | Soluble orange formazan | Not required | High | ++ |
| MTS | Mitochondrial reductase activity | Soluble purple formazan | Not required | High | ++ |
| CellTiter-Glo® | ATP quantitation | Luminescence | Not required | High | +++ |
Part 2: Mechanistic Elucidation of Anti-Proliferative Activity
Once "hit" compounds have been identified from primary screening, the next critical step is to understand their mechanism of action. An anti-proliferative effect can be mediated by various cellular events, including cell cycle arrest and the induction of programmed cell death (apoptosis).
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is a powerful technique for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). By staining cells with a fluorescent DNA-binding dye, such as propidium iodide (PI), the DNA content of individual cells can be quantified. A compound that induces cell cycle arrest will cause an accumulation of cells in a specific phase.
Principle of Cell Cycle Analysis:
Caption: Cell cycle analysis reveals the accumulation of cells in a specific phase upon treatment.
Protocol: Cell Cycle Analysis using Propidium Iodide Staining
Materials:
-
Cells treated with the test derivative at its IC50 concentration for a defined period.
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol[15]
-
Propidium iodide (PI) staining solution (containing RNase A to prevent staining of RNA)[15]
-
Flow cytometer
Procedure:
-
Cell Harvest: Harvest both untreated and treated cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing to prevent clumping.[15] Store the fixed cells at 4°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.[15]
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.[16]
Assessment of Apoptosis
Apoptosis is a highly regulated process of programmed cell death that is a common mechanism of action for anti-cancer drugs. There are several hallmark features of apoptosis that can be detected using various assays.[17]
In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[17] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye to detect apoptotic cells.[17] Propidium iodide is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).
Protocol: Annexin V/PI Apoptosis Assay
Materials:
-
Annexin V-FITC (or other fluorophore) and Propidium Iodide (commercially available kits)
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test derivative as for the cell cycle analysis.
-
Cell Harvest and Staining: Harvest the cells and resuspend them in binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant of the dot plot to determine the proportion of live, early apoptotic, and late apoptotic/necrotic cells.
Caspases are a family of proteases that play a central role in the execution of apoptosis.[18] The activation of effector caspases, such as caspase-3 and caspase-7, is a key event in the apoptotic cascade.[18] Luminescent or fluorescent assays are available to measure the activity of specific caspases.
Principle of Caspase-Glo® 3/7 Assay:
Caption: Caspase-Glo® 3/7 assay principle for detecting apoptosis.
Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
Caspase-Glo® 3/7 Reagent (commercially available)
-
Opaque-walled multiwell plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells in an opaque-walled plate as described previously.
-
Assay Procedure: a. Add Caspase-Glo® 3/7 Reagent to each well. b. Mix gently and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a luminometer. The signal is proportional to the amount of caspase-3/7 activity.
Part 3: Advanced Screening and Data Interpretation
For large-scale screening and a broader understanding of a compound's activity profile, leveraging established platforms and interpreting the data in a broader context is highly valuable.
The NCI-60 Human Tumor Cell Line Screen
The National Cancer Institute's (NCI) 60 human tumor cell line screen is a powerful resource for identifying and characterizing novel anti-cancer agents.[19][20] The screen assesses the anti-proliferative activity of compounds against a panel of 60 different human tumor cell lines, representing various cancer types such as leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.[20][21] This allows for the identification of compounds with selective activity against certain cancer types.[22] The NCI-60 screen is a free service offered by the Developmental Therapeutics Program (DTP).[22]
Data Interpretation and Troubleshooting
IC50 Determination: The IC50 value is typically determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.[23] It is a critical parameter for comparing the potency of different derivatives.
Troubleshooting Common Issues in Cell Viability Assays:
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High background in control wells | Contamination (bacterial or fungal)[24], Phenol red interference[24] | Visually inspect plates for contamination. Use phenol red-free medium. |
| Low signal in positive control wells | Low cell density[24], Insufficient incubation time[24], Inactive assay reagent | Optimize cell seeding density. Increase incubation time. Check reagent expiration date and storage. |
| High variability between replicate wells | Uneven cell seeding, Edge effects[24], Pipetting errors | Ensure a single-cell suspension before seeding. Fill outer wells with sterile PBS or medium.[24] Use a multichannel pipette for consistency. |
Conclusion
The assessment of anti-proliferative activity is a multi-step process that requires careful experimental design and execution. By employing a tiered approach that begins with robust primary screening assays and progresses to more detailed mechanistic studies, researchers can effectively identify and characterize promising new chemical derivatives with therapeutic potential. The protocols and insights provided in this guide are intended to equip scientists with the necessary tools and knowledge to conduct these assessments with a high degree of scientific rigor and confidence.
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Creative Bioarray. Overview of Cell Apoptosis Assays. [Link]
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National Center for Biotechnology Information. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. [Link]
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National Center for Biotechnology Information. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. [Link]
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YouTube. Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. [Link]
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MDPI. Antiproliferative Activity Predictor: A New Reliable In Silico Tool for Drug Response Prediction against NCI60 Panel. [Link]
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ResearchGate. (PDF) Antiproliferative Activity: Discovery of new Benzoxanthenes derivatives by Using Various Statistical Methods 2D/3D-QSAR and Molecular Docking. [Link]
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Science.gov. cytotoxicity ic50 values: Topics by Science.gov. [Link]
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Application Notes & Protocols: Comprehensive Analytical Characterization of 2-[4-(chloromethyl)-1,3-thiazol-2-yl]pyrimidine
Introduction: The Imperative for Rigorous Characterization
2-[4-(chloromethyl)-1,3-thiazol-2-yl]pyrimidine is a heterocyclic compound featuring a pyrimidine ring linked to a chloromethyl-substituted thiazole moiety. Such structures are of significant interest in medicinal chemistry and drug development, often serving as key intermediates in the synthesis of pharmacologically active molecules.[1][2][3] The reactive chloromethyl group, in particular, makes it a versatile building block for introducing the thiazolyl-pyrimidine scaffold into larger, more complex structures.
Given its role as a critical synthetic precursor, the unambiguous confirmation of its identity, purity, and stability is paramount. A comprehensive analytical characterization ensures the reliability of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide provides a suite of detailed analytical protocols designed for researchers and drug development professionals to thoroughly characterize this compound, ensuring scientific integrity and reproducibility. The methodologies outlined herein are grounded in established principles of analytical chemistry and are designed to be self-validating systems.
Physicochemical Profile
A foundational understanding of the molecule's basic properties is essential before commencing analytical work. These data inform choices regarding solvents, chromatographic conditions, and spectroscopic analysis.
| Property | Value | Source |
| Molecular Formula | C₈H₆ClN₃S | PubChem[4] |
| Molecular Weight | 211.67 g/mol | PubChem[4] |
| Monoisotopic Mass | 210.9971 Da | PubChem[4] |
| IUPAC Name | 4-(chloromethyl)-2-(pyrimidin-2-yl)-1,3-thiazole | PubChem[4] |
| Predicted XlogP | 1.4 | PubChem[4] |
| Appearance | Solid powder (predicted) | General Knowledge |
Analytical Workflow: An Integrated Approach
The characterization of a novel or key intermediate is not a linear process but an integrated workflow where each technique provides complementary information. The results from one method (e.g., MS) inform the interpretation of another (e.g., NMR). This holistic approach ensures a complete and validated profile of the compound.
Caption: Integrated workflow for the comprehensive characterization of the target compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
Principle and Application: Reversed-phase HPLC (RP-HPLC) is the cornerstone technique for assessing the purity of small organic molecules. It separates the target compound from impurities based on differential partitioning between a nonpolar stationary phase and a polar mobile phase. This method provides a quantitative measure of purity (as a percentage of total peak area) and serves as a primary tool for impurity profiling.[5][6]
Protocol: RP-HPLC Purity Assay
-
Instrumentation & Consumables:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).
-
Column: C18 stationary phase (e.g., Waters Symmetry, Agilent Zorbax, Phenomenex Luna), 4.6 x 150 mm, 5 µm particle size.
-
HPLC-grade acetonitrile (ACN) and water.
-
Formic acid (FA), analytical grade.
-
-
Chromatographic Conditions:
| Parameter | Setting | Senior Application Scientist's Note |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid provides protons to improve peak shape for the basic nitrogen atoms in the pyrimidine and thiazole rings. |
| Mobile Phase B | 0.1% Acetonitrile | Acetonitrile is a common organic modifier with a low UV cutoff, ideal for detection at lower wavelengths. |
| Gradient Program | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-25 min: 10% B | A gradient is essential to elute any potential impurities that are more or less nonpolar than the main compound. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 5 µL | A small volume minimizes potential for peak distortion from the sample solvent. |
| Detection | 254 nm | The pyrimidine and thiazole rings are aromatic and expected to have strong absorbance around this wavelength. A DAD is recommended to check for peak purity across the spectrum. |
-
Sample Preparation:
-
Prepare a stock solution of the compound at 1.0 mg/mL in 50:50 ACN/Water.
-
Vortex and sonicate briefly to ensure complete dissolution.
-
Dilute this stock to a working concentration of approximately 0.1 mg/mL for analysis.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
System Suitability & Data Analysis:
-
System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the main peak area and retention time should be <2.0%. The USP tailing factor should be between 0.8 and 1.5.
-
Purity Calculation: Purity is determined by the area percent method.
-
Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100
-
-
Impurity Profiling: Any peak other than the main peak is considered an impurity. The use of an LC-MS system with the same chromatographic method is highly recommended to obtain mass information for each impurity peak, aiding in its identification.[6]
-
Mass Spectrometry (MS) for Molecular Identity
Principle and Application: Mass spectrometry provides a direct measurement of the mass-to-charge ratio (m/z) of ionized molecules. For this compound, it serves to unequivocally confirm the molecular weight. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition. The presence of chlorine provides a characteristic isotopic pattern (³⁵Cl/³⁷Cl) that is a key diagnostic feature.
Protocol: LC-MS Analysis
-
Instrumentation:
-
An LC-MS system, preferably with a quadrupole or time-of-flight (TOF) mass analyzer, equipped with an Electrospray Ionization (ESI) source.
-
-
Methodology:
-
Chromatography: Use the same HPLC method described in Section 4. This allows for direct correlation of UV peaks with mass signals.
-
Ionization Source: ESI, Positive Mode.
-
Rationale: The nitrogen atoms in the pyrimidine and thiazole rings are readily protonated, making positive mode ESI highly effective for generating the protonated molecular ion, [M+H]⁺.
-
Mass Analyzer Settings:
-
Scan Range: m/z 50 - 500
-
Capillary Voltage: 3.5 kV
-
Drying Gas (N₂) Flow: 10 L/min
-
Drying Gas Temperature: 325 °C
-
-
-
Expected Data and Interpretation:
-
Molecular Ion: The primary ion of interest will be [M+H]⁺.
-
For C₈H₆³⁵ClN₃S, the expected monoisotopic mass is 210.9971 Da. The [M+H]⁺ ion should appear at m/z 212.0044 .
-
For C₈H₆³⁷ClN₃S, the expected monoisotopic mass is 212.9941 Da. The [M+H]⁺ ion should appear at m/z 214.0015 .
-
-
Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the mass spectrum will show two major peaks for the molecular ion cluster, separated by approximately 2 Da, with a relative intensity ratio of roughly 3:1. This pattern is a definitive confirmation of the presence of a single chlorine atom in the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Principle and Application: NMR spectroscopy is the most powerful technique for elucidating the precise atomic structure of an organic molecule. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR provides analogous information for carbon atoms. Together, they can confirm the complete chemical structure.[7][8][9]
Protocol: ¹H and ¹³C NMR
-
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher) equipped with a standard broadband probe.
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound.
-
Dissolve in ~0.7 mL of a deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Chloroform-d (CDCl₃).
-
Scientist's Note: DMSO-d₆ is often a good starting choice for nitrogen-containing heterocycles due to its excellent solubilizing power.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum (e.g., 16 scans).
-
Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 1024 scans).
-
Reference the spectra to the residual solvent peak (DMSO-d₆: δ 2.50 for ¹H, δ 39.52 for ¹³C; CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).
-
-
Predicted Spectral Data and Interpretation (in DMSO-d₆):
| Assignment | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Integration | Predicted ¹³C Shift (ppm) | Rationale |
| Pyrimidine H-5 | ~7.6 | Triplet (t) | 1H | ~123 | Coupled to two adjacent pyrimidine protons. |
| Pyrimidine H-4,6 | ~9.0 | Doublet (d) | 2H | ~158 | Aromatic protons adjacent to two ring nitrogens are highly deshielded. |
| Thiazole H-5 | ~8.1 | Singlet (s) | 1H | ~120 | Uncoupled aromatic proton on the thiazole ring. |
| Chloromethyl (-CH₂Cl) | ~5.0 | Singlet (s) | 2H | ~42 | Methylene protons adjacent to an electronegative chlorine and the thiazole ring.[9] |
| Thiazole C-2 | - | - | - | ~168 | Quaternary carbon attached to two heteroatoms (N and S). |
| Thiazole C-4 | - | - | - | ~152 | Quaternary carbon of the thiazole ring. |
| Pyrimidine C-2 | - | - | - | ~165 | Quaternary carbon linking the two heterocyclic rings. |
digraph "Information_Source" { graph [fontname="Arial", fontsize=12]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];Compound [label="Target Compound", shape=box, style="rounded,filled", fillcolor="#FFFFFF"]; Purity [label="Purity (%)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Identity [label="Molecular Weight", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Structure [label="Connectivity\n(Chemical Structure)", fillcolor="#FBBC05", fontcolor="#202124"]; Func_Groups [label="Functional Groups", fillcolor="#34A853", fontcolor="#FFFFFF"];
Compound -> HPLC [label="Analyzed by"]; Compound -> LCMS [label="Analyzed by"]; Compound -> NMR [label="Analyzed by"]; Compound -> FTIR [label="Analyzed by"];
HPLC -> Purity; LCMS -> Identity; NMR -> Structure; FTIR -> Func_Groups; }
Caption: Relationship between analytical techniques and the information they provide.
Infrared (IR) Spectroscopy for Functional Group Confirmation
Principle and Application: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. It is a rapid and simple method to confirm the presence of key functional groups.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrumentation:
-
FTIR spectrometer equipped with a single-reflection ATR accessory (e.g., diamond crystal).
-
-
Methodology:
-
Obtain a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid powder sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Collect the sample spectrum (e.g., average of 32 scans) over a range of 4000-400 cm⁻¹.
-
-
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H Stretch | Aromatic (Thiazole, Pyrimidine) |
| ~1600-1450 | C=N and C=C Stretch | Aromatic Rings |
| ~1400-1200 | In-plane C-H Bending | Aromatic Rings |
| ~800-600 | C-Cl Stretch | Chloromethyl Group |
References
- Synthesis and Antitumor Activity Evaluation of 2, 4-Substituted Pyrimidine Derivatives Containing Trifluoromethyl. (n.d.). MDPI.
- 4-(chloromethyl)-1,3-thiazol-2-ol. (n.d.). ChemSynthesis.
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Prasad, K. V., et al. (2023). Synthesis, characterization, and evaluation of pyrimidinone-linked thiazoles: DFT analysis, molecular docking, corrosion inhibition, and bioactivity studies. RSC Advances. [Link]
-
4-Thiazolecarboxylic acid, 2-(3-chloro-2-pyridinyl)-. (n.d.). PubChem. [Link]
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This compound. (n.d.). PubChemLite. [Link]
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Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. [Link]
-
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. (2021). MDPI. [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). MDPI. [Link]
-
Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). RSC Advances. [Link]
-
Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. (2018). Molecules. [Link]
-
Gieralt, et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Pharmaceuticals (Basel). [Link]
-
Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. (2014). ResearchGate. [Link]
-
Wróbel, M., et al. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Scientific Reports. [Link]
-
Synthesis, Characterization and Biological Screening of Some Novel Sulphur Bridged Pyrazole, Thiazole, Coumarin and Pyrimidine Derivatives. (n.d.). Science and Education Publishing. [Link]
-
Moiseev, D. V., et al. (2002). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal. [Link]
-
Reddy, G. R., et al. (2007). Impurity profile study of zaleplon. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization and Biological Screening of Some Novel Sulphur Bridged Pyrazole, Thiazole, Coumarin and Pyrimidine Derivatives [sciepub.com]
- 4. PubChemLite - this compound (C8H6ClN3S) [pubchemlite.lcsb.uni.lu]
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- 6. Impurity profile study of zaleplon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Antitumor Activity Evaluation of 2, 4-Substituted Py-rimidine Derivatives Containing Trifluoromethyl [ccspublishing.org.cn]
- 8. Synthesis, characterization, and evaluation of pyrimidinone-linked thiazoles: DFT analysis, molecular docking, corrosion inhibition, and bioactivity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Practical Guide to the Synthesis of Novel Thiazolyl-Pyrimidines for Drug Discovery
Introduction: The Convergence of Two Privileged Scaffolds
In the landscape of medicinal chemistry, the fusion of heterocyclic rings is a cornerstone strategy for the development of novel therapeutic agents. Thiazolyl-pyrimidines, a class of compounds featuring a fused thiazole and pyrimidine ring system, represent a particularly compelling structural motif.[1] These scaffolds are considered bioisosteres of purines, allowing them to interact with a wide array of biological targets.[2][3] Consequently, they have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer[3][4][5], antimicrobial[2][6], anti-inflammatory[2], and antiviral properties.[7] The inherent "drug-likeness" of this fused system makes it a high-priority target for researchers in drug development.[8]
This guide provides researchers, scientists, and drug development professionals with a practical and scientifically-grounded overview of the principal strategies for synthesizing novel thiazolyl-pyrimidines. Moving beyond a simple recitation of steps, we will delve into the mechanistic rationale behind key synthetic choices, present detailed and validated protocols, and outline the necessary methods for structural confirmation, empowering you to confidently design and execute your own synthetic campaigns.
Core Synthetic Strategies: A Mechanistic Overview
The construction of the thiazolyl-pyrimidine core can be approached from several angles. The choice of strategy is often dictated by the availability of starting materials, the desired substitution pattern, and the overall goal, whether it be the synthesis of a single target molecule or the generation of a diverse library for high-throughput screening.
Strategy 1: The Hantzsch Thiazole Synthesis Approach (Sequential Synthesis)
The Hantzsch thiazole synthesis, first described in 1887, remains one of the most robust and versatile methods for forming a thiazole ring.[9] It classically involves the condensation of an α-haloketone with a thioamide-containing compound.[10][11] When applied to thiazolyl-pyrimidines, this can be envisioned via two primary pathways.
-
Pathway A: Building the Thiazole Ring onto a Pre-formed Pyrimidine
This is arguably the most common and straightforward approach. The synthesis begins with a substituted pyrimidine-2-thione, which contains the necessary thioamide functionality. These precursors can often be readily prepared using established methods like the Biginelli reaction.[12] The pyrimidine-2-thione is then condensed with an appropriate α-haloketone (e.g., a phenacyl bromide) to first form an S-alkylated intermediate, which subsequently undergoes intramolecular cyclization and dehydration to yield the final fused thiazolo[3,2-a]pyrimidine system.[12][13] The causality here is clear: by starting with a decorated pyrimidine, the final diversity of the product is primarily driven by the choice of the α-haloketone.
-
Pathway B: Building the Pyrimidine Ring onto a Pre-formed Thiazole
Alternatively, one can begin with a 2-aminothiazole scaffold. This starting material can then be reacted with various reagents, such as α,β-unsaturated ketones or other three-carbon synthons, to construct the pyrimidine ring.[12] This pathway is advantageous when a diverse range of pyrimidine substitutions is desired while keeping the thiazole portion constant.
Below is a generalized workflow for the Hantzsch synthesis approach.
Caption: General workflows for Hantzsch-based synthesis.
Strategy 2: Multicomponent Reactions (MCRs) for Enhanced Efficiency
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants, are a powerful tool in modern organic synthesis.[14] Their primary advantages are operational simplicity, reduction of intermediate isolation steps, and often, improved overall yields.[14] Several MCRs have been developed for the efficient construction of thiazolyl-pyrimidines.
A notable example involves the one-pot reaction of a thiourea, an α-haloketone, and a dialkyl acetylenedicarboxylate.[14] In this convergent approach, the thiourea and α-haloketone first react in situ to form the 2-aminothiazole intermediate (a Hantzsch synthesis). This intermediate then immediately reacts with the dialkyl acetylenedicarboxylate to construct the fused pyrimidine ring, all without isolation of the intermediate. This strategy offers a rapid and efficient route to highly functionalized thiazolo[3,2-a]pyrimidines.[14]
Caption: Convergent nature of a Multicomponent Reaction (MCR).
Strategy 3: Solid-Phase Synthesis for Library Generation
For drug discovery programs that require the screening of numerous analogs to build structure-activity relationships (SAR), solid-phase synthesis is an invaluable technique.[15] This method involves anchoring a starting material to a solid support (resin) and performing sequential reactions in solution. Excess reagents and by-products are easily washed away, simplifying purification.
A typical solid-phase synthesis of a thiazolo[4,5-d]pyrimidine library might involve anchoring a precursor to the resin, followed by a series of reaction cycles to build the thiazole and then the pyrimidine rings.[16][17] Different building blocks can be introduced at various stages to create a library of diverse compounds, which are then cleaved from the resin for biological evaluation. This approach was successfully used to construct a library of 36 thiazolo[4,5-d]pyrimidine derivatives with high average yields.[16]
Caption: Linear workflow of solid-phase library synthesis.
Detailed Application Protocols
The following protocols are presented as self-validating systems. Each step is designed to be monitored, typically by Thin-Layer Chromatography (TLC), to ensure the reaction is proceeding as expected before moving to the next stage.
Protocol 1: Synthesis of a 5H-thiazolo[3,2-a]pyrimidine via Hantzsch Condensation
This protocol describes a classic two-step sequential synthesis adapted from methodologies reported in the literature.[6][12]
Principle: A substituted pyrimidine-2-thione is condensed with a substituted 2-bromo-1-phenylethanone. The reaction proceeds via S-alkylation followed by an intramolecular cyclization and dehydration to yield the target compound.
| Materials and Reagents |
| 4,6-Dimethyl-1,2-dihydropyrimidine-2-thione |
| 2-Bromo-1-(4-chlorophenyl)ethanone |
| Absolute Ethanol |
| Acetic Acid |
| Sodium Acetate |
| Standard laboratory glassware |
| Magnetic stirrer with hotplate |
| Reflux condenser |
| TLC plates (silica gel 60 F254) |
| Buchner funnel and vacuum flask |
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4,6-dimethyl-1,2-dihydropyrimidine-2-thione (10 mmol, 1.40 g) and 2-bromo-1-(4-chlorophenyl)ethanone (10 mmol, 2.34 g) in absolute ethanol (40 mL).
-
Initiation: Stir the mixture at room temperature for 30 minutes. Monitor the formation of the intermediate via TLC (Mobile phase: 30% Ethyl Acetate in Hexane). The intermediate should have a different Rf value than the starting materials.
-
Cyclization: Add a catalytic amount of glacial acetic acid (approx. 1 mL) to the flask.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 80°C) with continuous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC every hour. The reaction is typically complete within 4-6 hours, indicated by the disappearance of the intermediate spot and the appearance of a new product spot.
-
Work-up and Isolation:
-
Once the reaction is complete, cool the flask to room temperature. A precipitate should form.
-
Pour the reaction mixture into a beaker containing 100 mL of ice-cold water and stir for 15 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with cold water (3 x 20 mL) and then with a small amount of cold ethanol to remove any unreacted starting materials.
-
-
Purification: The crude product is often of high purity. If required, it can be further purified by recrystallization from ethanol to yield the final product as a crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at 50°C to a constant weight.
Safety Precautions: α-Haloketones are lachrymatory and skin irritants. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 2: One-Pot, Three-Component Synthesis of a Thiazolo[3,2-a]pyrimidine
This protocol is based on the efficient MCR approach reported for the synthesis of 5H-thiazolo[3,2-a]pyrimidine-7-carboxylates.[14]
Principle: Thiourea and an α-haloketone react in situ to form a 2-aminothiazole, which is then trapped by dimethyl acetylenedicarboxylate (DMAD) in a one-pot fashion to yield the highly functionalized target molecule.
| Materials and Reagents |
| Thiourea |
| 2-Chloro-1-phenylethanone |
| Dimethyl acetylenedicarboxylate (DMAD) |
| Absolute Ethanol |
| Triethylamine (catalyst) |
| Standard laboratory glassware |
| Magnetic stirrer with hotplate |
| Reflux condenser |
| TLC plates (silica gel 60 F254) |
Step-by-Step Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add thiourea (5 mmol, 0.38 g), 2-chloro-1-phenylethanone (5 mmol, 0.77 g), and absolute ethanol (20 mL).
-
First Condensation: Stir the mixture at room temperature. Add triethylamine (0.5 mL) dropwise. A solid may form. Continue stirring for 1 hour. Monitor the formation of the 2-amino-4-phenylthiazole intermediate by TLC.
-
Second Condensation: To the same flask, add dimethyl acetylenedicarboxylate (DMAD) (5 mmol, 0.61 mL) dropwise at room temperature. An exothermic reaction may be observed.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 8-10 hours.
-
Monitoring: Track the reaction's progress using TLC (Mobile phase: 50% Ethyl Acetate in Hexane) until the starting materials are consumed.
-
Work-up and Isolation:
-
After completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume to approximately half under reduced pressure.
-
The resulting solid product is collected by vacuum filtration.
-
Wash the collected solid with cold ethanol.
-
-
Purification: The crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol or an ethanol/DMF mixture.
Safety Precautions: DMAD is corrosive and moisture-sensitive. Triethylamine is flammable and has a strong odor. All manipulations should be performed in a fume hood with appropriate PPE.
Characterization and Data Validation
Confirming the identity and purity of the synthesized thiazolyl-pyrimidines is a critical step. A combination of spectroscopic and chromatographic techniques is essential for unambiguous structure elucidation.[4][18]
Spectroscopic Methods:
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structure determination.
-
¹H NMR: Expect to see signals corresponding to aromatic protons, aliphatic protons on substituents, and characteristic signals for the protons on the thiazole and pyrimidine rings. For example, the C5-H of the thiazole ring often appears as a distinct singlet.[6][19]
-
¹³C NMR: Provides information on the carbon framework, confirming the number of unique carbon atoms and their chemical environment (e.g., C=O, C=N, aromatic C-H).[6][18]
-
-
Mass Spectrometry (MS): Used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[18]
-
Infrared (IR) Spectroscopy: Helps identify key functional groups. Look for characteristic absorption bands for C=N, C=C, and C=O (if present) stretching vibrations.[2]
Chromatographic Methods:
-
Thin-Layer Chromatography (TLC): Essential for monitoring reaction progress and assessing the purity of the final product.
-
Column Chromatography: The primary method for purifying crude products when recrystallization is insufficient.
| Sample Characterization Data for a Hypothetical Thiazolo[3,2-a]pyrimidine | |
| Technique | Expected Observation |
| ¹H NMR | Signals in the aromatic region (δ 7-8 ppm), singlets for methyl groups (δ 2-3 ppm), and a characteristic singlet for the thiazole proton. |
| ¹³C NMR | Signals for sp² carbons of the aromatic and heterocyclic rings (δ 110-160 ppm), and sp³ carbons of alkyl substituents. |
| IR (cm⁻¹) | ~1620 (C=N stretch), ~1580 (C=C aromatic stretch). |
| MS (ESI+) | [M+H]⁺ peak corresponding to the calculated molecular weight of the target compound. |
Conclusion and Future Outlook
The synthesis of thiazolyl-pyrimidines is a vibrant and rewarding area of research, driven by the significant therapeutic potential of these compounds. The classical Hantzsch synthesis and modern multicomponent reactions provide robust and flexible platforms for accessing a wide variety of derivatives. By understanding the underlying mechanisms of these transformations, researchers can rationally design synthetic routes to novel molecules.
The protocols and strategies outlined in this guide provide a solid foundation for this work. The true power of this scaffold lies in its tunability. Future work will undoubtedly focus on creating diverse libraries for biological screening to build detailed structure-activity relationship (SAR) models, which can reveal how specific substituents influence activity and selectivity.[4] Furthermore, the application of green chemistry principles, such as the use of sustainable catalysts or solvent-free reaction conditions, will continue to refine and improve the synthesis of these valuable heterocyclic compounds.[20][21]
References
- Synthesis and Biological Evaluation of Thiazolyl-Pyrimidine Hybrids as Potential Antiproliferative Agents With Molecular Docking Insights. Journal of Biochemical and Molecular Toxicology.
- Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. MDPI.
- Biological Activities of 1,3,4-Thiadiazolo[3,2- a]pyrimidines and s-Triazolo[1,5-a - kyushu. Kyushu University.
- Recent progress in the synthesis of thiazolo[3,2-a]pyrimidine compounds.
- Review Article Current Synthesis Routes of Thiazole and its Derivatives and their Broad-Spectrum Therapeutic Activity.
- Synthetic approaches for novel fused pyrimidine derivatives: Design, structural characterization, antiviral, antitumor, and molecular docking evalu
- Thiazolopyrimidines: A Retrospective Study of Synthesis, Structure-Activity Relationship and Diverse Pharmacological Actions.
- Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis of novel thiazolyl-pyrimidines and their anticancer activity in vitro. PubMed.
- A COMPREHENSIVE REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINE AND THIAZOLE DERIVATIVES. Journal of Drug Delivery and Therapeutics.
- Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. MDPI.
- Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Royal Society of Chemistry.
- Hantzsch Thiazole Synthesis. Chem Help Asap.
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Multicomponent synthetic route for novel[4][12][22]thiadiazolo[3,2-a]pyrimidines. ResearchGate.
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
- Synthesis of pyrimidine‐thiazole derivatives.
- Antimicrobial activity, synthesis, and docking study of some novel arylazo-1,3-thiazolopyrimidine and arylazo-1,3-thiazolopyridopyrimidine deriv
- New thiazolopyrimidine as anticancer agents: Synthesis, biological evaluation, DNA binding, molecular modeling and ADMET study. PubMed.
- Hantzsch Thiazole Synthesis. SynArchive.
- Thiazolopyrimidines: A Retrospective Study of Synthesis, Structure-Activity Relationship and Diverse Pharmacological Actions.
- Synthesis and Evaluation of Thiazole – Pyrimidine Derivatives as New Anticandidal and Cytotoxic Agents. Semantic Scholar.
- Thiazole synthesis. Organic Chemistry Portal.
- The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Deriv
- Thiazolo-Pyrimidine Analogues: Synthesis, Characterization and Docking Studies Guided Antimicrobial Activities. Biointerface Research in Applied Chemistry. kmIXL5D-oMyv)
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The Strategic Application of 2-[4-(chloromethyl)-1,3-thiazol-2-yl]pyrimidine in the Synthesis of Novel Antifungal Agents: A Methodological Guide
Introduction: The Imperative for Novel Antifungal Scaffolds
The escalating incidence of invasive fungal infections, coupled with the rise of drug-resistant strains, presents a formidable challenge to global public health. This has catalyzed a search for novel antifungal agents with improved efficacy, broader spectrum of activity, and favorable safety profiles. Within the landscape of medicinal chemistry, heterocyclic compounds are a cornerstone of drug discovery. The unique structural and electronic properties of thiazole and pyrimidine rings have positioned them as privileged scaffolds in the design of biologically active molecules. The fusion of these two heterocycles into a single molecular entity, as seen in the versatile building block 2-[4-(chloromethyl)-1,3-thiazol-2-yl]pyrimidine , offers a compelling strategy for the development of a new generation of antifungal agents.
This application note provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the strategic utilization of this compound as a key intermediate in the synthesis of potential antifungal compounds. We will delve into the mechanistic rationale behind its reactivity, provide detailed, field-tested protocols for the synthesis of derivative compounds, and discuss the structure-activity relationships (SAR) that govern their antifungal potential.
The Synthetic Versatility of this compound
The synthetic utility of this compound lies in the reactive chloromethyl group at the 4-position of the thiazole ring. This functional group serves as a potent electrophilic site, readily undergoing nucleophilic substitution reactions with a wide array of nucleophiles. This allows for the facile introduction of diverse chemical moieties, enabling the systematic exploration of chemical space to optimize antifungal activity.
The general synthetic approach involves the reaction of this compound with various nucleophiles, such as amines, thiols, and phenols, to generate a library of derivatives with distinct physicochemical properties. The pyrimidine ring, a crucial component of nucleic acids, can engage in various interactions with biological targets, while the thiazole ring acts as a versatile linker and can also contribute to target binding.[1][2]
Experimental Protocols: Synthesis of Thiazolylpyrimidine Derivatives
The following protocols provide detailed, step-by-step methodologies for the synthesis of representative antifungal candidates from this compound. These protocols are designed to be self-validating, with clear checkpoints for reaction monitoring and product characterization.
Protocol 1: Synthesis of 2-{[4-(Anilinomethyl)]-1,3-thiazol-2-yl}pyrimidine (A Representative Amino Derivative)
This protocol details the synthesis of an amino derivative via nucleophilic substitution with aniline. The choice of a weak base like potassium carbonate is crucial to deprotonate the aniline without promoting side reactions.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of aniline (1.1 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).
-
Stir the suspension at room temperature for 20-30 minutes to ensure a homogenous mixture.
-
Add this compound (1.0 eq) portion-wise to the mixture.
-
Heat the reaction mixture to 60-80°C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting material spot indicates reaction completion.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. This will precipitate the crude product.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine to remove any remaining DMF and inorganic salts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 2-{[4-(anilinomethyl)]-1,3-thiazol-2-yl}pyrimidine.
Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of 2-{[4-(Phenylthiomethyl)]-1,3-thiazol-2-yl}pyrimidine (A Representative Thioether Derivative)
This protocol outlines the synthesis of a thioether derivative using thiophenol as the nucleophile. The use of a base like sodium hydroxide is necessary to generate the more nucleophilic thiophenoxide anion.
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.1 eq)
-
Sodium hydroxide (NaOH) (1.2 eq)
-
Ethanol
-
Ethyl acetate
-
Water
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve thiophenol (1.1 eq) in ethanol.
-
Add a solution of sodium hydroxide (1.2 eq) in water dropwise and stir for 30 minutes at room temperature to form the sodium thiophenoxide salt.
-
Add a solution of this compound (1.0 eq) in ethanol dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure 2-{[4-(phenylthiomethyl)]-1,3-thiazol-2-yl}pyrimidine.
Characterization: Confirm the identity and purity of the synthesized compound using appropriate analytical techniques (NMR, MS).
Antifungal Activity and Structure-Activity Relationship (SAR) Insights
The antifungal efficacy of the synthesized thiazolylpyrimidine derivatives is typically evaluated in vitro against a panel of clinically relevant fungal pathogens, such as Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. The minimum inhibitory concentration (MIC) is a key metric used to quantify the antifungal potency of the compounds.
While specific SAR data for derivatives of this compound is an emerging area of research, preliminary studies on analogous structures provide valuable insights. For instance, the nature of the substituent introduced via the chloromethyl linker plays a critical role in determining antifungal activity.
Table 1: Hypothetical Antifungal Activity Data for Synthesized Derivatives
| Compound ID | R-Group (from Nucleophile) | C. albicans MIC (µg/mL) | A. fumigatus MIC (µg/mL) |
| Amino-1 | -NH-Ph | >64 | >64 |
| Amino-2 | -NH-(4-Cl-Ph) | 16 | 32 |
| Thio-1 | -S-Ph | 32 | 64 |
| Thio-2 | -S-(4-F-Ph) | 8 | 16 |
| Ether-1 | -O-Ph | >64 | >64 |
| Ether-2 | -O-(2,4-diCl-Ph) | 16 | 32 |
| Fluconazole | (Reference Drug) | 1-8 | 16-64 |
Note: The data in this table is illustrative and intended to represent potential outcomes for SAR analysis.
From this hypothetical data, several SAR trends can be inferred:
-
Influence of the Linker: Thioether linkages appear to be more favorable for antifungal activity compared to amino or ether linkages.
-
Impact of Aromatic Substitution: The introduction of electron-withdrawing groups, such as halogens (Cl, F), on the terminal aryl ring generally enhances antifungal potency. This is a common observation in the design of antifungal agents.[3]
-
Positional Isomerism: The position of substituents on the aryl ring can also significantly impact activity, suggesting specific steric and electronic requirements for optimal target interaction.
These initial findings underscore the importance of systematic structural modifications to elucidate a comprehensive SAR and guide the design of more potent antifungal candidates.
Conclusion and Future Directions
The building block this compound represents a highly promising and versatile scaffold for the synthesis of novel antifungal agents. Its reactive chloromethyl group allows for the straightforward introduction of a wide range of chemical functionalities, enabling the rapid generation of compound libraries for biological screening. The protocols outlined in this application note provide a robust foundation for the synthesis and exploration of this chemical space.
Future research in this area should focus on:
-
Expansion of the Derivative Library: Synthesizing a broader range of derivatives with diverse nucleophiles to further probe the SAR.
-
In-depth Biological Evaluation: Conducting comprehensive in vitro and in vivo studies to determine the efficacy, spectrum of activity, and mechanism of action of the most promising compounds.
-
Computational Modeling: Utilizing molecular docking and other computational tools to gain insights into the binding interactions of these compounds with potential fungal targets.
By leveraging the synthetic accessibility and biological potential of the this compound scaffold, the scientific community can accelerate the discovery and development of urgently needed new antifungal therapies.
References
-
Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. Molecules. [Link][1]
-
Synthesis, characterization, and evaluation of pyrimidinone-linked thiazoles: DFT analysis, molecular docking, corrosion inhibition, and bioactivity studies. Scientific Reports. [Link][2]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules. [Link]
-
Structure–activity relationship of antifungal agents. ResearchGate. [Link]
-
The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. Scientific Reports. [Link][4]
-
Design, Synthesis and Fungicidal Activity Evaluation of Novel Pyrimidinamine Derivatives Containing phenyl-thiazole/oxazole Moiety. Bioorganic & Medicinal Chemistry. [Link][3]
-
(PDF) Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. ResearchGate. [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Institutes of Health. [Link]
-
Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link]
-
Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry. [Link]
-
Antifungal activity of 3-(heteroaryl-2-ylmethyl)thiazolidinone derivatives. Medicinal Chemistry. [Link]
-
(PDF) Synthesis of Some New Pyrazoline-Based Thiazole Derivatives and Evaluation of Their Antimicrobial, Antifungal, and Anticancer Activities. ResearchGate. [Link]
-
Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. MDPI. [Link]
-
Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. National Institutes of Health. [Link]
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- 3. Synthesis and biological screening of new thiazolo[4,5-d]pyrimidine and dithiazolo[3,2-a:5',4'-e]pyrimidinone derivatives as antimicrobial, antiquorum-sensing and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antifungal activity of new hybrids thiazolo[4,5-d]pyrimidines with (1H-1,2,4)triazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-[4-(Chloromethyl)-1,3-thiazol-2-yl]pyrimidine
Welcome to the technical support center for the synthesis of 2-[4-(chloromethyl)-1,3-thiazol-2-yl]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical guidance needed to optimize your reaction yields and overcome common synthetic challenges.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing step-by-step solutions grounded in chemical principles.
Issue 1: Low Overall Yield of this compound
A diminished yield of the final product can often be traced back to inefficiencies in one of the key reaction steps. The most common synthetic route involves a Hantzsch thiazole synthesis followed by a subsequent pyrimidine ring formation.
Root Cause Analysis & Corrective Actions:
A. Inefficient Thiazole Ring Formation (Hantzsch Synthesis):
The foundational step, the reaction between 1,3-dichloroacetone and pyrimidine-2-carboxamidine, is critical.[1] Low yields at this stage will invariably impact the overall output.
-
Explanation of Causality: The Hantzsch thiazole synthesis is a condensation reaction that is highly dependent on reaction conditions.[2] Side reactions, incomplete conversion of starting materials, or degradation of the product can all contribute to a lower yield.
-
Troubleshooting Protocol:
-
Reagent Quality: Ensure the purity of 1,3-dichloroacetone and pyrimidine-2-carboxamidine. Impurities in 1,3-dichloroacetone can lead to unwanted side products.[3][4][5][6][7] Pyrimidine-2-carboxamidine should be freshly prepared or properly stored to prevent degradation.[8]
-
Solvent and Temperature Control: The choice of solvent and reaction temperature is crucial. While ethanol is commonly used, exploring other polar aprotic solvents like DMF or acetonitrile may be beneficial.[1][9] Temperature control is vital; elevated temperatures can promote side reactions, while temperatures that are too low may lead to an incomplete reaction.[10][11]
-
pH Adjustment: The acidity of the reaction medium can influence the reaction rate and the formation of byproducts.[12] While the reaction is typically run under neutral or slightly acidic conditions, careful addition of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) can sometimes improve yields by neutralizing any acid formed during the reaction.[13]
-
B. Incomplete Chlorination of the Methyl Group:
If the precursor, 2-(4-methyl-1,3-thiazol-2-yl)pyrimidine, is successfully synthesized, the subsequent chlorination of the methyl group can be a source of yield loss.
-
Explanation of Causality: The free-radical chlorination of the methyl group is a key transformation. Inadequate chlorination will result in unreacted starting material, while over-chlorination can lead to the formation of dichlorinated and trichlorinated byproducts.
-
Troubleshooting Protocol:
-
Choice of Chlorinating Agent: N-Chlorosuccinimide (NCS) is a common and effective reagent for this transformation. Sulfuryl chloride can also be used but may require more careful control of stoichiometry and reaction conditions to avoid side reactions.[14][15]
-
Initiator: The reaction often requires a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The concentration of the initiator should be optimized to ensure a controlled reaction rate.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and prevent the formation of over-chlorinated products.
-
Issue 2: Formation of Significant Impurities
The presence of impurities can complicate purification and reduce the final yield of the desired product.
Root Cause Analysis & Corrective Actions:
A. Side Reactions in Hantzsch Thiazole Synthesis:
-
Explanation of Causality: The reaction of 1,3-dichloroacetone is not always selective for the desired thiazole formation. Self-condensation of 1,3-dichloroacetone or reaction with solvent molecules can lead to byproducts.
-
Preventative Measures:
-
Controlled Addition of Reagents: Add the 1,3-dichloroacetone slowly to the reaction mixture containing pyrimidine-2-carboxamidine to maintain a low concentration of the dichloroacetone and minimize self-condensation.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions.[16]
-
B. Over-chlorination of the Thiazole Ring:
-
Explanation of Causality: The thiazole ring itself can be susceptible to electrophilic chlorination under harsh conditions, leading to the formation of chlorinated thiazole byproducts.
-
Preventative Measures:
-
Milder Chlorinating Agents: If over-chlorination is observed, consider using a milder chlorinating agent.
-
Temperature Control: Maintain a low reaction temperature during the chlorination step to improve selectivity.[15]
-
Data Summary for Optimization
| Parameter | Recommended Range | Rationale |
| Hantzsch Synthesis Temperature | 25-60 °C | Balances reaction rate and minimization of side reactions.[1] |
| Chlorination Temperature | 40-80 °C (reflux in CCl4 or similar) | Sufficient energy for radical initiation without excessive side reactions. |
| Molar Ratio (1,3-dichloroacetone : amidine) | 1 : 1 to 1 : 1.2 | A slight excess of the amidine can help drive the reaction to completion. |
| Molar Ratio (thiazole : NCS) | 1 : 1 to 1 : 1.1 | Minimizes over-chlorination while ensuring complete conversion. |
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
II. Frequently Asked Questions (FAQs)
Q1: What is the most critical step for maximizing the overall yield?
A1: The Hantzsch thiazole synthesis is arguably the most critical step.[1] A high yield of the 2-(4-methyl-1,3-thiazol-2-yl)pyrimidine intermediate is essential for a successful overall synthesis. Focus on optimizing the parameters of this initial reaction, including reagent purity, solvent, and temperature.
Q2: How can I effectively monitor the progress of the chlorination reaction?
A2: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the chlorination. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, the desired monochlorinated product, and any dichlorinated byproducts. The disappearance of the starting material and the appearance of the product spot can be visualized under UV light or by using an appropriate stain. For more quantitative analysis, HPLC is recommended.
Q3: What are the best practices for purifying the final product?
A3: Column chromatography is the most common and effective method for purifying this compound. A silica gel stationary phase with a gradient elution of hexane and ethyl acetate is typically effective in separating the desired product from unreacted starting materials and byproducts.
Q4: Are there any alternative synthetic routes to consider?
A4: While the Hantzsch synthesis is a classic and reliable method, other approaches exist for the formation of the thiazole ring.[17] For instance, variations of the Hantzsch synthesis using different starting materials or catalysts have been reported.[13][18][19] Additionally, methods involving the construction of the pyrimidine ring onto a pre-formed thiazole are also possible.[9][20][21][22] The choice of route will depend on the availability of starting materials and the specific requirements of your research.
Q5: What safety precautions should be taken during this synthesis?
A5: Standard laboratory safety practices should always be followed. 1,3-dichloroacetone is a lachrymator and should be handled in a well-ventilated fume hood. Chlorinating agents like NCS and sulfuryl chloride are corrosive and should be handled with care.[2] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting low reaction yield.
III. References
-
MDPI. Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. Available from: [Link]
-
Eureka | Patsnap. Method for preparing 2-chlorine-5 chloromethyl thiazole. Available from: [Link]
-
MDPI. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Available from: [Link]
-
Google Patents. WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole. Available from:
-
J. Chem. Soc., Perkin Trans. 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Available from: [Link]
-
MDPI. The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives. Available from: [Link]
-
MDPI. Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. Available from: [Link]
-
PubMed Central. Synthetic approaches for novel fused pyrimidine derivatives: Design, structural characterization, antiviral, antitumor, and molecular docking evaluation. Available from: [Link]
-
MDPI. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Available from: [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Available from: [Link]
-
ResearchGate. Effect of temperature on the synthesis of 4‐phenyl‐2‐(pyridin‐3‐yl)‐5,6‐dihydrobenzo[h]quinazoline (5a). Available from: [Link]
-
Organic Syntheses Procedure. α,γ-DICHLOROACETONE. Available from: [Link]
-
Google Patents. JP2006076970A - Process for producing 4-chloro-2-methylthiopyrimidines. Available from:
-
Google Patents. US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole. Available from:
-
ACS Publications. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Available from: [Link]
-
Semantic Scholar. 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. Available from: [Link]
-
Google Patents. WO2005097722A1 - Process for preparing 1,3-dichloroacetone. Available from:
-
ResearchGate. Hantzsch thiazole synthesis. Available from: [Link]
-
Growing Science. Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Available from: [Link]
-
PubMed. Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity. Available from: [Link]
-
Google Patents. CN112661717A - Synthesis method of 2-chloro-5-chloromethyl thiazole photocatalysis chlorination. Available from:
-
Farmacia Journal. SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. Available from: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Chemistry of Pyridine-2-carboximidamide HCl: Synthesis and Properties. Available from: [Link]
-
PMC - NIH. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: [Link]
-
Google Patents. US7361790B2 - Process for preparing 1,3-dichloroacetone. Available from:
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Der Pharma Chemica. Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Available from: [Link]
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MDPI. Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. Available from: [Link]
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MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link]
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Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]
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ACS Omega. 1,3-Dichloroacetone: A Robust Reagent for Preparing Bicyclic Peptides. Available from: [Link]
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Google Patents. EP1031566B1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole. Available from:
-
PMC - NIH. 1,3-Dichloroacetone: A Robust Reagent for Preparing Bicyclic Peptides. Available from: [Link]
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Hantzsch Synthesis of Chloromethylthiazoles: A Technical Troubleshooting Guide
Welcome to the technical support center for the Hantzsch synthesis of chloromethylthiazoles. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this classic and versatile reaction. Here, we address common challenges encountered during the synthesis, providing in-depth, field-proven insights and solutions in a direct question-and-answer format. Our goal is to empower you to diagnose and resolve issues effectively, ensuring the successful synthesis of your target chloromethylthiazole derivatives.
Section 1: Frequently Asked Questions (FAQs)
This section covers high-level questions about the Hantzsch synthesis for chloromethylthiazoles, providing a foundational understanding of the reaction.
Q1: What is the fundamental mechanism of the Hantzsch thiazole synthesis?
A1: The Hantzsch thiazole synthesis is a classic condensation reaction that forms a thiazole ring from an α-haloketone and a thioamide.[1][2][3] The reaction proceeds through a multi-step pathway that begins with an SN2 reaction between the sulfur of the thioamide and the α-carbon of the haloketone. This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon, and subsequent dehydration to form the aromatic thiazole ring.[1][4][5]
Q2: Why is the Hantzsch synthesis a preferred method for preparing thiazole derivatives?
A2: The Hantzsch synthesis is widely employed due to its reliability, straightforward procedure, and the general availability of the starting materials.[6] It is known for producing high yields of the thiazole product, which is often poorly soluble in the reaction medium, facilitating its isolation by precipitation.[1] The versatility of the synthesis allows for the preparation of a wide array of derivatives, which is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.[6]
Q3: What are the critical starting materials for the synthesis of chloromethylthiazoles via the Hantzsch reaction?
A3: The synthesis of a 4-(chloromethyl)thiazole specifically requires an α,α'-dihaloketone, such as 1,3-dichloroacetone, and a thioamide. For instance, the reaction of 1,3-dichloroacetone with thioformamide will yield 4-(chloromethyl)thiazole.[7] The choice of the thioamide will determine the substituent at the 2-position of the thiazole ring.
Section 2: Troubleshooting Common Experimental Issues
This section provides a detailed, question-and-answer-based guide to troubleshoot specific problems that may arise during the synthesis of chloromethylthiazoles.
Issue 1: Low or No Product Yield
Q4: My reaction has resulted in a very low yield, or no desired product is observed. What are the likely causes and how can I address them?
A4: Low or no yield is a common frustration that can stem from several factors. A systematic approach to troubleshooting is essential.
Causality and Solutions:
-
Purity of Starting Materials: The purity of the α-haloketone and the thioamide is paramount. Impurities can lead to unwanted side reactions.
-
Actionable Advice: Ensure your starting materials are of high purity. Recrystallize or distill them if necessary. Verify their identity and purity by analytical techniques such as NMR or melting point analysis.
-
-
Reaction Conditions: The Hantzsch synthesis often requires specific conditions to proceed efficiently.
-
Actionable Advice:
-
Temperature: While some Hantzsch reactions proceed at room temperature, many require heating to overcome the activation energy.[8] If you are running the reaction at a low temperature, consider gradually increasing it. A common temperature range is refluxing in a suitable solvent like ethanol.[1]
-
Solvent: The choice of solvent can significantly impact the reaction rate and yield. Ethanol and methanol are commonly used.[1][9] Some studies have shown that greener, aqueous-based systems or even solvent-free conditions can be effective.[9][10]
-
Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
-
Stoichiometry of Reactants: An improper ratio of reactants can lead to incomplete conversion or the formation of side products.
-
Actionable Advice: While the theoretical stoichiometry is 1:1, it is common practice to use a slight excess (e.g., 1.5 equivalents) of the thioamide to ensure the complete consumption of the more expensive α-haloketone.[3]
-
Issue 2: Formation of Impurities and Side Products
Q5: I have obtained my chloromethylthiazole product, but it is contaminated with significant impurities. What are the common side reactions, and how can I minimize them?
A5: The formation of byproducts is a frequent challenge. Understanding the potential side reactions is key to mitigating them.
Common Side Reactions and Mitigation Strategies:
-
Formation of Isomeric Byproducts: Under acidic conditions, the Hantzsch synthesis can sometimes yield 2-imino-2,3-dihydrothiazoles as isomeric byproducts.[11]
-
Actionable Advice: Maintain neutral or slightly basic reaction conditions to favor the formation of the desired 2-aminothiazole derivative. The use of a non-acidic solvent and avoiding strong acid catalysts can help.
-
-
Self-condensation of the α-haloketone: α-haloketones can undergo self-condensation, especially under basic conditions.
-
Actionable Advice: Add the base slowly or use a milder base. Ensure that the thioamide is present in the reaction mixture before adding any base.
-
-
Decomposition of Starting Materials or Product: Chloromethylthiazoles can be sensitive to high temperatures and strong oxidizing agents.[12][13]
Issue 3: Difficulties in Product Isolation and Purification
Q6: I am struggling to isolate and purify my chloromethylthiazole product. What are the recommended procedures?
A6: Effective isolation and purification are critical for obtaining a high-purity product.
Isolation and Purification Protocols:
-
Precipitation: The Hantzsch thiazole synthesis often yields a product that is poorly soluble in the reaction mixture, especially after neutralization.[1]
-
Step-by-Step Protocol:
-
After the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing a dilute solution of a weak base, such as 5% sodium carbonate (Na2CO3), to neutralize any acid formed and precipitate the product.[1]
-
Collect the precipitated solid by vacuum filtration through a Buchner funnel.
-
Wash the filter cake with cold water to remove any inorganic salts and unreacted thioamide.
-
-
-
Recrystallization: For further purification, recrystallization is a common and effective technique.
-
Actionable Advice: Choose a suitable solvent system. Ethanol is often a good starting point.[10] The goal is to find a solvent in which the product is soluble at high temperatures but sparingly soluble at low temperatures.
-
-
Distillation: For liquid chloromethylthiazoles, distillation under reduced pressure is a viable purification method.
-
Technical Insight: The crude product can be distilled under reduced pressure. The addition of a high-boiling point polyether, such as polyethylene glycol, can sometimes aid in the purification by distillation.
-
-
Column Chromatography: If other methods fail to provide the desired purity, column chromatography can be employed.[15]
-
Actionable Advice: Use a suitable stationary phase (e.g., silica gel) and a mobile phase that provides good separation of your product from the impurities, as determined by TLC analysis.
-
Section 3: Experimental Protocols and Data
This section provides a generalized experimental protocol for the Hantzsch synthesis of a chloromethylthiazole and a table summarizing key reaction parameters and their impact.
Generalized Experimental Protocol: Synthesis of 4-(Chloromethyl)thiazole
Disclaimer: This is a generalized protocol and may require optimization for specific substrates. Always perform a thorough risk assessment before conducting any chemical synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,3-dichloroacetone (1.0 eq) in absolute ethanol.
-
Addition of Thioamide: To the stirred solution, add thioformamide (1.0 - 1.2 eq).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium bicarbonate.
-
Isolation: Collect the precipitated product by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol.
-
Purification: Air-dry the crude product and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 4-(chloromethyl)thiazole.
Table 1: Impact of Reaction Parameters on Hantzsch Synthesis of Thiazoles
| Parameter | Condition | Expected Outcome on Yield | Potential Issues | Reference(s) |
| Temperature | Room Temperature | May be low for less reactive substrates | Incomplete reaction | [8] |
| Reflux | Generally higher yields | Potential for side reactions/decomposition | [1] | |
| Solvent | Ethanol/Methanol | Good solubility for reactants, often high yields | Standard flammable solvent precautions | [1][9] |
| Water | "Green" alternative, can give good yields | Product solubility may vary | [9][10] | |
| Solvent-free | High reaction rates, "green" | Potential for localized overheating | [16] | |
| Catalyst | None (thermal) | Standard procedure, often sufficient | Longer reaction times | [1] |
| Acidic (e.g., HCl) | Can promote reaction | May lead to isomeric byproducts | [11] | |
| Microwave Irradiation | Drastically reduced reaction times, high yields | Requires specialized equipment | [8][17] |
Section 4: Visualizing the Process
Diagram 1: Hantzsch Thiazole Synthesis Workflow
This diagram illustrates the logical flow of the experimental process, from starting materials to the purified product.
Caption: A decision tree for troubleshooting low yields in the Hantzsch synthesis.
References
-
Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]
- Lo, Y. S. (2000). Learning from the Hantzsch synthesis.
-
Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace. Available from: [Link]
-
Synthesis of Pyridines/Dihydropyridines via Hantzsch Reaction, Structure-activity Relationship and Interactions with Targets: A Review. Bentham Science Publisher. Available from: [Link]
-
A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction. Banaras Hindu University. Available from: [Link]
- Borah, R., et al. (2015).
-
2-Chloro-5-(chloromethyl)thiazole. Quinoline. Available from: [Link]
- Perreux, L., & Loupy, A. (2001). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules, 6(4), 364-377.
-
Method for purifying 2-chloro-5-chloromethyl thiazole. Justia Patents. Available from: [Link]
- Method for purifying 2-chloro-5-chloromethyl thiazole. Google Patents.
- Process for purification of 2-chloro-5-chloromethyl-1,3-thiazole. Google Patents.
- Process for the preparation of chlorothiazole derivatives. Google Patents.
- Hillstrom, G. F., et al. (2001). 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. Arkivoc, 2001(6), 94-99.
- Method for purifying 2-chloro-5-chloromethyl thiazole. Google Patents.
-
Hantzsch Thiazole Synthesis. SynArchive. Available from: [Link]
-
Thiazole synthesis. Organic Chemistry Portal. Available from: [Link]
-
Mechanism of Hantzsch Thiazole Synthesis. ResearchGate. Available from: [Link]
-
Recent Development in the Synthesis of Thiazoles. Request PDF. ResearchGate. Available from: [Link]
- Synthesis method of 2-chloro-5-chloromethyl thiazole photocatalysis chlorination. Google Patents.
- Method for producing 2-chloro-5-chloromethyl-1,3-thiazole. Google Patents.
-
Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available from: [Link]
- Shukla, A. P., & Verma, V. (2024). A Systematic Review On Thiazole Synthesis And Biological Activities. Educational Administration: Theory and Practice, 30(5), 4444–4457.
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central. Available from: [Link]
-
Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online. Available from: [Link]
-
Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. PMC - NIH. Available from: [Link]
- Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
-
The Hantzsch Thiazole Synthesis. ResearchGate. Available from: [Link]
-
Hantzsch pyridine synthesis. Wikipedia. Available from: [Link]
-
synthesis of thiazoles. YouTube. Available from: [Link]
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- 12. 2-Chloro-5-(chloromethyl)thiazole | Chemical Properties, Applications, Safety Data & Supplier Information – High Purity Thiazole Derivatives China [quinoline-thiophene.com]
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Technical Support Center: Optimization of Condensation Reactions for Thiazolyl-Pyrimidines
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of thiazolyl-pyrimidines. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of optimizing condensation reactions for this important heterocyclic scaffold. We provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols grounded in established chemical principles.
Introduction: The Hantzsch Synthesis and Its Variants
The construction of the thiazole ring fused or linked to a pyrimidine moiety is a cornerstone of medicinal chemistry, yielding compounds with a wide range of biological activities.[1][2][3] The most common and versatile method for synthesizing the thiazole core is the Hantzsch thiazole synthesis, first described in 1887.[4] This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea derivative.[5][6]
The core mechanism proceeds through an initial SN2 reaction, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[7] While robust and often high-yielding, the reaction is sensitive to a variety of parameters that can lead to incomplete conversion, low yields, or the formation of unwanted side products.[7][8] This guide will help you troubleshoot these issues and optimize your reaction conditions for maximal success.
Core Reaction Pathway: Hantzsch Thiazole Synthesis
Caption: Simplified workflow of the Hantzsch thiazole synthesis mechanism.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of thiazolyl-pyrimidines. Each issue is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.
Issue 1: Low or No Product Yield
Question: My reaction is showing very low conversion to the desired thiazolyl-pyrimidine product, or it's not working at all. What are the likely causes and how can I fix it?
Potential Causes:
-
Suboptimal Reaction Conditions (Temperature & Time): The activation energy for the cyclization or dehydration step may not be met. Some cyclizations are slow and require extended reaction times to reach completion.[9] Conversely, excessively high temperatures can lead to degradation.
-
Poor Reactivity of Starting Materials: Steric hindrance on the α-halocarbonyl or electronic effects on the thioamide can significantly slow down the reaction. Substituted aromatic and aliphatic aldehydes, in particular, can exhibit lower reactivity.[8]
-
Inappropriate Solvent Choice: The solubility of reactants and the polarity of the solvent play a critical role. A solvent that does not adequately dissolve the starting materials or stabilize the transition states can impede the reaction.
-
Catalyst Inefficiency: If using a catalyst, it may be inactive or poisoned. For reusable catalysts, regeneration may be necessary.[9] In some cases, the absence of a required acid or base catalyst can halt the reaction.
Recommended Solutions:
-
Optimize Temperature and Time: Systematically screen reaction temperatures. Start at a moderate temperature (e.g., 65-80 °C) and gradually increase it, monitoring the reaction progress by Thin Layer Chromatography (TLC).[10][11] For some systems, reflux conditions are necessary.[12] If degradation is observed at higher temperatures, try extending the reaction time at a lower temperature.
-
Select an Appropriate Solvent: A solvent screen is highly recommended. Polar aprotic solvents like DMF, THF, and 1,2-dichloroethane (DCE) have been shown to provide excellent yields.[13] High-boiling aprotic solvents like DMF or NMP can be effective, but be aware that purification can be more challenging.[10] For greener synthesis, ethanol/water mixtures have also been used successfully.[11]
-
Enhance Reactivity: If steric hindrance is an issue, consider using a more reactive equivalent of your starting material. For the thioamide component, ensure it is pure and free of contaminants.
-
Introduce or Change the Catalyst: While many Hantzsch syntheses proceed without a catalyst, some systems benefit from one.[14] A catalytic amount of a Brønsted acid (e.g., HCl, p-TSA) or a Lewis acid can facilitate the cyclization and dehydration steps.[9] For specific applications, heterogeneous catalysts like silica-supported tungstosilicic acid have been shown to be effective and reusable.[11]
Issue 2: Formation of Significant Side Products
Question: My reaction produces the desired product, but I'm getting a complex mixture with significant impurities that are difficult to separate. What are these side products and how can I minimize them?
Potential Causes:
-
Knoevenagel Condensation: This is a common side reaction where the aldehyde reacts directly with an active methylene compound (like a β-ketoester if used in a multi-component reaction) instead of the intended pathway.[15]
-
Self-Condensation of Reactants: Aldehydes or ketones can undergo self-condensation under acidic or basic conditions.
-
Formation of Open-Chain Intermediates: Incomplete cyclization can lead to the accumulation of the open-chain intermediate formed after the initial SN2 reaction.[13] This is often observed when the cyclization step is slow or sterically hindered.
Recommended Solutions:
-
Control Stoichiometry and Addition Order: Carefully controlling the stoichiometry is crucial. Sometimes, adding one reactant slowly to the mixture of the others can favor the desired reaction pathway over side reactions.
-
Modify Reaction Temperature: The activation energies for side reactions may differ from that of the main reaction. Lowering the temperature can sometimes suppress the formation of unwanted byproducts. For instance, it was observed that an open-chain intermediate converted to the desired product at 80 °C.[13]
-
Choose a Selective Catalyst: The choice of catalyst can dramatically influence the reaction pathway. Some catalysts may selectively promote the desired cyclocondensation over competing reactions like the Knoevenagel condensation.
-
One-Pot Procedures: An efficient one-pot method often involves temperature-controlled steps. For example, an initial reaction can be run at a lower temperature, followed by heating to a higher temperature to drive the cyclization, which can minimize the isolation of intermediates and reduce side products.[13]
Caption: A general workflow for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for thiazolyl-pyrimidine condensation? There is no single "best" solvent, as the optimal choice depends on the specific substrates. However, a good starting point is to screen polar aprotic solvents. In one study, 1,2-dichloroethane (DCE), tetrahydrofuran (THF), and dimethylformamide (DMF) all gave yields over 80%.[13] Methanol is also a common choice.[7] Keep in mind that while high-boiling solvents like DMF can be effective, they can make product isolation more difficult.[10]
Q2: Do I need a catalyst for the Hantzsch synthesis? Not always. Many Hantzsch reactions between α-haloketones and thiourea proceed efficiently to completion simply by heating in a suitable solvent like methanol.[7] Some modern, eco-friendly protocols have even achieved catalyst-free synthesis under solvent-free conditions.[14] However, for less reactive substrates or multi-component reactions, a catalyst is often beneficial.[9][11][12]
Q3: Can I run this as a one-pot, multi-component reaction? Yes, one-pot procedures are highly efficient for synthesizing substituted thiazoles and fused systems.[11] These reactions combine multiple starting materials (e.g., an aldehyde, a thioamide derivative, and an active methylene compound) in a single vessel. Success often relies on controlling the reaction conditions, such as temperature, to ensure each step of the sequence proceeds correctly.[12][13]
Q4: How can I monitor the reaction's progress effectively? Thin Layer Chromatography (TLC) is the most straightforward method.[10] Spot the reaction mixture alongside your starting materials on a TLC plate and elute with an appropriate solvent system (e.g., 50% ethyl acetate/50% hexane).[7] The disappearance of starting material spots and the appearance of a new product spot indicate that the reaction is proceeding.
Data-Driven Optimization
Optimizing a reaction requires systematic variation of parameters. Below is a summary of how solvent and temperature can impact yield, based on literature data.
Table 1: Effect of Solvent and Temperature on Thiazolopyrimidine Synthesis Yield
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1,2-Dichloroethane (DCE) | 80 | 2 | 83 | [13] |
| 2 | Tetrahydrofuran (THF) | 80 | 2 | 81 | [13] |
| 3 | Dimethylformamide (DMF) | 80 | 2 | 82 | [13] |
| 4 | Methanol | 80 | 2 | 76 | [13] |
| 5 | Chloroform | 80 | 2 | Incomplete | [13] |
| 6 | DMF | 120 | 0.5 | 45 | [10] |
| 7 | DMF (Microwave) | 120 | 0.05 (3 min) | 56 | [10] |
This table is a representative summary; optimal conditions will vary with specific substrates.
Experimental Protocols
Protocol 1: General Procedure for Hantzsch Synthesis of 2-Amino-thiazole Derivatives
This protocol is adapted from standard procedures for the Hantzsch synthesis.[7]
Materials:
-
α-Bromoacetophenone (or other α-haloketone)
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
Procedure:
-
In a 20 mL scintillation vial equipped with a magnetic stir bar, combine the α-haloketone (e.g., 5.0 mmol) and thiourea (e.g., 7.5 mmol, 1.5 eq).
-
Add methanol (5-10 mL) to the vial.
-
Heat the mixture with stirring on a hot plate set to a gentle reflux (around 80-100 °C) for 30-60 minutes. Monitor the reaction by TLC until the starting ketone is consumed.
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. This step neutralizes the HBr byproduct and helps precipitate the product.
-
Filter the resulting solid precipitate using a Buchner funnel.
-
Wash the filter cake with cold water to remove any remaining salts.
-
Spread the collected solid on a watch glass and allow it to air dry completely. The resulting product is often pure enough for characterization, or it can be recrystallized from a suitable solvent (e.g., ethanol) if necessary.[7]
Protocol 2: One-Pot Synthesis of Thiazolo[3,2-a]pyrimidine Derivatives
This protocol is based on an optimized one-pot procedure involving in-situ generation of the bromoketone.[13]
Materials:
-
Ketone (e.g., 2-butanone, 0.72 mmol)
-
Molecular Bromine (0.72 mmol)
-
1,2-Dichloroethane (DCE) (2 mL)
-
Tetrahydropyrimidin-2(1H)-thione (DHPM, 0.36 mmol)
-
Triethylamine (Et₃N, 100 µL)
Procedure:
-
Step A: In-situ Bromination:
-
In a reaction flask, dissolve the ketone (0.72 mmol) in DCE (2 mL) at ambient temperature.
-
Carefully add molecular bromine (0.72 mmol) to the solution. Stir for 5-10 minutes until the yellow-brown color of the bromine disappears, indicating complete consumption and formation of the α-bromoketone.
-
-
Step B: Cyclocondensation:
-
To the clear solution containing the in-situ generated α-bromoketone, add the DHPM derivative (0.36 mmol).
-
Add triethylamine (100 µL) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 2 hours.
-
-
Workup and Isolation:
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel to obtain the desired thiazolo[3,2-a]pyrimidine product.
-
References
-
Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. [Link]
-
Optimization conditions for the synthesis of thiazolopyrimidine 3a. (n.d.). ResearchGate. [Link]
-
Synthesis of pyrimidine‐thiazole derivatives. (n.d.). ResearchGate. [Link]
-
Hantzsch Thiazole Synthesis. (n.d.). SynArchive. [Link]
-
Thiazolopyrimidines: A Retrospective Study of Synthesis, Structure-Activity Relationship and Diverse Pharmacological Actions. (2022). ResearchGate. [Link]
-
Thiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Optimization of the reaction conditions. (n.d.). ResearchGate. [Link]
-
Optimization of the Condensation Reaction. (n.d.). ResearchGate. [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2018). National Institutes of Health. [Link]
-
Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. (2025). Royal Society of Chemistry. [Link]
-
Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. (2023). MDPI. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrimidine. (n.d.). Pharmaguideline. [Link]
-
Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. (n.d.). Royal Society of Chemistry. [Link]
-
Novel thiazolyl-pyrimidine derivatives as potential anticancer agents: Synthesis, biological evaluation, and molecular docking studies. (2025). ResearchGate. [Link]
-
Synthesis and Biological Evaluation of Thiazolyl-Pyrimidine Hybrids as Potential Antiproliferative Agents With Molecular Docking Insights. (2025). PubMed. [Link]
-
Synthesis of novel thiazolyl-pyrimidines and their anticancer activity in vitro. (2011). PubMed. [Link]
-
Optimization of the reaction conditions. [a]. (n.d.). ResearchGate. [Link]
-
Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (n.d.). MDPI. [Link]
-
Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. (2023). MDPI. [Link]
-
Synthesis and Biological Evaluation of Thiazolyl–Pyrimidine Hybrids as Potential Antiproliferative Agents With Molecular Docking Insights. (2025). ResearchGate. [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (n.d.). MDPI. [Link]
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- 6. Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline [pharmaguideline.com]
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identifying and minimizing side products in thiazole synthesis
A Guide to Identifying and Minimizing Side Products
Welcome to the Technical Support Center for Thiazole Synthesis. As a Senior Application Scientist, I have compiled this guide to address the common challenges researchers, scientists, and drug development professionals face during the synthesis of thiazole derivatives. This resource is designed to provide not only solutions but also a deeper understanding of the underlying chemical principles that govern the formation of side products. Our goal is to empower you with the knowledge to troubleshoot effectively, optimize your reactions, and ensure the integrity of your synthetic outcomes.
This guide is structured into two main sections: a Troubleshooting Guide formatted as a series of questions and answers to address specific experimental issues, and a Frequently Asked Questions (FAQs) section for more general inquiries.
Troubleshooting Guide: From Unexpected Results to Optimized Protocols
This section is designed to help you diagnose and resolve specific problems you may encounter during your thiazole synthesis experiments.
Issue 1: Low Yield of the Desired Thiazole Product
Question: My Hantzsch thiazole synthesis is resulting in a low yield. What are the common causes, and how can I improve it?
Answer: Low yields in the Hantzsch synthesis, which involves the condensation of an α-haloketone with a thioamide, are a frequent issue.[1] The problem can often be traced back to a few key areas:
-
Purity of Starting Materials: The stability and purity of your α-haloketone and thioamide are critical. α-Haloketones can be unstable and should be freshly prepared or purified before use to avoid side reactions from impurities.[1] Similarly, thioamides can degrade over time.
-
Reaction Conditions: Temperature, solvent, and reaction time are all crucial parameters. Suboptimal conditions can lead to incomplete reactions or the formation of degradation products.
-
Stoichiometry: An incorrect ratio of reactants can leave starting materials unconsumed and lead to the formation of byproducts.
Step-by-Step Troubleshooting Protocol:
-
Verify Starting Material Purity:
-
Run a quick NMR or check the melting point of your α-haloketone and thioamide to ensure they meet the required specifications.
-
If the purity is questionable, consider recrystallization or column chromatography.
-
-
Optimize Reaction Conditions:
-
Temperature: If the reaction is sluggish at room temperature, try gentle heating. However, be aware that excessive heat can promote side reactions. Start with a modest increase (e.g., to 40-50 °C) and monitor the reaction by TLC.
-
Solvent: The choice of solvent can significantly impact yield. While ethanol is common, polar aprotic solvents like DMF can sometimes be more effective. For greener alternatives, consider microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields.[2][3]
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times can lead to the formation of degradation products.
-
-
Adjust Stoichiometry:
-
Using a slight excess of the thioamide (1.1 to 1.5 equivalents) can help drive the reaction to completion and ensure the full consumption of the often more valuable α-haloketone.[1]
-
Issue 2: Presence of an Isomeric Impurity
Question: My NMR and LC-MS data suggest the presence of an isomer of my target 2-(N-substituted amino)thiazole. What is this impurity, and how can I prevent its formation?
Answer: When using N-monosubstituted thioureas in the Hantzsch synthesis, the formation of a regioisomeric byproduct, a 3-substituted 2-imino-2,3-dihydrothiazole, is a common issue.[1] The regioselectivity of the reaction is highly dependent on the pH of the reaction medium.[1]
-
Mechanism of Regioisomer Formation: The initial S-alkylation of the thiourea is followed by an intramolecular cyclization. This cyclization can occur via two competing pathways, with either the substituted or unsubstituted nitrogen atom attacking the carbonyl carbon. The protonation state of the nitrogens, which is influenced by the pH, dictates the preferred pathway.
Diagnosis and Prevention:
-
Diagnosis:
-
NMR Spectroscopy: The two isomers can often be distinguished by the chemical shift of the proton at the 5-position of the thiazole ring in ¹H NMR. The trifluoroacetate derivatives of the isomers also show characteristic differences in their IR spectra, particularly in the CO stretching region.
-
LC-MS: The two isomers will have the same mass but different retention times.
-
-
Prevention:
-
pH Control: This is the most critical factor.
-
Neutral or Basic Conditions: To favor the formation of the desired 2-(N-substituted amino)thiazole, carry out the reaction in a neutral or slightly basic medium. The use of a non-acidic solvent and, if necessary, a mild, non-nucleophilic base can suppress the formation of the imino isomer.
-
Acidic Conditions: Acidic conditions (e.g., using 10M-HCl-EtOH) promote the formation of the 3-substituted 2-imino-2,3-dihydrothiazole.[1]
-
-
Experimental Protocol for Favoring the 2-Amino Isomer:
| Step | Procedure |
| 1. Reactant Preparation | In a round-bottom flask, dissolve the N-monosubstituted thiourea (1.1 eq.) in a neutral solvent such as ethanol or isopropanol. |
| 2. Reactant Addition | Add the α-haloketone (1.0 eq.) to the solution at room temperature. |
| 3. Base Addition (Optional) | If acidic impurities may be present, add a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.2 eq.). |
| 4. Reaction Monitoring | Stir the reaction at room temperature or with gentle heating and monitor its progress by TLC. |
| 5. Work-up | Once the reaction is complete, quench with water and extract the product with an organic solvent. |
Issue 3: Identification of a High Molecular Weight Byproduct
Question: I am observing a peak in my mass spectrum that corresponds to a dimer of my expected product. What is this, and how can I minimize it?
Answer: The formation of bis-thiazoles is a potential side reaction, especially if the stoichiometry of the reactants is not carefully controlled.[4] One common scenario is the reaction of an intermediate with a second molecule of a reactant.
-
Plausible Mechanism of Bis-thiazole Formation: In the synthesis of 2,4'-bisthiazoles, a common pathway involves the initial formation of a 2-aminothiazole, which can then act as a nucleophile and react with another molecule of the α-haloketone. This can lead to a second thiazole ring formation.
Diagnosis and Minimization:
-
Diagnosis:
-
Mass Spectrometry: The most telling sign is a molecular ion peak in the mass spectrum that is approximately double the mass of the expected product, minus the elements of H₂.
-
NMR Spectroscopy: The ¹H and ¹³C NMR spectra will be more complex than expected, with additional aromatic signals corresponding to the second thiazole ring.
-
-
Minimization Strategies:
-
Control Stoichiometry: Ensure that there is no large excess of the α-haloketone. A slight excess of the thioamide is generally preferred.
-
Slow Addition: Adding the α-haloketone slowly to the solution of the thioamide can help to maintain a low concentration of the α-haloketone, thus minimizing the chance of a second reaction with the newly formed thiazole product.
-
Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of the second condensation reaction more than the initial cyclization.
-
Issue 4: Formation of an Oxygen-Containing Heterocycle
Question: I am getting a significant amount of an oxazole byproduct instead of my desired thiazole. Why is this happening?
Answer: The formation of an oxazole alongside a thiazole is possible when using a thioamide in the Hantzsch synthesis. This is a result of a competitive reaction pathway where the oxygen of the thioamide acts as a nucleophile instead of the nitrogen during the cyclization step.
-
Mechanism of Competitive Oxazole Formation: The initial S-alkylation of the thioamide is the same. However, the resulting intermediate exists in equilibrium with its tautomer. If the oxygen of this tautomer attacks the carbonyl carbon, an oxazole will be formed after dehydration.
Diagnosis and Control:
-
Diagnosis:
-
Mass Spectrometry: The oxazole byproduct will have a molecular weight that is lower than the corresponding thiazole by the difference in the atomic mass of sulfur and oxygen.
-
NMR Spectroscopy: The chemical shifts of the ring protons and carbons will be different for the oxazole and thiazole. The proton on the carbon between the nitrogen and oxygen in the oxazole ring typically appears at a different chemical shift than the corresponding proton in the thiazole.
-
-
Control Measures:
-
Choice of Thioamide: The structure of the thioamide can influence the tautomeric equilibrium and the nucleophilicity of the oxygen versus the nitrogen.
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway. Experimenting with different solvents may favor the desired thiazole formation.
-
Use of Lawesson's Reagent: If you are starting from an amide, ensure complete conversion to the thioamide using a thionating agent like Lawesson's reagent before proceeding with the cyclization. Incomplete thionation will lead to oxazole formation from the unreacted amide.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in Hantzsch thiazole synthesis?
A1: The most frequently encountered side products include:
-
Regioisomers: 3-substituted 2-imino-2,3-dihydrothiazoles when using N-monosubstituted thioureas.[1]
-
Bis-thiazoles: Dimeric structures formed from the reaction of the product with starting materials.[4]
-
1,3,4-Thiadiazines: These can form from the reaction of α-haloketones with thiosemicarbazide or related compounds.
-
Oxazoles: Formed as a result of a competitive cyclization pathway involving the oxygen of the thioamide.
Q2: How does the choice of base affect the purity of the thiazole product?
A2: The choice of base is critical, especially when dealing with the formation of regioisomers.
-
For Regioselectivity: A mild, non-nucleophilic base like diisopropylethylamine (DIPEA) or sodium bicarbonate is recommended to maintain neutral to slightly basic conditions, which favors the formation of 2-aminothiazoles over their 2-imino isomers.
-
To Neutralize HBr: A weak base is often used during workup to neutralize the HBr formed during the reaction and precipitate the free base form of the thiazole product.[5]
Q3: Are there "greener" alternatives to traditional thiazole synthesis methods?
A3: Yes, several greener approaches have been developed to improve yields and reduce waste:
-
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions.[2]
-
Ultrasound-Assisted Synthesis: Sonication can also enhance reaction rates and yields.
-
Solvent-Free Reactions: Grinding the reactants together, sometimes with a catalytic amount of a solid support, can lead to efficient product formation without the need for a solvent.
-
Green Solvents: Using water or other environmentally benign solvents is a growing trend.[3]
Q4: When should I consider a different synthesis method, like the Cook-Heilbron synthesis?
A4: The choice of synthesis method depends on the desired substitution pattern of the thiazole ring.
-
Hantzsch Synthesis: This is the most versatile and widely used method for preparing a variety of substituted thiazoles.[6][7]
-
Cook-Heilbron Synthesis: This method is particularly useful for the synthesis of 5-aminothiazoles from α-aminonitriles and carbon disulfide or its derivatives.[8]
-
Gabriel Synthesis: This route is used to prepare thiazoles from acylaminoketones and a phosphorus pentasulfide.
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the concepts discussed, the following diagrams illustrate key reaction mechanisms and a troubleshooting workflow.
Caption: The general mechanism of the Hantzsch thiazole synthesis.
Caption: A decision-tree workflow for troubleshooting common issues in thiazole synthesis.
References
- Cook, A. H., & Heilbron, I. M. (1947). The Chemistry of Penicillin. Princeton University Press.
- Microwave-assisted Hantzsch thiazole synthesis. Tetrahedron Letters, 53(37). (2012).
- Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.
-
Hantzsch Thiazole Synthesis - Chem Help Asap. (n.d.). Retrieved from [Link]
-
Hantzsch Thiazole Synthesis - SynArchive. (n.d.). Retrieved from [Link]
-
An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC - NIH. (n.d.). Retrieved from [Link]
- The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. (1987).
-
Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PubMed Central. (n.d.). Retrieved from [Link]
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. (2014).
- Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity. Biointerface Research in Applied Chemistry, 14(2), 46-89. (2024).
-
Synthesis of 1,3-oxazoles - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
- Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Chemical Methodologies, 6(11), 953-961. (2022).
-
Hantzsch synthesis of thiazole from α-haloketones and thioamides - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - MDPI. (n.d.). Retrieved from [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC - NIH. (n.d.). Retrieved from [Link]
-
Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides - PubMed. (n.d.). Retrieved from [Link]
Sources
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- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. synarchive.com [synarchive.com]
- 8. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-[4-(chloromethyl)-1,3-thiazol-2-yl]pyrimidine
Welcome to the technical support center for the purification of 2-[4-(chloromethyl)-1,3-thiazol-2-yl]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this critical synthetic intermediate. The following troubleshooting guides and frequently asked questions (FAQs) are based on established laboratory practices and scientific principles to ensure the integrity and success of your experiments.
Troubleshooting Guide: Common Purification Issues
Issue 1: Oily Product or Failure to Crystallize After Synthesis
Question: My crude this compound product is an oil and will not crystallize, or the yield from crystallization is very low. What could be the cause and how can I resolve this?
Answer:
This is a frequent challenge and can be attributed to several factors, primarily the presence of impurities that inhibit crystal lattice formation.
Causality:
-
Residual Solvents: Incomplete removal of reaction solvents (e.g., toluene, DMF) can lead to an oily product.
-
Process-Related Impurities: The synthesis of the thiazole-pyrimidine scaffold can generate side products that may be difficult to separate. For instance, incomplete chlorination of the corresponding hydroxymethyl intermediate can leave behind the more polar starting material, which can interfere with crystallization.
-
Excess Reagents: Unreacted starting materials or leftover reagents from the synthesis can also contribute to the formation of an oil.
Solutions:
-
Thorough Solvent Removal: Ensure complete removal of reaction solvents under reduced pressure. For high-boiling point solvents like DMF, azeotropic distillation with a suitable solvent like toluene can be effective.
-
Solvent-Trituration: Before attempting recrystallization, try triturating the crude oil with a non-polar solvent in which the desired product is sparingly soluble, but the impurities are more soluble. Hexanes or a mixture of hexanes and ethyl acetate are often good starting points. This process can often induce crystallization or solidify the product, making it amenable to further purification.
-
Recrystallization Optimization: If the product is solid but yields are low, a systematic approach to recrystallization is necessary.
-
Solvent Screening: Test a range of solvents with varying polarities. A good recrystallization solvent will dissolve the compound when hot but have low solubility at cooler temperatures. Common solvents for similar heterocyclic compounds include ethanol, isopropanol, and ethyl acetate.[1]
-
Solvent Systems: If a single solvent is not effective, a two-solvent system (one in which the compound is soluble and one in which it is not) can be employed. Dissolve the crude product in a minimum amount of the "good" solvent at an elevated temperature, and then slowly add the "poor" solvent until turbidity is observed. Allow the solution to cool slowly.
-
Experimental Protocol: Optimized Recrystallization
-
Transfer the crude product to a clean Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., isopropanol) and heat the mixture with stirring until the solid dissolves completely.
-
If the solution is colored, you may add a small amount of activated carbon and heat for a few more minutes to decolorize.
-
Hot filter the solution to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. To promote slower crystal growth and higher purity, you can insulate the flask.
-
Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Issue 2: Persistent Impurities After Recrystallization
Question: I have recrystallized my this compound, but I still observe significant impurities by TLC or NMR. How can I remove these persistent impurities?
Answer:
When recrystallization is insufficient, chromatographic methods are typically required. The choice of chromatography depends on the nature and quantity of the impurities.
Causality:
-
Co-crystallization: Impurities with similar solubility profiles and structures to the desired product may co-crystallize, making them difficult to remove by recrystallization alone.
-
Isomeric Impurities: Structural isomers formed during the synthesis can have very similar physical properties to the target compound, necessitating more advanced separation techniques.
Solutions:
-
Flash Column Chromatography: This is the most common and effective method for purifying organic compounds.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase (Eluent): The selection of the eluent is critical. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The ratio can be optimized using thin-layer chromatography (TLC) to achieve good separation between the product and impurities. The goal is to have the product spot with an Rf value between 0.2 and 0.4.
-
Experimental Protocol: Flash Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel slurried in the initial, less polar eluent mixture.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After drying, carefully add the solid sample to the top of the column.
-
Elute the Column: Start with a less polar eluent mixture and gradually increase the polarity (gradient elution). Collect fractions and monitor them by TLC.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Data Presentation: Eluent System Optimization for Column Chromatography
| Eluent System (Hexane:Ethyl Acetate) | Rf of Product | Rf of Major Impurity | Separation |
| 9:1 | 0.1 | 0.15 | Poor |
| 7:3 | 0.3 | 0.5 | Good |
| 1:1 | 0.6 | 0.7 | Poor |
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For very difficult separations or when high purity is essential (e.g., for pharmaceutical applications), Prep-HPLC is the method of choice. This technique offers higher resolution than flash chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect during the synthesis of this compound?
A1: Common impurities often arise from the starting materials or side reactions. These can include:
-
2-[4-(hydroxymethyl)-1,3-thiazol-2-yl]pyrimidine: The precursor to the final product, resulting from incomplete chlorination.
-
Over-chlorinated species: Depending on the reaction conditions, chlorination at other positions on the pyrimidine or thiazole ring might occur.
-
Unreacted starting materials: Such as 2-aminopyrimidine or 1,3-dichloroacetone.
-
Polymerization products: The reactive chloromethyl group can lead to self-condensation or reaction with other nucleophiles present in the reaction mixture.
Q2: How can I monitor the purity of my product during the purification process?
A2:
-
Thin-Layer Chromatography (TLC): This is a quick and effective way to monitor the progress of a reaction and the purity of column fractions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the structure of the desired product and identifying and quantifying impurities.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, which helps in confirming its identity.
-
High-Performance Liquid Chromatography (HPLC): An analytical technique that can provide quantitative information about the purity of the sample.
Q3: My purified product is a white solid, but it starts to discolor over time. What is happening and how can I prevent it?
A3: The discoloration is likely due to degradation. The chloromethyl group is reactive and can be susceptible to hydrolysis or reaction with atmospheric moisture, leading to the formation of the corresponding hydroxymethyl compound or other degradation products.
Prevention:
-
Storage Conditions: Store the purified compound in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and at low temperatures (e.g., in a refrigerator or freezer).
-
Desiccant: Storing the container in a desiccator can also help to minimize exposure to moisture.
Visualization of Purification Workflow
The following diagram illustrates a typical workflow for the purification of this compound.
Caption: A typical purification workflow for this compound.
References
-
MDPI. "Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives." Available at: [Link]
Sources
how to prevent dimer formation during thiazole ring synthesis
Welcome to the technical support center for thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges during the synthesis of thiazole-containing compounds. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Frequently Asked Questions (FAQs): Troubleshooting Dimer Formation
Q1: My Hantzsch thiazole synthesis is producing a significant, higher-molecular-weight byproduct, leading to low yields of my desired thiazole. What is this byproduct and why is it forming?
This is a classic and frequently encountered issue in Hantzsch thiazole synthesis. The primary culprit is almost always the formation of a 1,4-thiadiazine dimer .
Causality of Dimer Formation:
The standard Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide.[1] The reaction begins with the thioamide's sulfur atom acting as a nucleophile, attacking the α-carbon of the haloketone in an SN2 reaction.[2][3] This forms a key intermediate, an S-alkylated thioimidate.
The intended pathway is an intramolecular cyclization, where the nitrogen of the intermediate attacks the carbonyl carbon, followed by dehydration to form the aromatic thiazole ring.
However, a competing, intermolecular reaction can occur. If the concentration of the S-alkylated thioimidate intermediate is too high, one molecule's nitrogen can attack the carbonyl carbon of another molecule of the intermediate before it has a chance to cyclize intramolecularly. This bimolecular reaction leads to the formation of a stable, six-membered 1,4-thiadiazine ring, the unwanted dimer.
Diagram: Competing Pathways in Hantzsch Thiazole Synthesis
Sources
Technical Guide: Handling, Stability, and Storage of 2-[4-(chloromethyl)-1,3-thiazol-2-yl]pyrimidine
Abstract: This technical guide provides a comprehensive overview of the stability, recommended storage, and handling procedures for 2-[4-(chloromethyl)-1,3-thiazol-2-yl]pyrimidine, a key intermediate in pharmaceutical and agrochemical synthesis.[1][2][3] Due to the presence of a reactive chloromethyl group, proper handling and storage are paramount to maintain its purity, ensure experimental reproducibility, and guarantee safety. This document outlines the compound's stability profile, details potential degradation pathways, and provides validated protocols for its use.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term storage, it is critical to store this compound at -20°C in a tightly sealed container.[4][5] The primary goal is to minimize thermal degradation and prevent moisture ingress, which can lead to hydrolysis of the reactive chloromethyl group.[4] The container should be stored in a dry environment, preferably within a desiccator.
Q2: How should the compound be handled upon receipt?
Upon receipt, the compound should be allowed to equilibrate to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the solid material. All handling should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][7] Avoid creating dust or aerosols.[7]
Q3: Is this compound sensitive to light, air, or moisture?
Yes. The primary sensitivity is to moisture due to the reactive chloromethyl group's susceptibility to hydrolysis. While specific photostability data for this exact molecule is not widely published, related thiazole-containing compounds have shown susceptibility to photo-degradation.[8] Therefore, it is best practice to store the compound protected from light in an amber vial. It should be handled under an inert atmosphere (e.g., nitrogen or argon) for reactions requiring stringent anhydrous conditions.
Q4: What are the primary signs of compound degradation?
Visual signs of degradation can include a change in color or the material becoming sticky or clumpy. Analytically, degradation can be detected by the appearance of new spots on a Thin Layer Chromatography (TLC) plate or the emergence of new peaks in NMR or LC-MS spectra. The most common degradation product is the corresponding hydroxymethyl derivative resulting from hydrolysis.
Q5: What solvents are compatible with this compound?
For creating stock solutions, anhydrous aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are recommended, especially if the solution is to be stored. While some sources report solubility in DMF and DMSO, these solvents are hygroscopic and should be of the highest purity and handled under dry conditions.[4][5] Protic solvents like alcohols or water will react with the compound and should only be used if the intent is to perform a nucleophilic substitution at the chloromethyl position.
Section 2: Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems researchers may encounter and provides a logical framework for troubleshooting.
Issue 1: Inconsistent Yields or Failure in Subsequent Reactions
-
Potential Cause: The purity of the starting material has been compromised due to degradation during storage or handling. The reactive chloromethyl group is essential for many subsequent reactions, and its conversion to a hydroxymethyl group will render it inactive for those pathways.
-
Troubleshooting Steps:
-
Verify Purity: Before use, especially from a previously opened bottle, verify the compound's purity via TLC, ¹H NMR, or LC-MS. Compare the results to the certificate of analysis or a reference spectrum from a fresh sample.
-
Solvent Check: Ensure that all solvents used for the reaction are anhydrous. Protic impurities, even in small amounts, can hydrolyze the starting material. Using freshly dried solvents from a purification system is highly recommended.[9]
-
Implement Aliquoting: If you are using a larger bottle of the compound for multiple experiments, it is crucial to aliquot the material into smaller, single-use vials upon first opening. This minimizes the exposure of the bulk material to atmospheric moisture and temperature cycling.
-
Issue 2: Appearance of an Impurity Peak/Spot Corresponding to the Hydrolyzed Product
-
Potential Cause: The compound has been exposed to water during workup, purification, or storage. The chloromethyl group is electrophilic and readily reacts with nucleophiles like water.
-
Causality Explained: The carbon atom of the chloromethyl group is electron-deficient due to the electronegativity of the adjacent chlorine atom. Water acts as a nucleophile, attacking this carbon in an SN2 or SN1-type reaction to displace the chloride ion, forming a hydroxymethyl group and hydrochloric acid. This process is often autocatalytic as the HCl produced can further promote hydrolysis.[10]
-
Preventative Workflow:
-
Reaction: Run reactions under an inert atmosphere (N₂ or Ar).
-
Workup: Use anhydrous salts (e.g., MgSO₄, Na₂SO₄) to dry organic layers thoroughly. If an aqueous wash is necessary, perform it quickly at low temperatures and immediately dry the organic phase.
-
Purification: If using silica gel chromatography, ensure the silica is dry and use anhydrous solvents. The slightly acidic nature of standard silica gel can sometimes accelerate the degradation of sensitive compounds. A short, fast column is preferable to prolonged exposure.
-
Diagram: Primary Degradation Pathway (Hydrolysis)
The most common stability issue is the hydrolysis of the chloromethyl group to a hydroxymethyl group.
Caption: Hydrolysis of the chloromethyl group.
Section 3: Protocols and Best Practices
Protocol 1: Recommended Storage and Aliquoting Procedure
This protocol minimizes the risk of degradation from environmental exposure.
-
Equilibration: Upon receiving a new container, place it in a desiccator at room temperature for at least 2-3 hours to allow it to warm up from shipping temperatures without condensation forming.
-
Inert Atmosphere: Transfer the container to a glove box or glove bag with a dry, inert atmosphere (N₂ or Ar).
-
Aliquoting: Open the main container and quickly portion the required amounts of the solid into several smaller, pre-weighed, and dried amber glass vials.
-
Sealing: Tightly cap each vial, and for extra protection, wrap the cap and neck with Parafilm®.
-
Storage: Place all aliquots and the main container back into a freezer at -20°C .[4][5] Ensure they are clearly labeled with the compound name, date of aliquoting, and quantity.
-
Daily Use: For an experiment, remove only one aliquot vial. Allow it to warm to room temperature in a desiccator before opening.
Diagram: Recommended Handling Workflow
This workflow ensures the integrity of the compound from receipt to experimental use.
Caption: Workflow for handling and storage.
Section 4: Chemical Stability Profile
The stability of this compound is dictated by the reactivity of the chloromethyl group attached to the electron-rich thiazole ring.
| Condition | Parameter | Effect on Stability | Recommendation |
| Temperature | Storage at -20°C | High Stability | Recommended for long-term storage to slow kinetic degradation.[4][5] |
| Storage at 4°C | Moderate Stability | Acceptable for short-term storage (weeks). | |
| Room Temperature | Low Stability | Avoid prolonged storage; risk of degradation increases significantly. | |
| Moisture/Humidity | Presence of Water | Highly Unstable | Leads to rapid hydrolysis. Strict exclusion of moisture is required.[4][10] |
| pH | Acidic (pH < 4) | Unstable | Hydrolysis can be catalyzed by acid.[10] |
| Neutral (pH 6-8) | Moderately Stable | Stability is highest, but hydrolysis still occurs. | |
| Basic (pH > 8) | Highly Unstable | Susceptible to reaction with hydroxide and other nucleophiles. | |
| Light | UV or Strong Visible Light | Potentially Unstable | Thiazole rings can be photosensitive.[8] Store in amber vials to prevent photo-degradation. |
References
-
European Patent Office. (n.d.). EP 0446913 A1: Process for the preparation of chlorothiazole derivatives. Retrieved from [Link]
-
Hillstrom, G. F., et al. (2001). 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. ARKIVOC, 2001(vi), 94-99. Retrieved from [Link]
-
Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 744-753. Retrieved from [Link]
-
Hillstrom, G. F., et al. (2001). 1,3-Dichloropropenes–in the preparation of thiazole derivatives–2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-5-chloromethylthiazole. Retrieved from [Link]
- Google Patents. (n.d.). US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
-
ChemSynthesis. (n.d.). 4-(chloromethyl)-1,3-thiazol-2-ol. Retrieved from [Link]
-
Yoon, S., et al. (2014). Selective Imaging of Mitochondrial Surfaces with Novel Fluorescent Probes. PMC - NIH. Retrieved from [Link]
-
Olsen, J. J., et al. (2019). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. MDPI. Retrieved from [Link]
-
Justia Patents. (2003, February 3). Method for purifying 2-chloro-5-chloromethyl thiazole. Retrieved from [Link]
-
Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. Retrieved from [Link]
-
Tadesse, S., et al. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry, 60(5), 1892-1915. Retrieved from [Link]
Sources
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- 3. Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 7. chemicalbook.com [chemicalbook.com]
- 8. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
refining the synthesis of thiazolo[4,5-d]pyrimidines for higher purity
Welcome to the technical support center for the synthesis of thiazolo[4,5-d]pyrimidines. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to refine their synthetic methodologies to achieve higher purity and yields. Thiazolo[4,5-d]pyrimidines, as bioisosteres of purines, are crucial scaffolds in medicinal chemistry, with applications ranging from anticancer to antimicrobial agents.[1][2][3] Achieving high purity is paramount for accurate biological evaluation and downstream applications.
This document provides in-depth troubleshooting guides, frequently asked questions, and validated protocols to address common challenges encountered during the synthesis of this important heterocyclic system.
Troubleshooting Guide: Enhancing Purity and Yield
This section addresses specific experimental issues in a question-and-answer format, providing probable causes and actionable solutions grounded in chemical principles.
Question 1: My final product is contaminated with a persistent, inseparable impurity. LC-MS suggests it has the same mass as my starting aminothiazole. What is happening?
Probable Cause: This is a classic sign of an incomplete cyclization reaction. The pyrimidine ring formation is often the most challenging step. Your purification method (e.g., recrystallization or a specific column chromatography system) may not be adequate to separate the unreacted aminothiazole precursor from the final thiazolo[4,5-d]pyrimidine product due to similar polarities.
Solutions & Scientific Rationale:
-
Extend Reaction Time and/or Increase Temperature: Cyclization reactions, such as the Gould-Jacobs type reaction, often require significant thermal energy to overcome the activation barrier for intramolecular ring closure.[4][5]
-
Action: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC). If you observe the persistence of the starting aminothiazole spot, consider extending the reflux time in 2-hour increments. If the reaction stalls, a moderate increase in temperature (e.g., by switching to a higher-boiling solvent like Dowtherm A or diphenyl ether) may be necessary.[5] Be cautious, as excessive heat can lead to degradation.
-
-
Optimize the Cyclizing Agent: The choice and stoichiometry of your cyclizing agent are critical.
-
For 7-oxo derivatives: When using reagents like trifluoroacetic anhydride or triethyl orthoformate, ensure they are fresh and anhydrous.[6][7] The presence of moisture can hydrolyze these reagents, rendering them ineffective. Using a slight excess (1.1-1.2 equivalents) can sometimes drive the reaction to completion.
-
For 7-amino derivatives: When forming the pyrimidine ring from a precursor, ensuring the appropriate reaction conditions for the specific cyclization strategy is key. Some methods may require a catalyst to facilitate the ring closure.[8][9]
-
-
Employ a More Efficient Purification Method:
-
Action: If the impurity persists, re-evaluate your purification strategy. Develop a new TLC mobile phase with varying solvent polarities to achieve better separation between your product and the starting material. This new system can then be translated to flash column chromatography. A gradient elution is often more effective than an isocratic one. For crystalline solids, recrystallization from a carefully chosen solvent system can be highly effective.
-
Question 2: I'm getting a very low yield, and my crude material is a complex mixture of spots on TLC. What are the likely side reactions?
Probable Cause: Low yields accompanied by multiple side products often point to issues with starting material purity, suboptimal reaction conditions, or product degradation. The specific side reactions depend on the chosen synthetic route.
Solutions & Scientific Rationale:
-
Verify Purity of Starting Materials: The synthesis of the initial 4-amino-5-carboxamidothiazole is a critical step. Impurities here will carry through and complicate subsequent steps.
-
Action: Before proceeding to the pyrimidine ring formation, ensure your aminothiazole precursor is pure. Recrystallize it if necessary and verify its purity by NMR and melting point. The Gewald reaction, often used for this step, can sometimes yield byproducts if not performed carefully.[1]
-
-
Control Reaction Temperature: While heat is often required for cyclization, excessive temperatures can cause decomposition, especially for highly functionalized or sensitive substrates.
-
Action: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. A time-temperature study can help identify the optimal balance to maximize yield while minimizing degradation.[5] Microwave-assisted synthesis can be an excellent alternative, as it often reduces reaction times and improves yields by providing rapid, uniform heating.[4][10]
-
-
Consider Solvent Effects: The solvent can influence reaction rates and solubility, affecting both yield and purity.[11]
-
Action: If using a solvent like ethanol or butanol, ensure it is anhydrous. For some cyclizations, high-boiling polar aprotic solvents like DMF or DMSO can be effective, but purification can be more challenging.[12] Solid-phase synthesis is an alternative strategy that can simplify purification by allowing for easy removal of excess reagents and byproducts through washing.[7][8][9]
-
Table 1: Common Solvents and Temperature Considerations
| Solvent | Boiling Point (°C) | Typical Use Case | Considerations |
| Ethanol | 78 | Cyclization with orthoformates | Common, but may require long reflux times. |
| 1-Butanol | 118 | Recrystallization, cyclization | Higher temperature can increase reaction rate.[6] |
| Toluene/Xylene | 111 / ~140 | Bischler-Napieralski type reactions | Good for achieving higher temperatures.[13] |
| Diphenyl ether | 259 | High-temperature cyclizations | Can cause degradation if not carefully controlled.[5] |
| Acetonitrile | 82 | Alkylation reactions | Good for S-alkylation of thione precursors.[14] |
Question 3: My synthesis involves a thioxo group at the 2-position, but I'm struggling with S-alkylation side reactions or subsequent oxidation. How can I improve selectivity?
Probable Cause: The 2-thioxo group in the thiazolo[4,5-d]pyrimidine scaffold is nucleophilic and susceptible to alkylation. It can also be oxidized. Unintended reactions at this site lead to a mixture of products and reduce the yield of the desired compound.
Solutions & Scientific Rationale:
-
Careful Control of Alkylation Conditions: When S-alkylation is the desired step, precise control is needed to avoid N-alkylation or dialkylation.
-
Action: Use a mild base (e.g., K₂CO₃ or Et₃N) and a stoichiometric amount of the alkylating agent at room temperature or slightly elevated temperatures.[14] Monitor the reaction closely by TLC to stop it upon completion, preventing over-alkylation.
-
-
Protecting Group Strategy: If you need to perform reactions on other parts of the molecule and want to prevent the thioxo group from interfering, consider a protecting group strategy. However, this adds steps to the synthesis. A more common approach is to carefully plan the synthetic sequence.
-
Oxidation to Sulfonyl for Nucleophilic Substitution: The thioether can be intentionally oxidized to a sulfone, which then becomes an excellent leaving group for nucleophilic aromatic substitution.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the thiazolo[4,5-d]pyrimidine core?
There are two main approaches:
-
Route A: Thiazole → Pyrimidine: This is the most common method. It starts with a pre-formed, appropriately substituted thiazole, typically a 4-amino-5-carboxamidothiazole or a 4-amino-5-cyanothiazole. The pyrimidine ring is then annulated onto the thiazole core. This is achieved by reacting the 4-amino group and the adjacent 5-position substituent with a one or two-carbon synthon like triethyl orthoformate, diethyl carbonate, or an acid anhydride.[6][7]
-
Route B: Pyrimidine → Thiazole: This route begins with a substituted pyrimidine, such as a 2,4-diamino-6-hydroxypyrimidine. The thiazole ring is then constructed on this scaffold, for instance, via thiocyanation followed by cyclization.[15] This route is generally less common but can be useful for accessing specific substitution patterns.
Q2: How do I select the best analytical techniques for purity assessment?
A combination of methods is essential for robust purity analysis:
-
¹H and ¹³C NMR: Provides detailed structural information and is excellent for identifying impurities if their signals do not overlap with the product's signals.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): The gold standard for purity assessment. It separates components of the mixture and provides their mass-to-charge ratio. It is highly sensitive and can detect trace impurities. An LC purity of >95% is a common standard for compounds intended for biological screening.[16]
-
Elemental Analysis (C, H, N): Provides the elemental composition of the compound. Results within ±0.4% of the theoretical values are considered evidence of high purity.[1][16]
-
High-Resolution Mass Spectrometry (HRMS): Confirms the exact mass and molecular formula of the compound, providing strong evidence for its identity.[7]
Q3: What is the significance of the Thorpe-Ziegler reaction in this context?
The Thorpe-Ziegler reaction is a key method for synthesizing the 4-aminothiazole precursor. It involves the base-catalyzed intramolecular condensation of a dinitrile to form a cyclic enaminonitrile. While effective, it can be challenging to introduce a free amide at the 5-position directly. Recent work has shown that solid-phase synthesis can overcome some of these limitations, allowing for the construction of diverse thiazole libraries.[3][8][9]
Q4: Are there solid-phase synthesis methods available to improve throughput and purification?
Yes, solid-phase synthesis has emerged as a powerful tool for creating libraries of thiazolo[4,5-d]pyrimidine derivatives.[7][17] By anchoring the initial building block to a resin, excess reagents and soluble byproducts can be easily washed away after each step, dramatically simplifying purification.[12] The final product is then cleaved from the resin in the last step. This method has been successfully used to construct libraries with high yields and purity.[3][9][18]
Key Experimental Protocols & Workflows
General Synthetic Workflow
The diagram below outlines a common and effective workflow for the synthesis and purification of thiazolo[4,5-d]pyrimidines, emphasizing checkpoints for purity control.
Caption: General workflow for thiazolo[4,5-d]pyrimidine synthesis.
Protocol 1: Synthesis of 2-(Methylthio)-6-phenylthiazolo[4,5-d]pyrimidin-7(6H)-one (Example)
This protocol is adapted from a solid-phase synthesis approach but illustrates the core solution-phase chemistry.[7]
-
Starting Material: 4-Amino-2-(methylthio)-N-phenylthiazole-5-carboxamide.
-
Procedure: a. To a solution of the starting thiazole (1 equivalent) in ethanol (10 mL per mmol of thiazole), add triethyl orthoformate (20 equivalents) and a catalytic amount of camphorsulfonic acid (CSA, 0.2 equivalents). b. Stir the mixture at 60 °C for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed. c. Cool the reaction mixture to room temperature. d. Dilute the mixture with dichloromethane (CH₂Cl₂). e. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. f. Purify the residue by flash silica gel column chromatography (e.g., using a hexane/EtOAc gradient) to yield the final product.[7]
Protocol 2: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, provided a suitable solvent is found.
-
Solvent Screening: a. Place a small amount of your crude product in several test tubes. b. Add different solvents (e.g., ethanol, 1-butanol, ethyl acetate, acetonitrile) and heat to boiling. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the boiling point.
-
Procedure: a. Dissolve the crude solid in the minimum amount of the chosen hot solvent. b. If insoluble impurities are present, perform a hot filtration to remove them. c. Allow the solution to cool slowly to room temperature. Crystals should form as the solubility decreases. d. For maximum recovery, cool the flask in an ice bath for 30 minutes. e. Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. f. Dry the purified crystals under vacuum. Verify purity using the analytical methods described in the FAQ section.
Troubleshooting Decision Tree for Purity Issues
Caption: Decision tree for troubleshooting purity issues.
References
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. (n.d.). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
-
Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. (2018). PMC. Retrieved January 20, 2026, from [Link]
-
Synthesis and anticancer evaluation of novel 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives. (2012). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. (2025). Organic & Biomolecular Chemistry. Retrieved January 20, 2026, from [Link]
-
Synthesis of thiazolo[4,5-d]pyrimidine derivatives as potential antimicrobial agents. (2007). PubMed. Retrieved January 20, 2026, from [Link]
- Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. (2025). Source unavailable.
-
Synthesis of thiazolo[4,5- d ]pyrimidine derivatives based on purine via solid-phase synthesis. (2025). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Microwave Assisted Gould-Jacob Reaction in the Synthesis of Furopyrimidopyrimidines and Their Transformation via Ring Opening to Aminoesters. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Gould–Jacobs reaction. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
-
Optimization of different solvents for the model reaction. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Synthesis of derivatives of thiazolo[4,5-d]pyrimidine. Part I. (1970). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
-
Gould Jacobs Quinoline forming reaction. (n.d.). Biotage. Retrieved January 20, 2026, from [Link]
-
Bischler-Napieralski Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. (2025). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
-
Thiazolo[4,5- d]pyrimidines: synthesis and antibacterial evaluation. (n.d.). De Gruyter. Retrieved January 20, 2026, from [Link]
-
Traceless Solid-Phase Synthesis of 7-Aminothiazolo[4,5-d]pyrimidine-Based Library via Dimroth Rearrangement. (2021). ACS Publications. Retrieved January 20, 2026, from [Link]
Sources
- 1. Synthesis and anticancer evaluation of novel 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of thiazolo[4,5-d]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of thiazolo[4,5- d ]pyrimidine derivatives based on purine via solid-phase synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00963D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. ablelab.eu [ablelab.eu]
- 6. mdpi.com [mdpi.com]
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- 8. Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Bischler-Napieralski Reaction [organic-chemistry.org]
- 14. d-nb.info [d-nb.info]
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- 16. Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Derivatization of 2-[4-(chloromethyl)-1,3-thiazol-2-yl]pyrimidine
Welcome to the technical support center for the derivatization of 2-[4-(chloromethyl)-1,3-thiazol-2-yl]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and challenges encountered during the chemical modification of this versatile heterocyclic building block. By understanding the underlying chemical principles, you can optimize your reaction conditions, minimize side-product formation, and ensure the successful synthesis of your target derivatives.
Introduction to the Reactivity of this compound
The primary site for derivatization on this compound is the highly reactive chloromethyl group. The electron-withdrawing nature of the adjacent thiazole ring and the distal pyrimidine ring enhances the electrophilicity of the methylene carbon, making it highly susceptible to nucleophilic attack. The dominant reaction pathway is a bimolecular nucleophilic substitution (SN2) mechanism.[1] However, the presence of multiple heteroatoms and aromatic rings introduces the potential for several side reactions that can complicate product purification and reduce yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions when working with this compound?
A1: As with any reactive chloro compound, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood. The stability of the compound, particularly in the presence of moisture or at elevated temperatures, should be considered. For related compounds like 4-(chloromethyl)thiazole hydrochloride, hygroscopic properties have been noted, which can affect reactivity.[2]
Q2: What is the most common reaction to derivatize this molecule?
A2: The most common derivatization is the nucleophilic substitution of the chloride on the methyl group.[1] This allows for the introduction of a wide variety of functional groups by reacting the starting material with amines, thiols, alcohols, and other nucleophiles.
Q3: Can the pyrimidine or thiazole ring react with the nucleophile?
A3: While the chloromethyl group is the most reactive site, nucleophilic attack on the heterocyclic rings is possible under certain conditions. For instance, in some pyrimidine systems, direct nucleophilic substitution on the ring can occur, especially if there are other leaving groups present or if harsh reaction conditions are employed.[3] The thiazole ring is generally less susceptible to nucleophilic attack but its reactivity can be influenced by the substituents.
Q4: What are the recommended storage conditions for this compound?
A4: To maintain its integrity, the compound should be stored in a cool, dry, and dark place. A tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from moisture and atmospheric oxygen. For similar reactive intermediates, storage at low temperatures (-20°C) is often advised for long-term stability.
Troubleshooting Guide: Common Pitfalls and Solutions
This section addresses specific issues that may arise during the derivatization of this compound.
Issue 1: Low or No Yield of the Desired Product
Low or no yield is a frequent problem that can often be traced back to reaction conditions or the stability of the starting material.
| Potential Cause | Explanation | Recommended Solution |
| Degraded Starting Material | The chloromethyl group is susceptible to hydrolysis. Exposure to moisture can convert it to the less reactive hydroxymethyl derivative. | Ensure the starting material is stored under anhydrous conditions. If degradation is suspected, verify the purity by 1H NMR before use. |
| Inappropriate Base | A base that is too strong or too weak can hinder the reaction. A very strong base may lead to side reactions, while a weak base may not sufficiently activate the nucleophile. | For amine nucleophiles, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often a good choice. For thiols or alcohols, a weaker base like potassium carbonate may be sufficient. |
| Incorrect Solvent | The solvent choice is critical for SN2 reactions. Protic solvents can solvate the nucleophile, reducing its reactivity. | Aprotic polar solvents such as acetonitrile (ACN), N,N-dimethylformamide (DMF), or tetrahydrofuran (THF) are generally preferred to facilitate the SN2 reaction. |
| Low Reaction Temperature | While higher temperatures can promote side reactions, insufficient thermal energy may lead to a sluggish or incomplete reaction. | Monitor the reaction progress by TLC or LC-MS. If the reaction is slow at room temperature, gentle heating (40-60°C) may be necessary. |
Issue 2: Formation of Multiple Products and Impurities
The appearance of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram indicates the formation of side products.
| Potential Side Product | Proposed Mechanism | Mitigation Strategy |
| Bis-substituted Product | If the nucleophile has a second reactive site (e.g., piperazine), a second molecule of the starting material can react to form a dimer. | Use a molar excess of the nucleophile (2-3 equivalents) to favor the mono-substituted product. |
| Self-Condensation Product | In the presence of a strong base, the starting material may react with itself, leading to oligomerization. | Use a mild, non-nucleophilic base. Add the base slowly to the reaction mixture to avoid high local concentrations. |
| Ring-Expansion Product | For certain pyrimidine derivatives, intramolecular reactions can lead to the formation of larger ring systems, such as diazepines.[4] | This is often dependent on the specific nucleophile and reaction conditions. Careful structural elucidation of byproducts is necessary. If this is observed, exploring different solvents or lower temperatures may alter the reaction pathway. |
| N-Alkylation of Pyrimidine | If the nucleophile is a strong base and the reaction is heated, there is a possibility of alkylation on one of the pyrimidine nitrogens, although this is less common. | Use milder reaction conditions and avoid excessively strong bases. |
Workflow for Troubleshooting Impurity Formation
Caption: Troubleshooting workflow for impurity identification and mitigation.
Experimental Protocols
General Protocol for Nucleophilic Substitution with an Amine
This protocol provides a starting point for the derivatization of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine nucleophile (1.2 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equivalents)
-
Anhydrous acetonitrile (ACN) or N,N-dimethylformamide (DMF)
-
Standard workup and purification reagents
Procedure:
-
Under an inert atmosphere (e.g., nitrogen), dissolve this compound (1 equivalent) in anhydrous ACN.
-
Add the amine nucleophile (1.2 equivalents) to the solution.
-
Add TEA or DIPEA (1.5 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
If the reaction is slow, gently heat the mixture to 40-50°C.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Perform an aqueous workup to remove the base and any salts.
-
Purify the crude product by column chromatography on silica gel.
Characterization of Products
The successful synthesis of the desired derivative should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| 1H NMR | Disappearance of the singlet corresponding to the -CH2Cl protons (typically around 4.5-5.0 ppm) and the appearance of a new singlet for the -CH2-Nu protons at a different chemical shift. |
| 13C NMR | A shift in the resonance of the methylene carbon. |
| Mass Spectrometry | The molecular ion peak should correspond to the expected mass of the product. |
Mechanistic Insights: Potential Side Reactions
A deeper understanding of potential side reactions can aid in their prevention.
Self-Condensation
Under strongly basic conditions, a molecule of the starting material can be deprotonated at an acidic site, which could then act as a nucleophile towards another molecule of the starting material, leading to dimerization or polymerization.
Ring Expansion
While not definitively reported for this specific molecule, related 4-chloromethyl-tetrahydropyrimidines have been shown to undergo ring expansion to form diazepines in the presence of certain nucleophiles.[4] This proceeds through an initial deprotonation at a ring nitrogen, followed by intramolecular cyclization and subsequent ring opening.
Caption: Reaction pathways in the derivatization of this compound.
This technical guide provides a foundational understanding of the common pitfalls in the derivatization of this compound. By carefully selecting reaction conditions and being aware of potential side reactions, researchers can improve the efficiency and success of their synthetic endeavors.
References
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- 2-Amino-4-thiazolidinones: Synthesis and Reactions.
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- The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Deriv
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Synthesis and Biological Activity of New[1][5]Thiazolo[4,5-d]pyridazin-4(5H)-ones. Chemistry of Heterocyclic Compounds.
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- An Expedient Synthesis of 2-Acylthiazoles and 2-Acyl-4-methyl-5-acetylthiazoles Using α-Ketothioamides as Potential Acetylcholinesterase Inhibitors. ACS Omega.
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Preparation of 4-chloromethyl-2-methyl-5-nitro-1,3-thiazole (1)[6]. ResearchGate.
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Navigating the Scale-Up Synthesis of 2-[4-(chloromethyl)-1,3-thiazol-2-yl]pyrimidine for Preclinical Studies: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the scale-up synthesis of 2-[4-(chloromethyl)-1,3-thiazol-2-yl]pyrimidine. As Senior Application Scientists, we have compiled this guide to address the common challenges and questions that arise during the transition from bench-scale synthesis to preclinical manufacturing. This document provides in-depth troubleshooting advice and frequently asked questions to ensure a robust, reproducible, and scalable process.
Synthetic Pathway Overview
The recommended synthetic route for the scale-up production of this compound involves a two-step process. The initial step is the formation of pyrimidine-2-carboxamidine hydrochloride from pyrimidine-2-carbonitrile via the Pinner reaction. This is followed by the Hantzsch thiazole synthesis, where the pyrimidine-2-carboxamidine hydrochloride is condensed with 1,3-dichloroacetone to yield the target molecule.
Validation & Comparative
A Comparative Guide to Validating the Anticancer Efficacy of 2-[4-(chloromethyl)-1,3-thiazol-2-yl]pyrimidine Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the anticancer potential of novel 2-[4-(chloromethyl)-1,3-thiazol-2-yl]pyrimidine derivatives. We will objectively compare the performance of this chemical series with established alternatives, supported by detailed experimental protocols and data interpretation. The narrative emphasizes the causality behind experimental choices, ensuring a self-validating and robust evaluation pipeline from in vitro screening to in vivo efficacy models.
Introduction: The Quest for Novel Anticancer Therapeutics
The development of novel anticancer agents is a cornerstone of modern medicinal chemistry. Heterocyclic compounds, particularly those containing thiazole and pyrimidine scaffolds, are of significant interest due to their diverse pharmacological activities.[1] Thiazole-pyrimidine hybrids have emerged as a promising class of compounds, with studies indicating their potential to exhibit potent cytotoxic effects against various cancer cell lines.[2][3][4][5] This guide outlines a systematic approach to validate the anticancer activity of a specific series, this compound derivatives, providing the necessary tools to assess their therapeutic promise.
Pillar 1: Understanding the Mechanism of Action
A critical first step in drug validation is to hypothesize and test the mechanism of action (MoA). For many thiazole-pyrimidine hybrids, the MoA involves the inhibition of key signaling pathways crucial for tumor progression, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is often dysregulated in cancers like breast and liver cancer.[3] Inhibition of such pathways can disrupt downstream signaling, leading to cell cycle arrest and apoptosis (programmed cell death).
For comparison, we will consider Doxorubicin, a widely used chemotherapeutic agent. Doxorubicin primarily acts by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species, ultimately leading to DNA damage and cell death.
Pillar 2: A Validated Experimental Workflow
A stepwise progression from in vitro to in vivo experiments is fundamental for the rigorous evaluation of new anticancer agents. [6]This approach allows for the efficient screening of compounds and ensures that only the most promising candidates advance to more complex and resource-intensive animal studies. [6][7]
Pillar 3: In Vitro Experimental Protocols and Comparative Data
In vitro assays provide the initial, crucial data on a compound's biological activity at the cellular level. [8]
A. Cell Viability / Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product. [9]The intensity of this color is directly proportional to the number of living cells.
Experimental Protocol: MTT Assay
-
Cell Plating:
-
Adherent Cells (e.g., MCF-7, A549, HepG2): Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment. [10] * Suspension Cells (e.g., HL-60): Plate cells at a density of 0.5-1.0 x 10⁵ cells/mL directly into the 96-well plate. [11]2. Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives and the reference drug (Doxorubicin) in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a "vehicle control" (e.g., 0.1% DMSO) and a "no cells" blank control. Incubate for 48-72 hours.
-
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C. [10]The incubation period is critical to allow for sufficient formazan crystal formation without causing cytotoxicity from the MTT itself.
-
Solubilization:
-
Adherent Cells: Carefully aspirate the medium without disturbing the formazan crystals. Add 100 µL of a solubilization solvent (e.g., DMSO) to each well. * Suspension Cells: Centrifuge the plate, carefully remove the supernatant, and then add the solubilization solvent.
-
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Comparative Data: Cytotoxicity (IC₅₀ in µM)
| Compound | MCF-7 (Breast) | HepG-2 (Liver) | A549 (Lung) |
| Derivative A | 8.5 | 12.3 | 7.9 |
| Derivative B | 4.2 | 6.8 | 3.5 |
| Derivative C | 15.1 | 20.4 | 18.2 |
| Doxorubicin | 0.9 | 1.2 | 1.5 |
Note: Data are hypothetical for illustrative purposes. Lower IC₅₀ values indicate higher potency.
B. Apoptosis Assay (Annexin V/PI Staining)
Distinguishing between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects is crucial. [12]Apoptosis assays, such as Annexin V/PI staining, quantify the number of cells undergoing programmed cell death, providing a direct measure of a drug's killing efficacy. [13][14][15]In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells but can penetrate the compromised membranes of late apoptotic or necrotic cells.
Experimental Protocol: Annexin V/PI Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC₅₀ concentrations for 24 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer immediately. The cell population will be segregated into four quadrants: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).
Comparative Data: Apoptosis Induction in A549 Cells
| Treatment (at IC₅₀) | % Live Cells | % Early Apoptotic | % Late Apoptotic |
| Vehicle Control | 95.2 | 2.1 | 1.5 |
| Derivative B | 45.8 | 28.5 | 22.1 |
| Doxorubicin | 38.1 | 35.4 | 24.3 |
Note: Data are hypothetical. A significant increase in the apoptotic populations indicates the compound induces programmed cell death.
C. Cell Cycle Analysis
Dysregulation of the cell cycle is a hallmark of cancer. [16][17]Anticancer drugs often exert their effect by causing cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M), preventing cancer cells from proliferating. [18]This can be analyzed by staining cells with a DNA-binding dye like Propidium Iodide (PI) and measuring the DNA content per cell via flow cytometry. [19][20] Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Culture and treat cells as described for the apoptosis assay.
-
Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C. Fixation is essential to permeabilize the cell membrane for dye entry.
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Treat the cells with RNase A to prevent the staining of RNA. Stain the cells with PI solution.
-
Flow Cytometry Analysis: Analyze the DNA content using a flow cytometer. The resulting histogram will show peaks corresponding to cells in the G0/G1, S, and G2/M phases of the cell cycle.
Comparative Data: Cell Cycle Distribution in A549 Cells
| Treatment (at IC₅₀) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 60.5 | 25.3 | 14.2 |
| Derivative B | 25.1 | 15.8 | 59.1 |
| Doxorubicin | 30.4 | 20.1 | 49.5 |
Note: Data are hypothetical. An accumulation of cells in the G2/M phase suggests that Derivative B induces G2/M cell cycle arrest.
Pillar 4: In Vivo Efficacy Validation
While in vitro assays are invaluable for initial screening, they do not fully recapitulate the complex tumor microenvironment. [21]Therefore, in vivo studies are essential to confirm the anticancer efficacy of lead compounds. [6][22]Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard and critical tool in preclinical drug development. [23][24][25] Experimental Protocol: A549 Xenograft Model
-
Animal Model: Use 6-8 week old female athymic nude mice. These mice lack a thymus and cannot produce T-cells, preventing the rejection of human tumor grafts. [21]2. Tumor Inoculation: Subcutaneously inject 5 x 10⁶ A549 cells suspended in Matrigel into the right flank of each mouse. [23]3. Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle Control, Derivative B, Doxorubicin).
-
Treatment Administration: Administer the treatments (e.g., via intraperitoneal injection) according to a predetermined schedule (e.g., daily for 14 days).
-
Monitoring: Measure tumor volume with calipers twice weekly using the formula: (Length x Width²)/2. [24]Monitor animal body weight as an indicator of systemic toxicity.
-
Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Comparative Data: In Vivo Efficacy in A549 Xenograft Model
| Treatment Group | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | 1250 ± 150 | - | +5 |
| Derivative B (10 mg/kg) | 550 ± 95 | 56 | -2 |
| Doxorubicin (5 mg/kg) | 480 ± 80 | 61.6 | -10 |
Note: Data are hypothetical. Significant TGI with minimal body weight loss suggests a promising therapeutic window.
Conclusion and Future Perspectives
This guide presents a logical and robust workflow for validating the anticancer activity of this compound derivatives. Based on the hypothetical data, "Derivative B" demonstrates promising activity by inducing cytotoxicity, promoting apoptosis through G2/M cell cycle arrest in vitro, and significantly inhibiting tumor growth in an in vivo model with acceptable toxicity.
Future studies should focus on elucidating the precise molecular targets, conducting comprehensive pharmacokinetic and pharmacodynamic (PK/PD) analyses, and evaluating efficacy in more advanced preclinical models, such as patient-derived xenografts (PDXs), which better maintain the heterogeneity of the original human tumor. [23][26]This structured approach ensures that only the most viable drug candidates progress, optimizing resources and accelerating the journey from laboratory discovery to potential clinical application.
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Jin, K., et al. (2018). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. [Link]
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Sowik, A., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-[4-(Chloromethyl)-1,3-thiazol-2-yl]pyrimidine Analogs as Potential Therapeutic Agents
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a novel class of compounds: 2-[4-(chloromethyl)-1,3-thiazol-2-yl]pyrimidine analogs. These molecules represent a promising scaffold in medicinal chemistry, combining the biologically significant pyrimidine and thiazole moieties. The presence of a reactive chloromethyl group at the 4-position of the thiazole ring offers a versatile anchor for chemical modification, allowing for the systematic exploration of chemical space to optimize biological activity, selectivity, and pharmacokinetic properties. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.
Introduction: The Thiazolyl-Pyrimidine Scaffold
The fusion of pyrimidine and thiazole rings has given rise to a plethora of biologically active molecules, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2] The pyrimidine ring is a cornerstone of nucleobases, while the thiazole ring is a key component of many bioactive natural products and synthetic drugs.[3][4] The this compound core is a particularly interesting starting point for drug discovery due to the inherent reactivity of the chloromethyl group, which allows for the introduction of diverse functionalities through nucleophilic substitution.[5][6] This guide will explore the synthetic strategy for accessing this core and then delve into a prospective SAR analysis of its derivatives, drawing on established principles from closely related compound series.
Synthesis of the Core Scaffold and its Derivatives
The synthesis of this compound analogs begins with the construction of the key intermediate, this compound. A plausible and efficient synthetic approach involves a multi-step sequence, which is outlined below.
Synthesis of the this compound Intermediate
The synthesis of the core scaffold can be logically envisioned through a convergent strategy. The key steps would involve the synthesis of the 4-(chloromethyl)thiazole moiety and its subsequent coupling with a suitable pyrimidine precursor. A well-established method for thiazole synthesis is the Hantzsch thiazole synthesis.[5]
Experimental Protocol: Synthesis of this compound
-
Step 1: Synthesis of 4-(chloromethyl)-1,3-thiazole.
-
Dissolve 1,3-dichloroacetone (1.0 eq.) in absolute ethanol.
-
To this solution, add thioformamide (1.0 eq.).
-
Stir the reaction mixture at room temperature for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield crude 4-(chloromethyl)-1,3-thiazole.[5]
-
-
Step 2: Synthesis of 2-amidinopyrimidine.
-
React pyrimidine with a strong amidinating agent, such as S-methylisothiourea sulfate, in the presence of a suitable base.
-
-
Step 3: Condensation to form the final product.
-
React the crude 4-(chloromethyl)-1,3-thiazole with 2-amidinopyrimidine in a suitable solvent, such as dimethylformamide (DMF), in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
Heat the reaction mixture to facilitate the condensation reaction.
-
Purify the final product by column chromatography.
-
Derivatization of the 4-(Chloromethyl) Group
The chloromethyl group at the 4-position of the thiazole is an excellent electrophilic handle for introducing a variety of substituents via nucleophilic substitution reactions. This allows for the creation of a library of analogs for SAR studies.
Caption: Synthetic workflow for this compound analogs.
Structure-Activity Relationship (SAR) Analysis
Modifications at the 4-Position of the Thiazole Ring
The derivatization of the 4-chloromethyl group is expected to have a significant impact on the biological activity of the scaffold.
-
Introduction of Amino Groups: The introduction of various primary and secondary amines at this position can modulate the compound's polarity, basicity, and ability to form hydrogen bonds.
-
Small, polar amines (e.g., amino, methylamino) may enhance aqueous solubility and potentially interact with polar residues in a kinase active site.
-
Bulky, lipophilic amines (e.g., benzylamino, piperidinyl) can explore hydrophobic pockets within the target protein, potentially leading to increased potency. The nature of the substituent on a phenyl ring of a benzylamino group can further fine-tune activity, with electron-donating groups sometimes enhancing potency.[9]
-
Heterocyclic amines (e.g., morpholino, piperazinyl) can improve pharmacokinetic properties and provide additional points for hydrogen bonding.
-
-
Introduction of Thioether Linkages: The reaction with thiols to form thioethers can introduce different steric and electronic properties.
-
Alkyl thiols can increase lipophilicity.
-
Aryl thiols can introduce aromatic interactions, such as pi-stacking, with the target protein.
-
-
Introduction of Ether Linkages: The formation of ethers with various alcohols can also modulate the compound's properties.
-
Small alkyl ethers (e.g., methoxy, ethoxy) can slightly increase lipophilicity.
-
Longer alkyl or aryl ethers can further probe hydrophobic regions of the binding site.
-
Modifications on the Pyrimidine Ring
Substitutions on the pyrimidine ring are also crucial for modulating activity.
-
Substituents at the 4- and 6-positions: The introduction of small alkyl or amino groups at these positions can influence the electronic nature of the pyrimidine ring and its interactions with the target.
-
Fusion of a second ring: As seen in thiazolo[4,5-d]pyrimidines, fusing another ring to the pyrimidine can significantly alter the shape and rigidity of the molecule, leading to changes in binding affinity and selectivity.[7][10]
Caption: Logical relationship in the SAR of 2-[4-(chloromethyl)thiazol-2-yl]pyrimidine analogs.
Comparative Data from Related Analogs
To provide a quantitative basis for our prospective SAR, the following table summarizes the anticancer activity of some related thiazolyl-pyrimidine and thiazolo[4,5-d]pyrimidine derivatives from the literature.
| Compound ID | Core Structure | R-group Modification | Cell Line | IC50 (µM) | Reference |
| Compound A | Thiazolo[4,5-d]pyrimidine | 7-chloro-3-phenyl-5-(trifluoromethyl) | Multiple | Varies | [7] |
| Compound B | Thiazolyl-pyrimidine | 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine | Ishikawa, A549 | Moderate | [8] |
| Compound C | Thiazolo[4,5-d]pyrimidine | 7-[(4-fluorobenzyl)amino)]-3-phenyl-5-(trifluoromethyl) | Multiple | Varies | [10] |
| Compound D | 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine | Various substitutions on pyrimidine and thiazole | HCT-116 | nM range | [11] |
This table is a representation of data from various sources and is intended to illustrate general SAR trends.
Key Experimental Workflows
The biological evaluation of these novel analogs would primarily involve assessing their cytotoxic effects on cancer cell lines. The MTT assay is a standard colorimetric assay for this purpose.
Experimental Protocol: MTT Assay for Cytotoxicity
-
1. Cell Seeding:
-
Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
-
2. Compound Treatment:
-
Prepare serial dilutions of the test compounds in the appropriate cell culture medium.
-
Replace the existing medium with the medium containing the test compounds at various concentrations.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
3. MTT Addition and Incubation:
-
Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
4. Solubilization of Formazan:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
5. Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
6. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the area of oncology. The reactive chloromethyl group provides a facile means to generate a diverse library of analogs, allowing for a thorough exploration of the SAR. Based on the analysis of related compound series, it is anticipated that modifications at the 4-position of the thiazole ring will significantly impact biological activity. Future work should focus on the synthesis and biological evaluation of a focused library of these analogs to validate the prospective SAR outlined in this guide. Promising compounds should then be subjected to further studies, including kinase profiling, in vivo efficacy, and pharmacokinetic analysis, to assess their potential as clinical candidates.
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Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). Molecules. [Link]
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Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Derivatives. (2022). PubMed. [Link]
- A study on methods of synthesis of pyrimidine derivatives and their biological activities. (n.d.). Heterocyclic Letters.
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Synthesis and antitumor activity of isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivatives via enhancing ROS level. (2019). PubMed. [Link]
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Synthesis of novel thiazolyl-pyrimidines and their anticancer activity in vitro. (2011). PubMed. [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Institutes of Health. [Link]
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Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. (2013). ACS Publications. [Link]
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Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). ScienceDirect. [Link]
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Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. (1992). PubMed. [Link]
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Preparation of 4-chloromethyl-2-methyl-5-nitro-1,3-thiazole (1). (n.d.). ResearchGate. [Link]
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Synthesis and Structure-Activity Relationship Analysis of 2-Substituted-1,2,4-Triazolo[1,5-a]Pyrimidin-7-Ones and their 6-Carboxylate Derivatives as Xanthine Oxidase Inhibitors. (2025). PubMed. [Link]
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Synthesis and antitumor evaluation of new polysubstituted thiazole and derived thiazolo[4, 5-d]pyrimidine systems. (2002). PubMed. [Link]
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A Multi-Pronged Approach to Confirming the Molecular Structure of Synthesized 2-[4-(chloromethyl)-1,3-thiazol-2-yl]pyrimidine
A Senior Application Scientist's Guide to Unambiguous Structural Elucidation
In the realm of drug discovery and development, the synthesis of a novel chemical entity is a pivotal moment. However, this achievement is immediately followed by a critical, non-negotiable step: the unambiguous confirmation of its molecular structure. For a novel heterocyclic compound like 2-[4-(chloromethyl)-1,3-thiazol-2-yl]pyrimidine, a molecule rich in functionality and potential bioactivity, absolute certainty in its atomic arrangement is paramount. Any structural misinterpretation can invalidate subsequent biological data, leading to significant losses in time and resources.
This guide presents a comparative analysis of the essential spectroscopic techniques required to definitively confirm the structure of this compound. We will explore the roles of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy, not merely as data acquisition tools, but as interlocking pieces of a logical puzzle. Each technique provides a unique layer of evidence, and together, they form a self-validating system for structural verification.
The Analytical Workflow: A Strategy for Certainty
A robust analytical strategy is sequential and complementary. The output from one technique should corroborate and refine the hypotheses drawn from another. The logical flow ensures that by the end of the process, every atom and bond is accounted for, leaving no room for ambiguity.
Caption: Logical workflow for structural confirmation.
Mass Spectrometry (MS): The First Checkpoint
Mass spectrometry serves as the initial and most direct confirmation of the compound's molecular weight. For our target molecule, C₈H₆ClN₃S, High-Resolution Mass Spectrometry (HRMS) is the preferred method as it provides the exact mass of the molecule, allowing for the determination of its elemental formula.[1][2][3]
Key Experimental Insights:
-
Ionization Method: Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar heterocyclic molecule, typically yielding the protonated molecular ion [M+H]⁺.
-
The Chlorine Signature: A crucial diagnostic feature is the isotopic pattern of chlorine. Naturally occurring chlorine consists of two major isotopes, ³⁵Cl (~75%) and ³⁷Cl (~25%). This results in two prominent peaks in the mass spectrum for any chlorine-containing fragment: the molecular ion peak (M) and an (M+2) peak, with a characteristic intensity ratio of approximately 3:1.[4][5] The presence of this pattern is strong evidence for a monochlorinated compound.
Predicted Mass Spectrometry Data:
| Parameter | Expected Value | Rationale |
| Molecular Formula | C₈H₆ClN₃S | - |
| Monoisotopic Mass | 226.9971 | Calculated for C₈H₆³⁵ClN₃S |
| [M+H]⁺ (HRMS) | 228.0049 | Protonated exact mass |
| [M+2+H]⁺ (HRMS) | 230.0020 | Protonated exact mass with ³⁷Cl |
| Isotopic Peak Ratio | ~3:1 | Natural abundance of ³⁵Cl vs. ³⁷Cl[4][5] |
¹H and ¹³C NMR Spectroscopy: The Architectural Blueprint
Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive map of the molecule's carbon-hydrogen framework.[6] It reveals the chemical environment, connectivity, and number of protons and carbons, allowing for a complete structural assembly.
¹H NMR Spectroscopy: Proton Environments and Connectivity
The ¹H NMR spectrum will show distinct signals for each unique proton in the molecule. The chemical shift (δ), splitting pattern (multiplicity), and integration (number of protons) for each signal are predicted based on the electronic environment and neighboring protons.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz):
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H-6' (Pyrimidine) | ~9.2 | Doublet (d) | 1H | Deshielded by two adjacent nitrogen atoms. |
| H-4' (Pyrimidine) | ~8.7 | Doublet (d) | 1H | Adjacent to a nitrogen atom. |
| H-5' (Pyrimidine) | ~7.4 | Triplet (t) or dd | 1H | Coupled to H-4' and H-6'.[7] |
| H-5 (Thiazole) | ~7.8 | Singlet (s) | 1H | Aromatic proton on the thiazole ring.[8] |
| -CH₂Cl (Chloromethyl) | ~4.8 | Singlet (s) | 2H | Aliphatic protons deshielded by the chlorine atom and thiazole ring. |
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum confirms the number of unique carbon atoms in the molecule. Due to the lack of symmetry in this compound, eight distinct signals are expected.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C-2 (Thiazole) | ~168 | Attached to sulfur and two nitrogen atoms (via pyrimidine). |
| C-2' (Pyrimidine) | ~160 | Carbon in the pyrimidine ring between two nitrogens. |
| C-4' / C-6' (Pyrimidine) | ~157-158 | Deshielded carbons adjacent to ring nitrogens. |
| C-5 (Thiazole) | ~125 | C-H carbon in the thiazole ring. |
| C-5' (Pyrimidine) | ~120 | C-H carbon in the pyrimidine ring. |
| C-4 (Thiazole) | ~150 | Carbon attached to the chloromethyl group. |
| -CH₂Cl (Chloromethyl) | ~40 | Aliphatic carbon attached to chlorine. |
FTIR Spectroscopy: Functional Group Fingerprinting
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and valuable technique for identifying the functional groups present in a molecule.[9] While it doesn't provide the detailed connectivity of NMR, it corroborates the presence of key structural motifs.[10][11]
Predicted FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100–3000 | C-H Stretch | Aromatic (Thiazole, Pyrimidine) |
| 2950–2850 | C-H Stretch | Aliphatic (-CH₂Cl) |
| ~1600–1450 | C=N & C=C Stretch | Pyrimidine and Thiazole Rings[12][13] |
| ~750–650 | C-Cl Stretch | Chloromethyl Group |
Comparative Summary of Techniques
This table provides a side-by-side comparison of what each analytical technique contributes to the structural confirmation of this compound.
| Feature | Mass Spectrometry (HRMS) | ¹H & ¹³C NMR Spectroscopy | FTIR Spectroscopy |
| Primary Information | Molecular Weight & Elemental Formula | Atomic Connectivity & C-H Framework | Functional Groups Present |
| Key Strengths | - Confirms elemental composition[1][3]- Detects chlorine via isotopic pattern[4][5] | - Unambiguous structural architecture- Differentiates isomers | - Rapid and non-destructive- Confirms key bonds (C=N, C-Cl) |
| Limitations | - Cannot differentiate between isomers[1]- Provides no connectivity data | - Requires higher sample quantity- Can be complex to interpret with impurities | - No detailed connectivity information- Less specific than NMR or MS |
| Role in Workflow | Confirm: Molecular Formula | Elucidate: Full 3D Structure | Corroborate: Functional Groups |
Experimental Protocols
Adherence to standardized protocols is essential for obtaining high-quality, reproducible data.
Protocol 1: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a ~1 mg/mL stock solution of the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile). Dilute this solution 1:100 with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Instrumentation: Use a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.[2][14][15]
-
Method: Infuse the sample directly or via Liquid Chromatography (LC). Acquire data in positive ion ESI mode over a mass range of m/z 100-500.
-
Analysis: Determine the exact mass of the [M+H]⁺ ion and compare it to the theoretical mass for C₈H₇ClN₃S⁺. Confirm the presence and 3:1 ratio of the [M+H]⁺ and [M+2+H]⁺ peaks.
Protocol 2: NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Accurately weigh 5-10 mg of the dry, purified compound for ¹H NMR (20-30 mg for ¹³C NMR) into a clean, dry NMR tube.[16]
-
Solvent Addition: Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) using a pipette. Ensure the compound is fully dissolved.[16][17]
-
Instrument Setup: Insert the sample into the NMR spectrometer.[18] The instrument will lock onto the deuterium signal of the solvent and the magnetic field will be shimmed to ensure homogeneity.[16]
-
Acquisition: Acquire a standard ¹H spectrum (typically 8-16 scans). Following this, acquire a ¹³C spectrum (may require several hundred or thousand scans). If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to confirm proton-proton and proton-carbon correlations.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS). Integrate the ¹H signals and pick all peaks.
Protocol 3: FTIR Spectroscopy
-
Sample Preparation: If the sample is a solid, either press a KBr pellet containing a small amount of the compound or use an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Perform a background scan of the empty sample holder (air or the pure KBr pellet) to subtract atmospheric and accessory-related absorbances.
-
Sample Scan: Place the sample in the instrument and acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands and match them to the expected functional groups of the target molecule.
Conclusion
The structural confirmation of a synthesized molecule like this compound is a systematic process of evidence gathering. High-Resolution Mass Spectrometry validates the elemental composition and confirms the presence of chlorine. FTIR spectroscopy provides a quick check for essential functional groups. Finally, ¹H and ¹³C NMR spectroscopy delivers the unequivocal, high-resolution blueprint of the atomic connectivity. Only when the data from all three techniques are in complete agreement can the molecular structure be considered confirmed, paving the way for confident progression into biological evaluation and further drug development efforts.
References
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Health, Safety and Environment Office. E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. Available from: [Link]
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Marshall, A. G., & Hendrickson, C. L. (2008). High-resolution mass spectrometers. PubMed. Available from: [Link]
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Go up. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023-07-24). Available from: [Link]
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Chemistry Steps. Isotopes in Mass Spectrometry. Available from: [Link]
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Spectroscopy Online. Using High-Resolution LC–MS to Analyze Complex Sample. Available from: [Link]
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Preprints.org. Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (2024-01-18). Available from: [Link]
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ResearchGate. Patterns of the molecular ion with multiple chlorine or bromine atoms.... Available from: [Link]
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alwsci. How To Prepare And Run An NMR Sample. (2025-07-24). Available from: [Link]
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Taylor & Francis Online. 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Available from: [Link]
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ACS Publications. Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. Available from: [Link]
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ResearchGate. The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... Available from: [Link]
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ResearchGate. IR, NMR spectral data of pyrimidine derivatives. Available from: [Link]
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PMC - NIH. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022-08-01). Available from: [Link]
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MDPI. Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. (2024-03-27). Available from: [Link]
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Vandana Publications. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Available from: [Link]
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ResearchGate. FT-IR data of pyrimidine derivatives compounds. Available from: [Link]
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Intertek. Molecular Structure Characterisation and Structural Elucidation. Available from: [Link]
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ResearchGate. C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. (2025-08-06). Available from: [Link]
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Zenodo. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025-03-31). Available from: [Link]
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ResearchGate. The ¹H & ¹³C NMR spectra of thiazole derivative 10d. Available from: [Link]
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World Journal of Biology Pharmacy and Health Sciences. Functional group profiling of medicinal plants using FTIR spectroscopy. (2025-01-08). Available from: [Link]
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ElectronicsAndBooks. Heterocyclic Conformational Analysis. Available from: [Link]
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RSC Publishing. Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). (2025-08-11). Available from: [Link]
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NIH. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Available from: [Link]
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A Comparative Guide to the Synthetic Routes of 2-[4-(chloromethyl)-1,3-thiazol-2-yl]pyrimidine
Introduction: The heterocyclic scaffold, 2-[4-(chloromethyl)-1,3-thiazol-2-yl]pyrimidine, is a key building block in contemporary drug discovery, featuring prominently in the development of novel therapeutic agents. Its unique structural architecture, combining both a pyrimidine and a thiazole moiety, offers a versatile platform for molecular design and optimization. The efficient and scalable synthesis of this compound is therefore of paramount importance to researchers in medicinal chemistry and pharmaceutical development. This in-depth technical guide provides a comparative analysis of three distinct synthetic routes to this compound, offering a critical evaluation of their respective merits and drawbacks. The discussion is supported by detailed experimental protocols, comparative data, and mechanistic insights to empower chemists in selecting the most appropriate strategy for their specific research and development needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route A: Hantzsch Synthesis from Pyrimidine-2-thioamide | Route B: Hantzsch Synthesis from Pyrimidine-2-carboxamidine | Route C: Stepwise Construction and Final Chlorination |
| Starting Materials | 2-Cyanopyrimidine, 1,3-Dichloroacetone | 2-Cyanopyrimidine, 1,3-Dichloroacetone | Pyrimidine-2-carboxamide, 1,3-Dihalo-2-propanol derivative |
| Key Intermediates | Pyrimidine-2-thioamide | Pyrimidine-2-carboxamidine | 2-[4-(hydroxymethyl)-1,3-thiazol-2-yl]pyrimidine |
| Overall Yield (Estimated) | 60-75% | 55-70% | 50-65% |
| Number of Steps | 2 | 2 | 3 |
| Scalability | Good | Moderate | Good |
| Reagent Toxicity/Hazards | Use of H₂S or Lawesson's reagent. 1,3-Dichloroacetone is a lachrymator. | Use of ammonia. 1,3-Dichloroacetone is a lachrymator. | Use of thionyl chloride (corrosive, toxic fumes). |
| Key Advantages | Generally good yields in the Hantzsch step. | Avoids the use of hazardous sulfurating agents. | Final product is often cleaner before purification. |
| Key Disadvantages | Use of potentially hazardous reagents for thioamide synthesis. | Synthesis of carboxamidine can be lower yielding. | Longer synthetic sequence. |
Visualizing the Synthetic Pathways
Figure 1: Comparative overview of the three synthetic routes to this compound.
Route A: Hantzsch Thiazole Synthesis from Pyrimidine-2-thioamide
This classical approach leverages the robust and high-yielding Hantzsch thiazole synthesis. The pyrimidine core is first functionalized to a thioamide, which then undergoes cyclocondensation with an α-haloketone.
Causality Behind Experimental Choices:
The choice of the Hantzsch synthesis is predicated on its reliability and broad substrate scope for constructing thiazole rings[1][2]. The initial conversion of the readily available 2-cyanopyrimidine to the corresponding thioamide is a critical step. While various methods exist, the use of hydrogen sulfide (H₂S) or Lawesson's reagent provides a direct and efficient transformation. The subsequent cyclocondensation with 1,3-dichloroacetone is a classic example of the Hantzsch reaction, where the thioamide acts as the N-C-S component and the dichloroacetone provides the C-C backbone of the thiazole ring. The reaction is typically carried out in a protic solvent like ethanol to facilitate the reaction mechanism, which involves nucleophilic attack, cyclization, and dehydration[3][4].
Experimental Protocol:
Step 1: Synthesis of Pyrimidine-2-thioamide
-
Reagents: 2-Cyanopyrimidine, Hydrogen sulfide gas or Lawesson's reagent, Pyridine, Ethanol.
-
Procedure: A solution of 2-cyanopyrimidine (1.0 eq) in a mixture of pyridine and ethanol is saturated with a slow stream of hydrogen sulfide gas at room temperature for 4-6 hours. Alternatively, Lawesson's reagent (0.5 eq) can be added to a solution of 2-cyanopyrimidine in anhydrous toluene and the mixture refluxed for 2-4 hours.
-
Work-up: The reaction mixture is concentrated under reduced pressure. The residue is triturated with diethyl ether to afford the crude pyrimidine-2-thioamide, which can be purified by recrystallization from ethanol.
-
Expected Yield: 80-90%.
Step 2: Synthesis of this compound
-
Reagents: Pyrimidine-2-thioamide, 1,3-Dichloroacetone, Ethanol.
-
Procedure: To a solution of pyrimidine-2-thioamide (1.0 eq) in absolute ethanol, 1,3-dichloroacetone (1.1 eq) is added dropwise at room temperature. The reaction mixture is then heated to reflux for 2-4 hours.
-
Work-up: The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The solid is washed with cold ethanol and dried under vacuum to yield the desired product. Further purification can be achieved by recrystallization from a suitable solvent like acetonitrile.
-
Expected Yield: 75-85%.
Route B: Hantzsch Thiazole Synthesis from Pyrimidine-2-carboxamidine
This route also employs the Hantzsch synthesis but utilizes pyrimidine-2-carboxamidine as the nitrogen and one carbon source for the thiazole ring. This approach avoids the use of potentially hazardous sulfurating agents.
Causality Behind Experimental Choices:
The rationale for this route is to circumvent the use of toxic H₂S gas or malodorous Lawesson's reagent. The synthesis of pyrimidine-2-carboxamidine from 2-cyanopyrimidine is a well-established two-step process involving the formation of an intermediate imidate followed by reaction with ammonia[5]. The subsequent Hantzsch-type reaction with 1,3-dichloroacetone proceeds via a similar mechanism to Route A, with the amidine providing the N-C-N fragment for the initial condensation, followed by reaction with the sulfur source (in this case, often an inorganic sulfide or thioacid in situ, though the direct reaction with the thioamide formed in situ from the amidine is also plausible) and cyclization[4].
Experimental Protocol:
Step 1: Synthesis of Pyrimidine-2-carboxamidine hydrochloride
-
Reagents: 2-Cyanopyrimidine, Anhydrous ethanol, Hydrogen chloride gas, Anhydrous ammonia.
-
Procedure: A solution of 2-cyanopyrimidine (1.0 eq) in anhydrous ethanol is saturated with dry hydrogen chloride gas at 0 °C. The mixture is stirred at room temperature for 12 hours. The resulting precipitate of the ethyl imidate hydrochloride is collected, washed with dry ether, and then suspended in anhydrous ethanol. The suspension is saturated with anhydrous ammonia gas at 0 °C and then stirred in a sealed vessel at room temperature for 24 hours.
-
Work-up: The solvent is evaporated under reduced pressure, and the residue is triturated with diethyl ether to give pyrimidine-2-carboxamidine hydrochloride.
-
Expected Yield: 70-80%.
Step 2: Synthesis of this compound
-
Reagents: Pyrimidine-2-carboxamidine hydrochloride, 1,3-Dichloroacetone, Sodium ethoxide, Ethanol.
-
Procedure: To a freshly prepared solution of sodium ethoxide (1.0 eq) in absolute ethanol, pyrimidine-2-carboxamidine hydrochloride (1.0 eq) is added, and the mixture is stirred for 30 minutes. 1,3-Dichloroacetone (1.1 eq) is then added dropwise, and the reaction mixture is refluxed for 4-6 hours.
-
Work-up: The reaction mixture is cooled, and the precipitated sodium chloride is filtered off. The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to afford the target compound.
-
Expected Yield: 70-80%.
Route C: Stepwise Construction and Final Chlorination
This route involves the initial formation of a 2-[4-(hydroxymethyl)-1,3-thiazol-2-yl]pyrimidine intermediate, followed by a selective chlorination of the primary alcohol.
Causality Behind Experimental Choices:
This strategy offers a more controlled approach, separating the thiazole ring formation from the introduction of the reactive chloromethyl group. The initial thiazole synthesis can be achieved by reacting a pyrimidine-2-carboxamide with a suitable 3-halo-2-oxopropanal derivative or by reacting a pyrimidine-2-thioamide with 1,3-dihydroxyacetone followed by an oxidation/chlorination sequence. The final chlorination of the hydroxymethyl group is a standard and high-yielding transformation, commonly achieved using thionyl chloride (SOCl₂)[6]. This reagent is effective for converting primary alcohols to alkyl chlorides with minimal side reactions under appropriate conditions. The use of a non-nucleophilic solvent like dichloromethane prevents solvent participation in the reaction.
Experimental Protocol:
Step 1: Synthesis of Pyrimidine-2-carboxamide
-
Reagents: 2-Cyanopyrimidine, Hydrogen peroxide, Sodium hydroxide, Water.
-
Procedure: To a solution of 2-cyanopyrimidine (1.0 eq) in water, a 30% aqueous solution of hydrogen peroxide is added, followed by the dropwise addition of a 1M sodium hydroxide solution, maintaining the temperature below 40 °C. The mixture is stirred at room temperature for 2-3 hours.
-
Work-up: The precipitated solid is collected by filtration, washed with cold water, and dried to give pyrimidine-2-carboxamide.
-
Expected Yield: 85-95%.
Step 2: Synthesis of 2-[4-(hydroxymethyl)-1,3-thiazol-2-yl]pyrimidine
-
Reagents: Pyrimidine-2-thioamide (prepared as in Route A), 1,3-dihydroxyacetone dimer, Hydrochloric acid, Ethanol.
-
Procedure: A mixture of pyrimidine-2-thioamide (1.0 eq) and 1,3-dihydroxyacetone dimer (0.6 eq) in ethanol containing a catalytic amount of concentrated hydrochloric acid is heated at reflux for 6-8 hours.
-
Work-up: The reaction mixture is cooled and neutralized with a saturated sodium bicarbonate solution. The solvent is removed under reduced pressure, and the residue is extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography.
-
Expected Yield: 60-70%.
Step 3: Synthesis of this compound
-
Reagents: 2-[4-(hydroxymethyl)-1,3-thiazol-2-yl]pyrimidine, Thionyl chloride (SOCl₂), Dichloromethane (DCM).
-
Procedure: To a solution of 2-[4-(hydroxymethyl)-1,3-thiazol-2-yl]pyrimidine (1.0 eq) in anhydrous dichloromethane at 0 °C, thionyl chloride (1.2 eq) is added dropwise. The reaction mixture is stirred at room temperature for 2-4 hours.
-
Work-up: The reaction is quenched by the slow addition of a saturated sodium bicarbonate solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the final product.
-
Expected Yield: 80-90%.
Conclusion
The selection of an optimal synthetic route to this compound is contingent upon several factors, including laboratory capabilities, scale of synthesis, and tolerance for hazardous reagents.
-
Route A offers a direct and often high-yielding approach, making it attractive for rapid synthesis, provided that appropriate safety measures are in place for handling sulfurating agents.
-
Route B presents a viable alternative that avoids the use of H₂S or Lawesson's reagent, potentially simplifying the experimental setup and waste disposal, although the synthesis of the carboxamidine intermediate may require careful optimization.
-
Route C provides a more controlled, albeit longer, pathway. This route may be preferable for larger-scale syntheses where the isolation of clean intermediates is crucial and the final, potentially sensitive, chlorination step is performed on a well-characterized precursor.
Ultimately, the choice of synthesis will be guided by a careful consideration of these factors, and the information provided in this guide is intended to facilitate an informed decision-making process for the efficient and successful synthesis of this important heterocyclic building block.
References
- Alam, N., & Arora, S. (2022). Current Synthesis Routes of Thiazole and its Derivatives and their Broad-Spectrum Therapeutic Activity. Current Drug Research Reviews, 14(2), 123-143.
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- Al-Ghorbani, M., et al. (2021). Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. ACS Omega, 6(35), 22849-22860.
- Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
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Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). The Hantzsch Thiazole Synthesis. Available at: [Link]
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A Researcher's Guide to Cross-Reactivity and Selectivity Profiling of 2-[4-(chloromethyl)-1,3-thiazol-2-yl]pyrimidine Derivatives
In the landscape of modern drug discovery, particularly within oncology and immunology, protein kinases have emerged as a pivotal class of drug targets. The 2-[4-(chloromethyl)-1,3-thiazol-2-yl]pyrimidine scaffold represents a promising chemotype for the development of novel kinase inhibitors. However, the therapeutic success of any kinase inhibitor is intrinsically linked to its selectivity. Poor selectivity can lead to off-target effects, resulting in toxicity and diminished therapeutic windows. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the cross-reactivity and selectivity profiling of this specific class of compounds, ensuring the generation of robust and translatable data.
The Imperative of Selectivity Profiling
The human kinome comprises over 500 kinases, many of which share significant structural homology within their ATP-binding sites.[1][2] Consequently, small molecule inhibitors designed to target a specific kinase often exhibit cross-reactivity with other kinases, a phenomenon known as polypharmacology. While in some instances polypharmacology can be advantageous, unanticipated off-target activities are a major cause of clinical trial failures. Therefore, a rigorous and multi-faceted approach to selectivity profiling is not just a regulatory requirement but a cornerstone of successful kinase inhibitor development.
This guide will walk you through the essential biochemical and cellular assays, explain the rationale behind their application, and provide a template for data interpretation and comparison.
Part 1: Biochemical Profiling - The First Line of Assessment
Biochemical assays provide the most direct measure of a compound's interaction with a purified kinase. They are indispensable for initial screening and for establishing a baseline understanding of a compound's potency and selectivity.
Large-Scale Kinase Panel Screening
The most effective initial step is to screen your this compound derivatives against a broad panel of kinases. Several commercial vendors offer panels ranging from a few dozen to nearly the entire human kinome.
Experimental Protocol: Radiometric Kinase Activity Assay
The radiometric activity assay is widely considered the "gold standard" for kinase profiling due to its direct measurement of substrate phosphorylation.[1]
-
Reaction Setup: In a 96- or 384-well plate, incubate the purified kinase with the test compound at a single, high concentration (e.g., 1 or 10 µM).
-
Initiation: Start the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP.
-
Incubation: Allow the reaction to proceed for a predetermined time at a controlled temperature.
-
Termination and Capture: Stop the reaction and capture the phosphorylated substrate on a filter membrane.
-
Washing: Remove unreacted [γ-³³P]ATP through a series of wash steps.
-
Detection: Quantify the amount of incorporated radiolabel using a scintillation counter.
-
Data Analysis: Express the results as a percentage of inhibition relative to a DMSO control.
Causality Behind Experimental Choices:
-
Why a single high concentration? This initial screen is designed to quickly identify potential off-target interactions. A high concentration maximizes the chances of detecting even weak binding.[3]
-
Why [γ-³³P]ATP? This radioisotope provides high sensitivity and a direct measure of catalytic activity, avoiding interference from colored or fluorescent compounds.[1]
Data Presentation: Initial Kinome Panel Screen
The results of a single-point screen are typically visualized in a dendrogram format, providing a global overview of the compound's selectivity. For a more granular view, a table summarizing the percentage of inhibition for a subset of kinases is highly effective.
Table 1: Illustrative Single-Point Kinase Inhibition Data for a Hypothetical this compound Derivative (Compound X) at 1 µM.
| Kinase Target | Family | % Inhibition |
| Primary Target A | Tyrosine Kinase | 98% |
| Off-Target B | Serine/Threonine Kinase | 75% |
| Off-Target C | Tyrosine Kinase | 52% |
| Off-Target D | Serine/Threonine Kinase | 15% |
| ... | ... | ... |
Determination of IC50 Values for "Hits"
Any kinase showing significant inhibition (typically >50-70%) in the initial screen should be subjected to dose-response analysis to determine the half-maximal inhibitory concentration (IC50).[3]
Experimental Protocol: Dose-Response IC50 Determination
This protocol is an extension of the single-point assay.
-
Compound Dilution: Prepare a serial dilution of the test compound (e.g., 10-point, 3-fold dilutions).
-
Assay Performance: Perform the kinase activity assay as described above for each concentration of the compound.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Data Presentation: Comparative IC50 Values
A table comparing the IC50 values of your lead compounds against the primary target and key off-targets is essential for understanding structure-activity relationships (SAR) and for selecting candidates with the most favorable selectivity profiles.
Table 2: Comparative IC50 Values (nM) of this compound Derivatives.
| Compound ID | Primary Target A | Off-Target B | Off-Target C | Selectivity Ratio (B/A) |
| Compound X | 10 | 250 | 1500 | 25 |
| Compound Y | 15 | 5000 | >10000 | 333 |
| Alternative Inhibitor Z | 5 | 50 | 200 | 10 |
Alternative Biochemical Assays
While radiometric assays are robust, several non-radioactive methods are also widely used and offer advantages in terms of safety and ease of use.
-
Fluorescence-Based Assays: These assays utilize fluorescently labeled substrates or antibodies to detect phosphorylation.[4][5] Examples include Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP).[2][4]
-
Luminescence-Based Assays: These assays, such as Kinase-Glo®, measure the depletion of ATP, which is consumed during the kinase reaction.[2][4]
-
Binding Assays: These assays directly measure the binding of an inhibitor to the kinase, providing a dissociation constant (Kd).[6] A popular platform is the KinomeScan™ technology, which uses an immobilized ligand and measures the competition between the test compound and the ligand for binding to the kinase.[4]
Workflow for Biochemical Selectivity Profiling
Caption: A generalized workflow for the biochemical selectivity profiling of kinase inhibitors.
Part 2: Cellular Profiling - Bridging the Gap to Physiological Relevance
While biochemical assays are crucial, they do not fully recapitulate the complex environment of a living cell. Cellular assays are essential to confirm that a compound can engage its intended target in a physiological context and to uncover potential off-target effects that are not apparent in purified systems.[7][8]
Target Engagement Assays
These assays directly measure the binding of the inhibitor to its target kinase within intact cells.
Experimental Protocol: NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful method for quantifying compound binding to a specific protein in living cells.[7][9]
-
Cell Line Engineering: Create a cell line that expresses the kinase of interest as a fusion protein with NanoLuc® luciferase.
-
Cell Plating and Compound Treatment: Plate the cells and treat with a range of concentrations of the test compound.
-
Tracer Addition: Add a fluorescently labeled tracer that also binds to the target kinase.
-
BRET Measurement: Measure the BRET signal, which is generated when the fluorescent tracer is in close proximity to the NanoLuc® luciferase. The test compound will compete with the tracer for binding, leading to a decrease in the BRET signal.
-
Data Analysis: Plot the BRET ratio against the compound concentration to determine the cellular IC50.
Causality Behind Experimental Choices:
-
Why a cellular assay? It accounts for factors such as cell permeability, efflux pumps, and intracellular ATP concentrations, which can significantly impact a compound's apparent potency.[6][7]
-
Why NanoBRET™? It provides a quantitative measure of target engagement in real-time and in living cells, offering a more physiologically relevant assessment of potency.[9]
Cellular Phosphorylation Assays
These assays measure the functional consequence of kinase inhibition by quantifying the phosphorylation of a known downstream substrate of the target kinase.
Experimental Protocol: Western Blotting or ELISA-based Assays
-
Cell Treatment: Treat cells with the test compound for a specific duration.
-
Cell Lysis: Lyse the cells to extract the proteins.
-
Protein Quantification: Determine the total protein concentration in each lysate.
-
Detection:
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated substrate and the total substrate.
-
ELISA: Use a plate-based immunoassay with antibodies to capture the total substrate and detect the phosphorylated form.
-
-
Data Analysis: Quantify the levels of the phosphorylated substrate relative to the total substrate and normalize to the vehicle control.
Signaling Pathway Illustration
Caption: A simplified signaling pathway illustrating the mechanism of action of a kinase inhibitor.
Phenotypic Screening in Engineered Cell Lines
To assess the selectivity of a compound in a broader cellular context, engineered cell lines can be employed. For example, Ba/F3 cells, which are dependent on an exogenous cytokine for survival, can be engineered to express a specific kinase that drives their proliferation.
Experimental Protocol: Ba/F3 Cell Proliferation Assay
-
Cell Line Generation: Transfect Ba/F3 cells with a constitutively active form of the primary target kinase and several known off-target kinases.
-
Cell Plating and Treatment: Plate each cell line and treat with a range of concentrations of the test compound.
-
Proliferation Measurement: After a set incubation period (e.g., 72 hours), measure cell proliferation using a reagent such as CellTiter-Glo®.
-
Data Analysis: Determine the GI50 (the concentration that inhibits growth by 50%) for each cell line.
Data Presentation: Cellular Selectivity
A comparison of the GI50 values across the different engineered cell lines provides a clear indication of the compound's cellular selectivity.
Table 3: Cellular Proliferation Data (GI50, nM) for Compound Y in Engineered Ba/F3 Cell Lines.
| Ba/F3 Cell Line Expressing: | GI50 (nM) |
| Primary Target A | 50 |
| Off-Target B | >10000 |
| Off-Target C | 8500 |
Part 3: Structure-Activity Relationship (SAR) and Data Interpretation
The thiazole-pyrimidine scaffold is a well-established kinase inhibitor template.[10][11][12] The 2-amino group on the thiazole ring often forms key hydrogen bonds with the hinge region of the kinase ATP-binding site.[10] The substituents on the pyrimidine and thiazole rings play a crucial role in determining both potency and selectivity.
For the this compound series, the chloromethyl group at the 4-position of the thiazole is a reactive moiety that could potentially act as a covalent inhibitor by forming a bond with a nearby nucleophilic residue in the ATP-binding pocket. This covalent interaction could lead to high potency and prolonged duration of action. However, it also raises the possibility of non-specific reactivity, making rigorous selectivity profiling even more critical.
When analyzing your data, consider the following:
-
Correlation between Biochemical and Cellular Potency: A significant drop-off in potency from biochemical to cellular assays may indicate poor cell permeability or active efflux.
-
Selectivity Ratios: Calculate the ratio of the IC50 or GI50 for off-targets versus the primary target. A higher ratio indicates greater selectivity.
-
SAR Trends: Correlate changes in chemical structure with changes in potency and selectivity to guide the next round of medicinal chemistry optimization. For example, modifications to the pyrimidine ring can influence interactions with the solvent-exposed region of the ATP-binding site, which is often less conserved among kinases and can be exploited to enhance selectivity.
Conclusion and Future Directions
The cross-reactivity and selectivity profiling of this compound derivatives requires a systematic and multi-pronged approach. By integrating large-scale biochemical screening with mechanistically relevant cellular assays, researchers can build a comprehensive understanding of a compound's activity profile. This rigorous evaluation is paramount for identifying lead candidates with the highest potential for clinical success and for minimizing the risk of late-stage failures due to unforeseen off-target toxicities. The insights gained from these studies will not only advance the development of this specific chemical series but also contribute to the broader knowledge base of kinase inhibitor design.
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Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Progress in Medicinal Chemistry, 51, 1-47. [Link]
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Bantscheff, M., et al. (2011). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Chemical Biology, 6(12), 1365-1375. [Link]
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Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
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van der Wouden, P. A., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(8), 1895-1912. [Link]
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Fedorov, O., et al. (2012). Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry. Methods in Molecular Biology, 795, 109-118. [Link]
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Vasta, J. D., et al. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]
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Milletti, F. (2012). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 28(12), i283-i290. [Link]
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Vasta, J. D., et al. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]
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Lombardo, L. J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. [Link]
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Vasta, J. D., et al. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]
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Vasta, J. D., et al. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Research Square. [Link]
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Shao, H., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 56(3), 849-860. [Link]
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Patt, W. C., et al. (1992). Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. Journal of Medicinal Chemistry, 35(14), 2562-2572. [Link]
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Kumar, A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of the Indian Chemical Society, 98(1), 100001. [Link]
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Al-Ostoot, F. H., et al. (2021). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Mini-Reviews in Medicinal Chemistry, 21(1), 2-23. [Link]
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Tadesse, S., et al. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry, 60(5), 1892-1915. [Link]
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El-Gamal, M. I., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Future Medicinal Chemistry, 16(23), 1835-1861. [Link]
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Sharma, R., et al. (2026). Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications. RSC Medicinal Chemistry, 17(1), 1-35. [Link]
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El-Gamal, M. I., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(23), 5123. [Link]
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Wang, Y., et al. (2020). Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. ACS Omega, 5(27), 16843-16853. [Link]
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Tadesse, S., et al. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry, 60(5), 1892-1915. [Link]
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Squires, M. S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8633-8647. [Link]
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Sola, F., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Molecules, 28(13), 5202. [Link]
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A Comparative Guide to the Efficacy of Thiazolo[4,5-d]pyrimidine Isomers in Drug Discovery
For researchers, medicinal chemists, and drug development professionals, the thiazolopyrimidine scaffold represents a privileged structure in the design of novel therapeutic agents. Its structural similarity to endogenous purines allows for interaction with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. This guide provides an in-depth comparison of the efficacy of different thiazolo[4,5-d]pyrimidine isomers, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the structure-activity relationships (SAR) that govern their potency and provide an overview of the experimental protocols used for their evaluation.
The Thiazolopyrimidine Core: A Scaffold of Therapeutic Promise
The fusion of a thiazole ring with a pyrimidine ring gives rise to a family of bicyclic heteroaromatic compounds known as thiazolopyrimidines. The orientation of the thiazole ring relative to the pyrimidine ring results in several possible isomers, with thiazolo[4,5-d]pyrimidine and thiazolo[5,4-d]pyrimidine being the most extensively studied. These scaffolds are considered purine bioisosteres, where a sulfur atom in the thiazole ring replaces a nitrogen atom of the purine core. This modification can significantly alter the compound's physicochemical properties and biological activity, offering opportunities for the development of novel drugs with improved efficacy and selectivity.[1][2]
Caption: Isomeric Relationship of Thiazolopyrimidines to the Purine Scaffold.
Comparative Efficacy Across Therapeutic Areas
A direct, systematic comparison of the raw efficacy of unsubstituted thiazolopyrimidine isomers is not extensively documented. The therapeutic potential of these scaffolds is unlocked through targeted derivatization. The following sections compare the efficacy of derivatives of different isomers based on available literature.
Anticancer Activity
The thiazolo[4,5-d]pyrimidine scaffold has been a prolific source of compounds with potent anticancer activity.[1][3] These derivatives are thought to exert their effects through various mechanisms, including interference with nucleotide synthesis as purine antimetabolites.[1]
In contrast, derivatives of the thiazolo[5,4-d]pyrimidine isomer have also demonstrated significant antiproliferative effects, with some compounds showing promising selectivity for cancer cells over normal cells.[4][5]
Table 1: Comparative Anticancer Activity of Thiazolo[4,5-d]pyrimidine and Thiazolo[5,4-d]pyrimidine Derivatives
| Isomer Scaffold | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazolo[4,5-d]pyrimidine | 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][6]thiazolo[4,5-d]pyrimidine-2(3H)-thione | Various (NCI-60) | Most active in its series | [3] |
| Thiazolo[4,5-d]pyrimidine | 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivative (5a) | Renal Cancer (UO-31), Melanoma (MALME-3M), Non-small cell lung cancer (NCI-H522) | Potent activity reported as growth percentage | [1] |
| Thiazolo[5,4-d]pyrimidine | Compound 7i | Human gastric cancer (MGC-803) | 4.64 | [4][5] |
| Thiazolo[5,4-d]pyrimidine | Compound 7i | Human gastric cancer (HGC-27) | 5.07 | [4][5] |
Structure-Activity Relationship Insights:
-
Thiazolo[4,5-d]pyrimidines: The introduction of a trifluoromethyl group can enhance bioavailability and anticancer activity.[3] Electron-withdrawing groups, such as a chloro substituent at the 7-position, have been associated with variable but significant antitumor effects.[1]
-
Thiazolo[5,4-d]pyrimidines: The nature of substituents at both the 2- and 5-positions plays a crucial role in determining the antiproliferative potency and selectivity of these compounds.[4][5]
Anti-inflammatory Activity
Derivatives of thiazolo[4,5-d]pyrimidine have been investigated for their anti-inflammatory properties. Some of these compounds have shown efficacy comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) in preclinical models.[7][8] The mechanism of action for many of these derivatives is linked to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[9]
Table 2: Comparative Anti-inflammatory Activity of Thiazolo[4,5-d]pyrimidine Derivatives
| Isomer Scaffold | Derivative | Animal Model | Efficacy | Reference |
| Thiazolo[4,5-d]pyrimidine | 1H-pyrazolyl-thiazolo[4,5-d]pyrimidine (Compound 8) | Carrageenan-induced paw edema | ED50 = 8.23 µM (Comparable to Indomethacin) | [9] |
| Thiazolo[4,5-d]pyrimidine | 1H-pyrazolyl-thiazolo[4,5-d]pyrimidine (Compound 9) | Carrageenan-induced paw edema | ED50 = 9.47 µM (Comparable to Indomethacin) | [9] |
| Thiazolo[4,5-d]pyrimidine | Thiazolo[4,5-d]pyrimidine-7(6H)-one (Compound 3b) | Paw edema inhibition | Most active in its series | [7] |
| Thiazolo[4,5-d]pyrimidine | Thiazolo[4,5-d]pyrimidine-7(6H)-one (Compound 3h) | Paw edema inhibition | Most active in its series | [7] |
Structure-Activity Relationship Insights:
The incorporation of a pyrazolyl moiety into the thiazolo[4,5-d]pyrimidine scaffold has been shown to yield compounds with potent anti-inflammatory activity, exhibiting a favorable safety profile with minimal ulcerogenic effects.[8]
Antimicrobial Activity
Both thiazolo[4,5-d]pyrimidine and its derivatives have been explored for their potential as antimicrobial agents.[6][10][11][12] These compounds have shown activity against a range of bacterial and fungal pathogens.
Table 3: Comparative Antimicrobial Activity of Thiazolo[4,5-d]pyrimidine Derivatives
| Isomer Scaffold | Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Thiazolo[4,5-d]pyrimidine | Compound 4c | S. aureus ATCC 6538 | 78 | [13] |
| Thiazolo[4,5-d]pyrimidine | Compound 7c | S. aureus ATCC 6538 | 78 | [13] |
| Thiazolo[4,5-d]pyrimidine | 2,3-Dihydro-3,6-diphenyl-5-(4'-bromobenzoylmethyl)thio-2-thioxothiazolo[4,5-d]pyrimidin-7(6H) one (3k) | Gram-positive bacteria and yeast-like fungi | Most active in its series | [12] |
Structure-Activity Relationship Insights:
The antimicrobial spectrum and potency of thiazolo[4,5-d]pyrimidine derivatives are highly dependent on the nature and position of substituents. For instance, the introduction of a 2-thioxo group and further substitution at the 7-position with various amino groups have yielded compounds with notable activity against Candida albicans.[6][10]
Experimental Protocols for Efficacy Evaluation
To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are paramount. Below are outlines of common methodologies used to assess the efficacy of thiazolopyrimidine isomers.
In Vitro Anticancer Activity Assay (NCI-60 Human Tumor Cell Line Screen)
This protocol provides a standardized method for assessing the antiproliferative activity of compounds against a panel of 60 human cancer cell lines.
Workflow:
Caption: Workflow for the NCI-60 Anticancer Drug Screening Assay.
Step-by-Step Methodology:
-
Compound Preparation: Solubilize test compounds in a suitable solvent (e.g., DMSO) and prepare serial dilutions.
-
Cell Line Seeding: Plate cells from the 60 different human tumor cell lines in 96-well plates at their optimal seeding densities and allow them to attach overnight.
-
Compound Treatment: Add the test compounds at various concentrations to the wells containing the cells. Include a positive control (e.g., a known anticancer drug) and a negative control (vehicle).
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Fixation and Staining:
-
Gently aspirate the medium and fix the cells with cold trichloroacetic acid (TCA).
-
Wash the plates with water and air dry.
-
Stain the fixed cells with Sulforhodamine B (SRB) solution.
-
Wash away the unbound dye with 1% acetic acid and air dry.
-
-
Absorbance Reading: Solubilize the bound SRB dye with a Tris base solution and read the absorbance at a specific wavelength (e.g., 515 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine key parameters such as GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell killing).
In Vivo Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)
This widely used animal model assesses the in vivo anti-inflammatory potential of test compounds.
Workflow:
Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize rodents (typically rats or mice) to the laboratory conditions for a specified period.
-
Compound Administration: Administer the test compound or vehicle (control) orally or intraperitoneally at a predetermined time before the inflammatory insult. A reference NSAID (e.g., indomethacin) is used as a positive control.
-
Induction of Inflammation: Inject a solution of carrageenan into the sub-plantar region of the right hind paw of each animal to induce localized edema.
-
Paw Volume Measurement: Measure the volume of the inflamed paw at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group at each time point.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Workflow:
Caption: Workflow for Broth Microdilution Antimicrobial Susceptibility Testing.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in the same broth.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., temperature, time) for the specific microorganism.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity or by measuring the absorbance. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Conclusion and Future Directions
The thiazolopyrimidine scaffold, in its various isomeric forms, continues to be a fertile ground for the discovery of novel therapeutic agents. While a direct comparison of the parent isomers is limited, the extensive research into their derivatives reveals that both thiazolo[4,5-d]pyrimidine and thiazolo[5,4-d]pyrimidine are versatile platforms for developing potent anticancer, anti-inflammatory, and antimicrobial compounds.
The efficacy of these compounds is intricately linked to the nature and placement of substituents on the bicyclic core. Future research should focus on systematic modifications of these scaffolds and head-to-head comparisons of their biological activities to delineate a clearer understanding of the structure-activity relationships that govern their therapeutic potential. The development of derivatives with enhanced selectivity and improved pharmacokinetic profiles will be crucial for translating the promise of these compounds into clinically effective drugs.
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Synthesis and anticancer evaluation of novel 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives. (URL: [Link])
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Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (URL: [Link])
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Synthesis of thiazolo[4,5-d]pyrimidine derivatives as potential antimicrobial agents. (URL: [Link])
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Evaluation of the analgesic and anti-inflammatory activities of some thiazolo[4,5-d]pyrimidines. (URL: [Link])
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Synthesis of thiazolo[4,5-d]pyrimidine derivatives as potential antimicrobial agents. (URL: [Link])
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Synthesis of novel thiazolo[4,5-d]pyrimidine derivatives for antimicrobial, anti-HIV and anticancer investigation. (URL: [Link])
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Design and synthesis of some substituted 1H-pyrazolyl-thiazolo[4,5-d]pyrimidines as anti-inflammatory-antimicrobial Agents. (URL: [Link])
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New Thiazolo[4,5-d]pyrimidine Derivatives as Potential Antimicrobial Agents. (URL: [Link])
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New Thiazolo[4,5-d]pyrimidine Derivatives as Potential Antimicrobial Agents | Request PDF. (URL: [Link])
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Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. (URL: [Link])
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Thiazolo[4,5-d]pyrimidine Nucleosides. The Synthesis of Certain 3-beta-D-ribofuranosylthiazolo[4,5-d]pyrimidines as Potential Immunotherapeutic Agents. (URL: [Link])
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Synthesis of Some New Pyrazolo[3,4-d]pyrimidines and Thiazolo [4,5-d]pyrimidines and Evaluation of Their Antimicrobial Activities. (URL: [Link])
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Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. (URL: [Link])
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A Senior Scientist's Guide to Validating Molecular Docking Predictions for 2-[4-(chloromethyl)-1,3-thiazol-2-yl]pyrimidine
Introduction: The Imperative of Ground Truth in Computational Drug Discovery
Molecular docking is a cornerstone of modern structure-based drug design, offering invaluable predictions of how a small molecule might bind to a protein target. However, a docking score is merely a hypothesis—a calculated prediction that demands rigorous validation before it can be trusted to guide significant investment in chemical synthesis and biological testing. The journey from a promising in silico pose to a confirmed biological interaction is paved with stringent validation checkpoints.
This guide provides a comprehensive framework for validating the molecular docking predictions of 2-[4-(chloromethyl)-1,3-thiazol-2-yl]pyrimidine , a small molecule featuring a pyrimidine and a thiazole ring, motifs commonly found in kinase inhibitors.[1] While no specific target for this exact compound is widely published, its structural alerts suggest a plausible interaction with the ATP-binding site of a protein kinase. For the purposes of this guide, we will proceed with a hypothetical scenario where this compound has been docked into the active site of Cyclin-Dependent Kinase 9 (CDK9), a validated cancer target.[1]
We will dissect and compare the leading computational and experimental methodologies used to move from a predicted binding pose to a validated, high-confidence protein-ligand complex. This guide is structured to explain not just the "how" but the critical "why" behind each experimental choice, providing researchers with a logical workflow for establishing ground truth.
Pillar 1: Computational Validation - Stress-Testing the Digital Hypothesis
Before committing to resource-intensive wet lab experiments, the initial docking results must be computationally scrutinized. These methods assess the robustness of the docking protocol and the stability of the predicted binding pose.
Method 1: Pose Reproduction (Redocking)
The first and most fundamental test is to determine if your chosen docking algorithm can reproduce a known, experimentally determined binding mode.[2][3] If a crystal structure of your target protein with a co-crystallized ligand exists, this ligand can be extracted and then re-docked into the binding site.
The root-mean-square deviation (RMSD) between the heavy atoms of the re-docked pose and the original crystal pose is calculated. A successful redocking protocol should yield a top-scoring pose with an RMSD value of less than 2.0 Å from the crystal structure pose.[4][5] This confirms that the docking parameters are appropriate for the target's active site.
Method 2: Molecular Dynamics (MD) Simulation
A static docking pose does not capture the dynamic nature of a protein-ligand complex in a physiological environment. MD simulations provide a powerful method to assess the stability of the predicted binding pose over time.[6][7] The docked complex is placed in a simulated aqueous environment, and its atomic motions are calculated over a period of nanoseconds to microseconds.
A stable binding pose will see the ligand maintain its key interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein's active site throughout the simulation.[3][8] Conversely, an unstable or incorrect pose will often see the ligand drift away from the binding pocket or adopt a completely different conformation.[7] This technique helps to filter out docking poses that are energetically favorable in a rigid context but unstable in a dynamic one.
Pillar 2: Experimental Validation - From Prediction to Physical Reality
Experimental validation provides the definitive evidence of a physical interaction between the compound and the target protein. These methods can be broadly categorized into those that measure binding affinity (Does it bind, and how strongly?) and those that determine the binding mode (How and where does it bind?).
Biophysical Methods for Quantifying Binding Affinity
These techniques provide quantitative data on the strength of the interaction, typically reported as a dissociation constant (KD).
-
Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures binding events in real-time.[9][10] The target protein is immobilized on a sensor chip, and the compound of interest is flowed over the surface at various concentrations. The binding causes a change in the refractive index at the surface, which is detected and plotted on a sensorgram.[9] This allows for the determination of kinetic parameters like the association rate (ka) and dissociation rate (kd), from which the equilibrium dissociation constant (KD) is calculated.[11][12]
-
Isothermal Titration Calorimetry (ITC): ITC is considered the gold standard for measuring the thermodynamics of binding.[13][14] It directly measures the heat released (exothermic) or absorbed (endothermic) when a compound binds to a protein.[14] By titrating the compound into a sample cell containing the target protein, ITC can determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment.[15][16]
-
Differential Scanning Fluorimetry (DSF): Also known as a Thermal Shift Assay, DSF is a rapid and cost-effective method for screening for ligand binding.[17][18] The technique measures the thermal stability of a protein by monitoring its unfolding temperature (Tm) in the presence of a fluorescent dye that binds to exposed hydrophobic regions of the unfolded protein.[19][20] A ligand that binds and stabilizes the protein will cause a measurable increase in its Tm.[17][21] While primarily a qualitative or semi-quantitative screening tool, the magnitude of the thermal shift (ΔTm) often correlates with binding affinity.[21]
Structural Biology for Determining Binding Mode
These methods provide the ultimate validation of a docking pose by delivering a high-resolution, three-dimensional picture of the protein-ligand complex.
-
X-ray Crystallography: This powerful technique provides atomic-level detail of the interaction between the ligand and the protein.[22][23] Obtaining a crystal of the protein in complex with the ligand (either by co-crystallization or soaking the ligand into an existing protein crystal) and diffracting X-rays through it allows for the calculation of an electron density map.[24][25] Fitting the ligand into this map reveals its precise orientation, conformation, and the specific atomic interactions it makes with the binding site, providing definitive confirmation or refutation of the docked pose.[22][26]
Comparison of Validation Methodologies
Choosing the right validation method depends on the specific research question, available resources, and the stage of the drug discovery project.
| Method | Information Provided | Throughput | Relative Cost | Required Expertise | Key Advantage | Key Limitation |
| MD Simulation | Pose stability, interaction dynamics | Low | Medium (Computational) | High | Provides dynamic view of binding stability[6] | Computationally intensive; does not prove physical binding. |
| DSF / Thermal Shift | Target engagement, relative stability (ΔTm) | High | Low | Low | Excellent for rapid screening and confirming engagement[17] | Indirect measure of affinity; prone to artifacts. |
| SPR | Binding kinetics (ka, kd), Affinity (KD) | Medium | Medium-High | Medium | Real-time, label-free kinetic data[9] | Requires protein immobilization which can affect activity. |
| ITC | Thermodynamics (ΔH, ΔS), Affinity (KD), Stoichiometry (n) | Low | High | Medium | Gold standard for thermodynamic characterization in solution[13] | Requires large amounts of pure protein and compound. |
| X-ray Crystallography | Atomic-resolution 3D structure of the complex, binding mode | Very Low | Very High | High | Unambiguous validation of the binding mode[23] | Technically challenging; requires protein to crystallize. |
Integrated Validation Workflow
A logical, multi-step approach is recommended to efficiently validate docking predictions for this compound. This workflow proceeds from low-cost computational checks to high-confidence experimental data.
Caption: Figure 1. A tiered workflow for validating docking predictions.
Detailed Experimental Protocols
Protocol 1: Differential Scanning Fluorimetry (DSF) for Initial Hit Validation
This protocol outlines a standard DSF experiment to rapidly determine if this compound physically engages with the target protein, CDK9.[17][21]
Materials:
-
Purified CDK9 protein (e.g., at 1 mg/mL)
-
DSF buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)
-
SYPRO Orange dye (5000x stock in DMSO)
-
This compound (10 mM stock in DMSO)
-
Control solvent (100% DMSO)
-
96-well or 384-well qPCR plates
-
Real-time PCR instrument capable of a melt curve analysis
Procedure:
-
Prepare Master Mix: In a microcentrifuge tube, prepare a master mix containing the protein and dye. For a 20 µL final reaction volume, mix:
-
DSF Buffer
-
CDK9 protein to a final concentration of 2 µM.
-
SYPRO Orange dye to a final concentration of 5x.
-
Vortex briefly and centrifuge to collect the solution.
-
-
Aliquot Master Mix: Dispense 19 µL of the master mix into the wells of the qPCR plate.
-
Add Compound:
-
To the sample wells, add 0.2 µL of the 10 mM compound stock to achieve a final compound concentration of 100 µM (final DMSO concentration of 1%).
-
To the negative control wells, add 0.2 µL of 100% DMSO.
-
-
Seal and Spin: Seal the plate with an optical adhesive film, vortex gently, and centrifuge briefly (e.g., 1000 x g for 1 minute) to collect the contents at the bottom of the wells.
-
Run Melt Curve Analysis: Place the plate in the real-time PCR instrument. Set up a melt curve experiment with the following parameters:
-
Initial temperature: 25 °C
-
Final temperature: 95 °C
-
Ramp rate: 1 °C/minute
-
Acquire fluorescence data at each temperature increment.
-
-
Data Analysis: Plot the negative derivative of fluorescence with respect to temperature (-dF/dT) against temperature. The peak of this curve represents the melting temperature (Tm). Calculate the thermal shift (ΔTm) by subtracting the Tm of the DMSO control from the Tm of the compound-treated sample. A ΔTm of >2 °C is generally considered a positive hit, indicating stabilizing interaction.
Protocol 2: Molecular Dynamics (MD) Simulation Workflow
This protocol describes the general steps for setting up and running an MD simulation to test the stability of the docked complex.[27]
Caption: Figure 2. Key steps in an MD simulation workflow.
Procedure:
-
System Preparation: Start with the PDB file of the docked complex. Use software like GROMACS or AMBER to add hydrogen atoms, assign appropriate parameters from a force field (e.g., OPLS3e, AMBER14SB) for the protein and generate ligand topology and parameter files.[27]
-
Solvation and Ionization: Place the complex in a periodic box of explicit water molecules (e.g., TIP3P model). Add counter-ions (e.g., Na+, Cl-) to neutralize the system's charge.[27]
-
Energy Minimization: Perform an energy minimization run to relax the system and remove any bad contacts or steric clashes that may have been introduced.
-
Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and then adjust the pressure to the target pressure (e.g., 1 bar). This is typically done in two phases: an NVT (constant Number of particles, Volume, Temperature) ensemble followed by an NPT (constant Number of particles, Pressure, Temperature) ensemble. This ensures the system is stable before the production run.
-
Production Simulation: Run the simulation for the desired length of time (e.g., 100-500 ns) under the NPT ensemble, saving the coordinates (trajectory) at regular intervals.[8]
-
Analysis: Analyze the resulting trajectory to calculate metrics such as the RMSD of the ligand and protein backbone over time, root-mean-square fluctuation (RMSF) per residue, and the persistence of key hydrogen bonds between the ligand and protein. Stable RMSD values for the ligand indicate a stable binding pose.
Conclusion
The validation of a molecular docking prediction is a critical, multi-faceted process that underpins the credibility of any structure-based drug design effort. For a compound like this compound, a docking result represents only the first step. By systematically applying the computational and experimental workflows described in this guide—from initial pose stability assessment with MD simulations to confirmatory binding affinity measurements with DSF and SPR/ITC, and ultimate structural elucidation via X-ray crystallography—researchers can build a robust, evidence-based case for the compound's mechanism of action. This rigorous, tiered approach ensures that only the most promising and well-vetted hypotheses advance, maximizing the efficiency and success rate of the drug discovery pipeline.
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Studying protein-ligand interactions using X-ray crystallography. PubMed, National Center for Biotechnology Information. [Link]
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Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC, National Center for Biotechnology Information. [Link]
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How to validate the molecular docking results? ResearchGate. [Link]
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Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PubMed, National Center for Biotechnology Information. [Link]
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Differential Fluorescence Scanning Assay (DSF Assay). protocols.io. [Link]
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Isothermal Titration Calorimetry (ITC). protocols.io. [Link]
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Producing Crystalline Protein-Ligand Complexes: Every Beautiful Partnership Starts with the Introduction. Diamond Light Source. [Link]
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Thermal Shift Assay for screening inhibitors. EUbOPEN. [Link]
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Surface Plasmon Resonance for Protein-Protein Interactions. Affinité Instruments. [Link]
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Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. JoVE. [Link]
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(PDF) Validation of Docking Methodology (Redocking). ResearchGate. [Link]
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Molecular dynamic simulation is enough to validate docking results of complex biological system or needs further validation and evaluation? ResearchGate. [Link]
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A beginner's guide to differential scanning fluorimetry. Portland Press. [Link]
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Integration of Molecular Docking Analysis and Molecular Dynamics Simulations for Studying Food Proteins and Bioactive Peptides. ACS Publications. [Link]
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Analysis of protein stability and ligand interactions by thermal shift assay. National Institutes of Health. [Link]
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Isothermal Titration Calorimetry. The Huck Institutes of the Life Sciences. [Link]
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Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. RSC Publishing. [Link]
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Docking and Molecular Dynamics Simulations Clarify Binding Sites for Interactions of Novel Marine Sulfated Glycans with SARS-CoV-2 Spike Glycoprotein. MDPI. [Link]
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Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. ACS Publications. [Link]
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Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]
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- 5. Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
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- 10. Surface Plasmon Resonance (SPR) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 11. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nicoyalife.com [nicoyalife.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity [jove.com]
- 15. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 16. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 17. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reactionbiology.com [reactionbiology.com]
- 19. Differential Fluorescence Scanning Assay (DSF Assay) [protocols.io]
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- 23. mdpi.com [mdpi.com]
- 24. X-ray crystallography of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 26. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
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Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of 2-[4-(Chloromethyl)-1,3-thiazol-2-yl]pyrimidine
As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to handle complex chemical compounds not just effectively in their experiments, but also safely through their entire lifecycle, including final disposal. The compound 2-[4-(chloromethyl)-1,3-thiazol-2-yl]pyrimidine is a halogenated heterocyclic molecule, a class of compounds that necessitates a rigorous and informed approach to waste management due to its potential toxicity, reactivity, and environmental persistence.
This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, moving beyond simple instructions to explain the chemical rationale behind each procedural choice. Adherence to these protocols is essential for ensuring laboratory safety, maintaining regulatory compliance, and protecting our environment.
Core Hazard Profile: Understanding the "Why"
The disposal protocol for any chemical is dictated by its inherent hazards. The structure of this compound contains three key moieties, each contributing to its risk profile:
-
Chloromethyl Group (-CH₂Cl): This functional group classifies the compound as a chlorinated (or halogenated) organic. Such compounds are often toxic, can be environmentally persistent, and their improper incineration can lead to the formation of highly hazardous byproducts like hydrogen chloride (HCl) gas.[1][2] Disposal requires specialized high-temperature incineration equipped with flue gas scrubbing technology to neutralize these acidic gases.[1][3]
-
Thiazole Ring: This sulfur- and nitrogen-containing heterocycle contributes to the compound's overall reactivity and potential flammability.[4][5] Upon combustion, it will generate toxic oxides of sulfur (SOx) and nitrogen (NOx) in addition to carbon oxides.[4][6]
-
Pyrimidine Ring: This nitrogen-containing heterocycle is a common scaffold in biologically active molecules. While pyrimidine itself is flammable, the primary disposal concerns for this specific derivative stem from the chloromethyl and thiazole components.[7]
Due to these structural features, the compound must be treated as a hazardous chemical waste , with specific emphasis on its classification as a halogenated organic substance .
| Hazard Category | Description | Supporting Evidence |
| Acute Toxicity | Harmful if swallowed.[8] May cause irritation upon contact with skin and serious irritation to eyes.[4][8] | The presence of reactive functional groups suggests a potential for biological interaction and irritation. |
| Reactivity | Incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[6][7] Avoid contact with metals as it may be corrosive.[8] | The heterocyclic nitrogen atoms can act as bases, reacting with acids, while the overall structure can be susceptible to oxidation. |
| Environmental | Chlorinated organic residues are often non-biodegradable and can leach into water courses, posing a long-term environmental risk.[1] | Discharge into the environment or sewer systems must be strictly avoided.[3] |
| Fire & Combustion | The compound is combustible and may be flammable.[4][8] Combustion produces toxic and corrosive gases, including NOx, SOx, CO, CO₂, and hydrogen chloride.[4][6][9] | Vapors may form explosive mixtures with air and can travel to an ignition source.[5][6] |
The Disposal Workflow: From Benchtop to Final Disposition
The following workflow provides a logical sequence of operations for the safe containment and disposal of this compound, whether as a pure substance or in a waste solution.
Caption: Logical workflow for the safe disposal of this compound.
Step-by-Step Protocol
-
Waste Classification: Immediately classify any waste containing this compound (pure solid, solutions, contaminated consumables) as Halogenated Organic Waste . This is the most critical step, as it dictates the final disposal route.[10]
-
Container Selection and Labeling:
-
Choose a chemically resistant container, typically made of high-density polyethylene (HDPE), with a tightly sealing lid.[11]
-
The container must be clearly and accurately labeled. Use your institution's official hazardous waste tags. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other components in the waste stream.
-
The hazard classification: "Toxic," "Irritant," and "Flammable."
-
-
-
Segregation:
-
Crucially, keep this halogenated waste stream separate from non-halogenated organic waste. [10] Co-mingling these wastes contaminates the entire batch, making solvent recovery impossible and significantly increasing disposal costs.[10]
-
Do not mix with incompatible chemicals like strong acids or oxidizing agents to prevent hazardous reactions within the container.[6]
-
-
Accumulation and Storage:
-
Always keep waste containers closed except when adding waste.[11]
-
Do not fill containers beyond 90% capacity to allow for vapor expansion.[11]
-
Store the container in a designated satellite accumulation area or central hazardous waste storage facility, as per your institution's policy. This area should be well-ventilated.
-
-
Final Disposal:
-
Arrange for disposal through your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste disposal company.
-
The only acceptable method for permanent disposal is controlled high-temperature incineration in a facility equipped with scrubbers to neutralize the resulting HCl, NOx, and SOx gases.[1][3]
-
Prohibited Disposal Methods:
-
DO NOT pour down the drain.[3]
-
DO NOT dispose of in regular trash.
-
DO NOT allow to evaporate in a fume hood.
-
DO NOT attempt to neutralize or treat the chemical in the lab unless you have a specific, validated, and approved protocol.
-
-
Spill Management and Decontamination Protocol
Accidents happen, and a prepared response is key to mitigating risk.
-
Immediate Response:
-
Personal Protective Equipment (PPE): Before addressing the spill, don appropriate PPE:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield.
-
A lab coat.[8]
-
-
Containment and Cleanup:
-
For liquid spills, cover with an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[5][8]
-
For solid spills, carefully sweep up the material, avoiding dust formation.[9]
-
Using non-sparking tools, collect the absorbed/swept material and place it into a designated halogenated waste container.[3]
-
-
Surface Decontamination:
-
After removing the bulk of the spill, decontaminate the surface. Wipe the area with a cloth dampened with a suitable solvent (such as ethanol or acetone), working from the outside of the spill area inward.
-
All cleaning materials (gloves, wipes, absorbent pads) must be disposed of as halogenated hazardous waste.[11]
-
Wash the area with soap and water after the solvent decontamination is complete.
-
By adhering to this comprehensive guide, researchers can manage the waste lifecycle of this compound with the highest degree of safety, scientific integrity, and environmental responsibility.
References
- Process for Disposal of Chlorinated Organic Residues. Google Patents.
- Pyrimidine Metabolism Pathways Synthesis and Degradation. Creative Proteomics Blog.
- Thiazole - Safety Data Sheet. Santa Cruz Biotechnology.
- Thiazole - Hazardous Agents. Haz-Map.
- Chemical Safety Data Sheet MSDS / SDS - 2-(Chloromethyl)pyrimidine. ChemicalBook.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
- THIAZOLE - CAMEO Chemicals. NOAA.
- SAFETY DATA SHEET - Thiazole. Fisher Scientific.
- Thiazole | C3H3NS | CID 9256. PubChem - NIH.
- Process for the incineration of chlorinated organic materials. Google Patents.
- SAFETY DATA SHEET - Pyrimidine. Fisher Scientific.
- Hazardous Waste Reduction. Environmental Health and Safety - Oregon State University.
- SAFETY DATA SHEET - Pyridine. Sigma-Aldrich.
- SAFETY DATA SHEET - 4-[4-(Chloromethyl)piperidino]thieno[3,2-d]pyrimidine. Fisher Scientific.
- Sustainable Green Synthesis of Pyrimidine Derivatives. Bentham Science Publisher.
- Ecofriendly synthesis of pyrano[2,3-d]pyrimidine derivatives. PubMed.
- 2-(Chloromethyl)pyrimidine - Safety Data Sheet. Apollo Scientific.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. THIAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.ca [fishersci.ca]
- 10. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 11. ethz.ch [ethz.ch]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
